molecular formula C7H7NO3 B087177 2-Methyl-6-nitrophenol CAS No. 13073-29-5

2-Methyl-6-nitrophenol

Cat. No.: B087177
CAS No.: 13073-29-5
M. Wt: 153.14 g/mol
InChI Key: AQDKZPFDOWHRDZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrophenol, also known as 2-nitro-o-cresol (2NoC), is a nitrophenol isomer of significant interest in environmental science and analytical chemistry. Its primary research application is as a reference standard for detecting and quantifying nitrophenol pollutants in the atmosphere . Nitrophenols are a major class of environmental pollutants that contribute to the formation of secondary organic aerosols and can have negative effects on human health . Researchers utilize this compound to study the behavior, partitioning, and diurnal variations of different nitrophenol isomers between gaseous and particulate phases in the air . These studies are crucial because ortho-isomers like this compound are often dominant in the gas phase and exhibit different properties and atmospheric lifetimes compared to their para-isomer counterparts . The compound has been reliably identified as one of the major gaseous nitrophenols present in winter air, underscoring its relevance in environmental monitoring campaigns . Furthermore, research into the adsorption and removal of nitrophenols from wastewater, often using materials like activated carbon, represents another important area of environmental remediation study where this compound is relevant .

Properties

IUPAC Name

2-methyl-6-nitrophenol
Source PubChem
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InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKZPFDOWHRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074491
Record name 6-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
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CAS No.

13073-29-5
Record name 6-Nitro-o-cresol
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Record name 6-Nitro-o-cresol
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Record name 2-methyl-6-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitrophenol (CAS: 13073-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol, also known as 6-nitro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1] It is characterized by a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[2] This yellow crystalline solid has garnered attention across various scientific fields, including chemistry, biology, and environmental science, due to its unique chemical properties and potential biological activities.[2]

Industrially, it serves as a precursor and intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its biological profile includes studied antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.[1] It is also an active ingredient in some pesticides, where its mechanism involves the disruption of physiological processes in target organisms.[1] This guide provides a comprehensive technical overview of its properties, synthesis, biological activity, and safety protocols.

Physicochemical and Identification Data

Quantitative data for this compound are summarized below for easy reference.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 13073-29-5[1][2][3][4]
IUPAC Name This compound[4]
Synonyms 6-Nitro-o-cresol, 2-Nitro-6-methylphenol, 6-Nitro-2-cresol, 2-Hydroxy-3-methylnitrobenzene[1][4]
Molecular Formula C₇H₇NO₃[1][2][3]
InChI Key AQDKZPFDOWHRDZ-UHFFFAOYSA-N[2][4][5]
SMILES CC1=C(C(=CC=C1)--INVALID-LINK--[O-])O[1][4]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 153.14 g/mol [2][3][4]
Appearance White to yellow or light brown crystalline powder/solid[1]
Melting Point 68-75 °C[2][6]
Boiling Point 235.8 ± 20.0 °C at 760 mmHg[6]
Solubility in Water Sparingly soluble (1.7 g/L at 25 °C)[1]
pKa 7.48 ± 0.24 (Predicted)[1]
LogP 2.17[6]
Topological Polar Surface Area (TPSA) 66.1 Ų[4]
Flash Point 104.0 ± 10.2 °C[6]

Synthesis and Manufacturing

The primary methods for synthesizing this compound are the direct nitration of o-cresol and the diazotization of 2-methyl-6-nitroaniline followed by hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Nitration of o-Cresol

This method involves the direct electrophilic aromatic substitution of o-cresol. It typically yields a mixture of isomers, primarily this compound and 2-methyl-4-nitrophenol.[2]

  • Materials : o-cresol (2-methylphenol), nitric acid (70%), sulfuric acid (concentrated), ice bath, beaker, magnetic stirrer, separation funnel, recrystallization solvent (e.g., ethanol/water mixture).

  • Procedure :

    • Prepare a nitrating mixture by slowly adding nitric acid to an excess of concentrated sulfuric acid in a beaker cooled in an ice bath. Maintain the temperature between 0-5°C.[2]

    • Slowly add o-cresol to the stirred nitrating mixture, ensuring the temperature does not exceed 5°C.

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours.[2]

    • After the reaction is complete, pour the mixture over crushed ice and water to precipitate the crude product.

    • Filter the resulting solid, wash with cold water to remove residual acid, and dry.

  • Purification : The primary challenge is the separation of the this compound and 2-methyl-4-nitrophenol isomers.[2] This is typically achieved via fractional crystallization or column chromatography. Reported yields for this compound from this method are around 28%.[2]

Protocol 2: Synthesis via Diazotization of 2-Methyl-6-nitroaniline

This method offers higher purity and yield compared to direct nitration.[2] It involves converting 2-methyl-6-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

  • Materials : 2-methyl-6-nitroaniline, aqueous sodium hydroxide solution (e.g., 5N), hydrochloric acid, sodium nitrite, ice, heating mantle, condenser.

  • Procedure :

    • Hydrolysis (Phenol Formation) : A high-yield process involves heating 2-methyl-6-nitroaniline with an aqueous sodium hydroxide solution (approx. 17% by weight).[7] For example, 0.20 mol of 2-methyl-6-nitro-aniline is heated in 500 ml of 5N NaOH to 170°C and held for approximately 50 hours.[7]

    • After the reaction, the mixture is cooled.

    • The reaction mixture is then acidified with cooling using hydrochloric acid to precipitate the product.[7]

    • The crystalline product is collected by suction filtration and washed with water.

  • Purification : This method can yield a product with >98% purity without extensive purification.[2] A reported yield for this type of process is 95%.[7]

Comparison of Synthesis Methods

Table 3: Comparison of Synthesis Methods

ParameterNitration of o-CresolDiazotization of 2-Methyl-6-Nitroaniline
Reported Yield ~28%74-95%
Purity Requires significant isomer separation>98% with minimal purification
Reaction Time 4–6 hours2–3 hours per step (diazotization), ~50 hours (hydrolysis)
Industrial Scalability Limited due to isomer separation issuesHigh

Source:[2][7]

Synthesis Workflow Visualization

G cluster_0 Method 1: Nitration of o-Cresol cluster_1 Method 2: From 2-Methyl-6-nitroaniline A1 o-Cresol P1 Nitration (HNO₃, H₂SO₄, 0-5°C) A1->P1 M1 Isomer Mixture (2-Me-6-NP & 2-Me-4-NP) P1->M1 S1 Purification (Crystallization/ Chromatography) M1->S1 Product This compound S1->Product A2 2-Methyl-6-nitroaniline P2 Hydrolysis (NaOH, 170°C) A2->P2 M2 Reaction Mixture P2->M2 S2 Acidification (HCl) & Filtration M2->S2 S2->Product

Caption: Comparative workflow for the synthesis of this compound.

Biological and Chemical Activity

Mechanism of Action

The biological activity of this compound is linked to its functional groups.[2] The phenolic hydroxyl group can participate in hydrogen bonding, potentially influencing the structure and function of biological molecules.[2] The nitro group can be reduced to form reactive intermediates that interact with cellular components.[2] In pesticide applications, it acts as a biocide by disrupting the physiological processes of pests.[1] Some nitrophenols are known to exert toxicity by uncoupling oxidative phosphorylation in mitochondria.[2][8]

Potential Metabolic Pathways

While specific metabolic data for this compound is limited, the metabolism of related nitrophenols (2- and 4-nitrophenol) has been studied and provides a likely model. Metabolism generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Reactions : Mediated by cytochrome P450 enzymes, these include oxidation to form catechols and reduction of the nitro group to form an aminophenol.[9]

  • Phase II Reactions : The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[9]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent This compound Reduction Nitro Reduction (CYP450 Reductases) Parent->Reduction Oxidation Hydroxylation (CYP450 Oxidases) Parent->Oxidation Glucuronide Glucuronide Conjugates Parent->Glucuronide Metabolite1 2-Amino-6-methylphenol Reduction->Metabolite1 Metabolite2 3-Methyl-5-nitrocatechol (Hypothetical) Oxidation->Metabolite2 Sulfate Sulfate Conjugates Metabolite1->Sulfate Metabolite2->Glucuronide Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Potential metabolic pathway of this compound in vivo.

Analytical Methods

The analysis and characterization of this compound and its related isomers are commonly performed using gas chromatography (GC) and mass spectrometry (MS).[10] These techniques are suitable for separating the compound from complex mixtures and confirming its identity and purity.[10] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a key technique.[1][11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

GHS Hazard Information

Table 4: GHS Hazard Classification

Hazard ClassCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage / irritation
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation
Acute Toxicity, Dermal H311Toxic in contact with skin
Hazardous to the Aquatic Environment H412Harmful to aquatic life with long lasting effects

Source:[4][5][12][13]

Signal Word : Danger[4][5][12]

Pictograms : GHS06 (Toxic), GHS05 (Corrosion), GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a chemical fume hood to ensure adequate ventilation.[6][14] Eyewash stations and safety showers should be readily accessible.[13]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear safety goggles or a face shield.[6]

    • Skin Protection : Wear chemical-resistant gloves (inspect before use) and appropriate protective clothing.[6][14]

    • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs.[13]

  • General Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[13]

Spill and Disposal Management

G Start Spill Detected Q1 Is the area well-ventilated? Start->Q1 A1 Ensure adequate ventilation. Evacuate personnel to safe areas. Q1->A1 No P1 Wear appropriate PPE (Gloves, Goggles, Respirator) Q1->P1 Yes A1->P1 P2 Contain spill. Avoid dust formation. P1->P2 P3 Sweep up and shovel. Place in suitable, closed containers for disposal. P2->P3 End Dispose of waste according to local and national regulations. P3->End

Caption: Logical workflow for handling a solid spill of this compound.

References

A Technical Guide to the Structure and Properties of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-6-nitrophenol (CAS No: 13073-29-5). The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Identity and Structure

This compound is an organic aromatic compound featuring a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[1] This substitution pattern, with both functional groups ortho to the hydroxyl group, influences its chemical and physical properties, including its acidity and potential for intramolecular hydrogen bonding.

Below is a 2D representation of the molecular structure of this compound.

2_Methyl_6_nitrophenol C1 C C2 C C1->C2 C1->C2 O1 O C1->O1 C3 C C2->C3 C_Me CH₃ C2->C_Me C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 N1 N⁺ C6->N1 H1 H O1->H1 O2 O⁻ N1->O2 O3 O N1->O3 p1 p2 p3

Caption: 2D structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 13073-29-5[2][3]
Molecular Formula C₇H₇NO₃[1][3]
Canonical SMILES CC1=C(C(=CC=C1)--INVALID-LINK--[O-])O[2][3]
InChI InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3[2][3]
InChIKey AQDKZPFDOWHRDZ-UHFFFAOYSA-N[2][3]
Synonyms 6-Nitro-o-cresol, 2-nitro-6-methylphenol[2]

Physicochemical and Spectroscopic Data

Physicochemical Properties

This table summarizes key physicochemical properties of this compound. It is a yellow crystalline solid with limited solubility in water.[3] There is a notable discrepancy in the reported melting point, which may be due to different measurement conditions or sample purities.

PropertyValueSource
Molecular Weight 153.14 g/mol [1]
Appearance Yellow crystalline solid[3]
Melting Point 69-69.5 °CPatent Data
147 °CChemical Supplier Data[4]
Boiling Point 235.8 ± 20.0 °C (at 760 Torr)Predicted[4]
Density 1.320 ± 0.06 g/cm³ (at 20 °C)Predicted[4]
pKa 7.48 ± 0.24Predicted[3][4]
Water Solubility 1.7 g/L (at 25 °C)[3]
LogP (Octanol-Water) 2.6Computed[2]
Topological Polar Surface Area 66.1 ŲComputed[2]
Hydrogen Bond Donors 1Computed[3]
Hydrogen Bond Acceptors 3Computed[3]
Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation and purity assessment of this compound. While raw spectral data are best viewed in their original formats in spectral databases, this section outlines the expected characteristics based on the molecule's structure. Full spectra can be accessed through databases such as PubChem and SpectraBase.[2]

2.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of this compound is expected to show four distinct signals:

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5-12 ppm, whose chemical shift is highly dependent on solvent and concentration.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-8.0 ppm). Due to the substitution pattern, these protons will form a complex splitting pattern (likely a triplet and two doublets).

  • Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm, corresponding to the three equivalent methyl protons.

2.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals:

  • Aromatic Carbons: Six distinct signals in the range of 110-160 ppm. The carbons attached to the oxygen (C-OH) and the nitro group (C-NO₂) will be the most downfield in this region.

  • Methyl Carbon: One signal in the aliphatic region, typically around 15-25 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are expected at the following approximate wavenumbers (cm⁻¹):

  • O-H Stretch: A broad band around 3200-3500 cm⁻¹ (potentially sharpened by intramolecular hydrogen bonding).

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • N-O Stretch (Asymmetric): A strong band around 1520-1560 cm⁻¹.

  • N-O Stretch (Symmetric): A strong band around 1340-1380 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

  • Molecular Ion Peak (M⁺•): A peak at an m/z ratio of approximately 153, corresponding to the molecular weight of the compound.[5]

  • Key Fragments: Fragmentation of nitrophenols often involves the loss of neutral molecules like NO, NO₂, and CO.[6] Common fragments for this structure would likely include peaks corresponding to the loss of the nitro group (m/z 107) and subsequent rearrangements.

Experimental Protocols

Synthesis Protocol: From 2-Methyl-6-nitroaniline

This protocol is adapted from a patented method for the preparation of this compound in high purity and yield.

Objective: To synthesize this compound via the hydrolysis of 2-Methyl-6-nitroaniline.

Materials:

  • 2-Methyl-6-nitroaniline (0.20 mol, 30.4 g)

  • 5 N Sodium Hydroxide (NaOH) solution (500 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Reaction vessel suitable for heating to 170 °C

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 30.4 g (0.20 mol) of 2-Methyl-6-nitroaniline in 500 mL of 5 N aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 170 °C with continuous stirring.

  • Reaction Time: Maintain the reaction at 170 °C for 50 hours.

  • Cooling: After the reaction period, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid. Perform this step in an ice bath to control the exothermic reaction. Continue adding acid until the solution is acidic and a crystalline product precipitates.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected product thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the final product to obtain this compound. The reported yield for this method is approximately 95%.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC. Method optimization may be required based on the specific instrument and sample matrix.

Objective: To separate and quantify this compound in a sample mixture.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (for mobile phase modification)

  • Sample vials and filters

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile. A typical starting point is 60:40 (v/v) Acetonitrile:Water, with 0.1% formic acid added to both phases to ensure sharp peak shapes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at the absorbance maximum of this compound (determined by UV scan, typically in the 270-280 nm and 350-360 nm range for nitrophenols).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the unknown samples.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time from the standard injections. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

GHS Hazard Classification:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H318: Causes serious eye damage[2]

  • H335: May cause respiratory irritation[2]

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from oxidizing agents, heat, sparks, and open flames.

References

Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-6-nitrophenol

This technical guide provides a comprehensive overview of this compound, also known as 6-nitro-o-cresol, tailored for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, and biological activities, presenting data in a structured and accessible format.

The IUPAC name for 6-Nitro-o-cresol is This compound .[1] It is a yellow crystalline solid with a slight odor.[2] Below is a summary of its key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2][3][4]
Molecular Weight 153.14 g/mol [1][2][4]
CAS Number 13073-29-5[1][2][3][4]
Melting Point 69-69.5 °C[5]
Boiling Point 235.8 ± 20.0 °C (at 760 Torr)[3]
pKa 7.48 ± 0.24 (Predicted)[3]
Solubility in Water Sparingly soluble (1.7 g/L at 25 °C)[2]
Topological Polar Surface Area (TPSA) 66.1 Ų[1]
LogP 1.60882[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Several synthesis routes have been reported, with varying yields and purities.

Protocol 1: Nitration of o-Cresol

This traditional method involves the electrophilic aromatic substitution of o-cresol.[5][6]

  • Materials : o-cresol (2-methylphenol), nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst, and a solvent such as benzene, glacial acetic acid, or acetic anhydride.[5]

  • Procedure :

    • Dissolve o-cresol in the chosen solvent.

    • Slowly add a nitrating mixture of nitric acid and sulfuric acid to the solution while maintaining a low temperature to control the reaction.

    • The reaction yields a mixture of this compound and its positional isomer, 2-methyl-4-nitrophenol.[6]

    • The desired product can be separated from the mixture through techniques like column chromatography.

  • Yield : The yield of this compound can be around 23-35% of the theoretical yield, depending on the solvent and reaction conditions.[5]

Protocol 2: From 2-Methyl-6-nitroaniline

This process involves the conversion of 2-methyl-6-nitroaniline to the target compound.

  • Method A: Reaction with Sodium Hydroxide [5]

    • Materials : 2-methyl-6-nitroaniline, 5N aqueous sodium hydroxide solution, hydrochloric acid.

    • Procedure :

      • Heat a mixture of 2-methyl-6-nitroaniline in 5N sodium hydroxide solution to 170 °C and maintain this temperature for 50 hours.

      • After cooling, acidify the reaction mixture with hydrochloric acid while cooling.

      • The resulting crystalline product is collected by suction filtration and washed with water.

    • Yield : This method can produce a high yield of up to 95% of the theoretical yield with high purity.[5]

  • Method B: Diazotization and Phenol Boil [5]

    • Materials : 2-methyl-6-nitroaniline, nitrous acid.

    • Procedure :

      • Diazotize 2-methyl-6-nitroaniline with nitrous acid.

      • Subject the resulting diazonium salt to a phenol boil.

    • Yield : The yield is approximately 74% of the theoretical yield; however, this method may produce by-products that are difficult to remove.[5]

Biological Activity and Applications

This compound is a versatile compound with applications in various fields due to its biological activity.

  • Pharmaceutical and Agrochemical Intermediate : It serves as a precursor in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[2]

  • Antimicrobial Properties : The compound exhibits antimicrobial and potential antifungal properties.[2] Studies have shown its efficacy against pathogenic bacteria.[6]

  • Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase (AChE), which suggests potential neurotoxic effects at high concentrations.[6]

  • Precursor for Hair Dyes : The reduction of the nitro group in this compound yields 2-amino-6-methyl-phenol, a compound used in the formulation of orange shades in hair dyes.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed mechanism of action for this compound.

Synthesis_Workflow cluster_Nitration Nitration of o-Cresol cluster_From_Aniline From 2-Methyl-6-nitroaniline o_cresol o-Cresol product_mixture Mixture of Isomers (this compound & 2-methyl-4-nitrophenol) o_cresol->product_mixture Nitration nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->product_mixture separation Separation (e.g., Chromatography) product_mixture->separation final_product1 This compound separation->final_product1 aniline 2-Methyl-6-nitroaniline hydrolysis Hydrolysis aniline->hydrolysis Method A diazotization Diazotization & Phenol Boil aniline->diazotization Method B naoh NaOH (aq) naoh->hydrolysis hno2 HNO₂ hno2->diazotization final_product2 This compound hydrolysis->final_product2 diazotization->final_product2

Caption: Synthesis pathways for this compound.

Mechanism_of_Action cluster_interactions Molecular Interactions cluster_effects Biological Effects M6NP This compound hydroxyl_group Phenolic Hydroxyl Group (-OH) M6NP->hydroxyl_group nitro_group Nitro Group (-NO₂) M6NP->nitro_group h_bonding Hydrogen Bonding with Biological Molecules hydroxyl_group->h_bonding forms reduction Reduction to Reactive Intermediates nitro_group->reduction undergoes structure_function Alteration of Molecular Structure and Function h_bonding->structure_function cellular_interaction Interaction with Cellular Components reduction->cellular_interaction bio_activity Observed Biological Activity (e.g., antimicrobial) structure_function->bio_activity cellular_interaction->bio_activity

Caption: Proposed mechanism of action for this compound.

References

An In-depth Technical Guide to 2-Methyl-6-nitrophenol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-6-nitrophenol (CAS No: 13073-29-5), a versatile aromatic compound with applications in various chemical and biological fields. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis by modern spectroscopic techniques. The guide also explores its known biological activities, including its antimicrobial and anti-inflammatory properties, and presents visual workflows to aid in experimental design and understanding.

Core Chemical and Physical Properties

This compound, also known as 6-nitro-o-cresol, is a yellow crystalline solid.[1] Its structure consists of a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[1][2] This substitution pattern influences its chemical reactivity and physical properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
Appearance Light yellow to yellow crystalline solid[1]
Melting Point 68-70 °C[2]
Boiling Point 235.8 ± 20.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Solubility Sparingly soluble in water (1.7 g/L at 25 °C)[1]
pKa 7.48 ± 0.24 (Predicted)[1]
Flash Point 104.0 ± 10.2 °C[4]
CAS Number 13073-29-5[3]
Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table provides an overview of its spectral characteristics.

Spectroscopic TechniqueData SummaryReference(s)
¹H NMR Spectra available, though specific peak assignments are not detailed in readily accessible literature. Expected signals for aromatic protons, a methyl group, and a hydroxyl proton.[3]
¹³C NMR Spectra available. Expected signals for aromatic carbons, a methyl carbon, and carbons attached to the hydroxyl and nitro groups.[3]
Infrared (IR) Spectroscopy Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. Key absorptions are expected for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations.[5]
Mass Spectrometry (MS) GC-MS data available. The molecular ion peak is expected at m/z 153. Fragmentation patterns would likely involve loss of the nitro group (NO₂), hydroxyl group (OH), and methyl group (CH₃).[3]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. The two most common routes are the nitration of o-cresol and the hydrolysis of 2-methyl-6-nitroaniline.

Synthesis via Hydrolysis of 2-Methyl-6-nitroaniline

This method provides a high yield and purity of the final product.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 170 °C and maintain this temperature for 50 hours with continuous stirring.

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid while cooling in an ice bath until the product precipitates.

  • Isolation: Collect the crystalline product by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the purified this compound to obtain the final product. The expected yield is approximately 95%.

cluster_synthesis Synthesis Workflow Start 2-Methyl-6-nitroaniline Step1 Dissolve in 5N NaOH Start->Step1 Step2 Heat to 170°C for 50h Step1->Step2 Step3 Cool and Acidify with HCl Step2->Step3 Step4 Precipitation Step3->Step4 Step5 Filter and Wash Step4->Step5 End This compound Step5->End

Caption: Workflow for the synthesis of this compound.

Analytical Experimental Protocols

Accurate characterization of this compound requires standardized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol using KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Place the powder into a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

General Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Derivatization (Optional but Recommended): Due to the polar hydroxyl group, derivatization by silylation (e.g., with BSTFA) or acetylation can improve peak shape and volatility.[7]

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 60°C and ramp up to 300°C.[8]

  • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.

cluster_analysis General Analytical Workflow Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (Optional Derivatization) Sample->MS_Prep NMR_Acq NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR_Acq Data Structural & Purity Data NMR_Acq->Data IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq IR_Acq->Data MS_Acq GC-MS Analysis MS_Prep->MS_Acq MS_Acq->Data

Caption: General workflow for the analytical characterization of this compound.

Biological Activity and Mechanism of Action

This compound has been investigated for several biological activities, primarily stemming from its phenolic structure.

Antimicrobial and Antifungal Activity

The compound exhibits antimicrobial properties against a range of bacterial strains.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane and interference with metabolic pathways.[1] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its biocidal effects.[1][2]

cluster_antimicrobial Proposed Antimicrobial Mechanism Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Interference Metabolic Pathway Interference Compound->Interference Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Death Bacterial Cell Death Disruption->Death Interference->Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Anti-inflammatory and Antioxidant Activities

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. This compound has been investigated for these activities, likely acting as a free radical scavenger.[2] While specific signaling pathways have not been fully elucidated for this particular compound, many phenols exert their anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.[9] By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] It should be used in a well-ventilated area or a chemical fume hood.[4] Store in a cool, dry place away from oxidizing agents.[4]

This guide is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always consult the material safety data sheet (MSDS) before use.

References

2-Methyl-6-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-6-nitrophenol

This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Data

This compound, an important intermediate in various chemical syntheses, possesses the following key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2][3][4]
Molecular Weight 153.14 g/mol [1][3]
Alternate Molecular Weight 153.137 g/mol
Appearance Yellow crystalline solid[2]
Purity ≥95% to 98%[3]
Storage Temperature Room temperature, under inert atmosphere[3]

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various established experimental procedures. Below are detailed methodologies for its preparation and characterization.

Synthesis of this compound

Method 1: From 2-Methyl-6-nitroaniline

A documented method for the synthesis of this compound involves the reaction of 2-methyl-6-nitroaniline with an aqueous solution of sodium hydroxide at an elevated temperature. This process is reported to yield the product in high purity and near-quantitative amounts.[1]

  • Reactants:

    • 2-methyl-6-nitroaniline

    • Aqueous sodium hydroxide solution (15-20% by weight)

  • Procedure:

    • A mixture of 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline and 500 ml of 5 normal sodium hydroxide solution is prepared.[1]

    • The mixture is heated to 170°C and maintained at this temperature for 50 hours.[1]

    • After the reaction period, the mixture is cooled.

    • The cooled reaction mixture is then acidified using hydrochloric acid, which causes the product to crystallize.[1]

    • The crystalline product is collected by suction filtration and washed with water.

    • Following drying, 29.0 g (0.189 mol) of this compound is obtained, corresponding to a yield of 95% of the theoretical maximum.[1]

Method 2: Nitration of o-Cresol

An alternative synthesis route is the nitration of o-cresol. This method can produce this compound as the main product, although yields may be lower and dependent on the solvent used. For instance, nitration in glacial acetic acid can yield the desired product at around 35% of the theoretical maximum, alongside other nitration and oxidation byproducts.[1]

Analytical Methods

The characterization of this compound can be performed using various spectroscopic techniques to confirm its identity and purity.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are valuable for identifying the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure.

Logical Relationships in Synthesis

The synthesis of this compound from 2-methyl-6-nitroaniline can be visualized as a direct conversion process.

Synthesis_Pathway Start 2-Methyl-6-nitroaniline Reagent Aqueous NaOH Heat (170°C, 50h) Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Acidification HCl (acidification) Intermediate->Acidification Product This compound Acidification->Product

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenol compounds, a class of aromatic organic molecules, hold a significant place in the annals of chemical history and continue to be of great interest in contemporary research and industry. Characterized by a phenol group substituted with one or more nitro groups, these compounds exhibit a rich chemistry and a diverse range of applications, from their early use as synthetic dyes to their roles as chemical intermediates, pH indicators, and potent biological agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of nitrophenol compounds, with a particular focus on the mononitrophenol isomers.

Discovery and Historical Milestones

The story of nitrophenols is intrinsically linked to the development of organic chemistry in the 19th century, a period marked by the isolation of key aromatic compounds and the elucidation of fundamental reaction mechanisms.

The Precursors: Phenol and Nitration Chemistry

The journey to nitrophenols began with the discovery of their parent compound, phenol. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated phenol from coal tar, naming it "Karbolsäure" (carbolic acid).[1] A few years later, in 1841, the French chemist Auguste Laurent prepared pure phenol and, through his extensive work on the substitution reactions of aromatic compounds, laid the groundwork for understanding how functional groups could be introduced onto the benzene ring.[1][2][3][4][5]

Parallel to these developments, the technique of nitration was being established. In 1834, Eilhard Mitscherlich reported the first nitration of benzene, producing nitrobenzene by reacting benzene with fuming nitric acid.[6][7] This discovery was a critical step, demonstrating that a nitro group (-NO2) could be appended to an aromatic ring.

The Emergence of Nitrophenols

While a single, definitive date and discoverer for the very first synthesis of a nitrophenol compound are not clearly documented, it is widely accepted that the nitration of phenol to produce nitrophenols was an early and logical extension of the established nitration chemistry of benzene. With pure phenol available from the 1840s onwards, chemists of the era, likely including Laurent and his contemporaries, would have explored its reactivity with nitric acid.

The direct nitration of phenol yields a mixture of ortho-nitrophenol (2-nitrophenol) and para-nitrophenol (4-nitrophenol).[8] The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, making the nitration of phenol a facile reaction. The synthesis of meta-nitrophenol (3-nitrophenol) is less straightforward and requires a different synthetic approach, typically involving the diazotization of m-nitroaniline.[9]

The latter half of the 19th century saw the rise of the synthetic dye industry, heavily influenced by the work of chemists like August Wilhelm von Hofmann .[10][11][12] While Hofmann is more directly associated with the chemistry of aniline and its derivatives, his extensive research on coal tar derivatives and aromatic compounds provided a crucial backdrop for the industrial production and utilization of nitrophenols as intermediates in the synthesis of dyes and other organic chemicals.[11][12]

Physicochemical Properties of Nitrophenol Isomers

The position of the nitro group relative to the hydroxyl group significantly influences the physical and chemical properties of the three mononitrophenol isomers. These differences are critical for their separation and have implications for their reactivity and biological activity.

Propertyo-Nitrophenol (2-Nitrophenol)m-Nitrophenol (3-Nitrophenol)p-Nitrophenol (4-Nitrophenol)
Molar Mass ( g/mol ) 139.11139.11139.11
Appearance Light yellow crystalline solid[13]Colorless to pale yellow solid[14]Colorless to pale yellow crystals[15]
Melting Point (°C) 44-45[13][14]97[16]113-114[8][15]
Boiling Point (°C) 216[14]Decomposes[17]279[15]
pKa (at 25 °C) 7.23[18]8.36[17]7.15[8][15]
Solubility in Water (g/L at 20°C) 2.113.511.6[15]
Solubility in Organic Solvents Soluble in ethanol, ether[13]Soluble in ethanol, etherVery soluble in ethanol, ether, and acetone[15]

Key Experimental Protocols

The synthesis and separation of nitrophenol isomers are classic experiments in organic chemistry that illustrate fundamental principles of electrophilic aromatic substitution and purification techniques.

Synthesis of o- and p-Nitrophenol by Nitration of Phenol

This protocol describes the direct nitration of phenol to produce a mixture of ortho- and para-nitrophenols.[19]

Materials:

  • Phenol

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid

  • Distilled Water

  • Ice

  • Beakers

  • Erlenmeyer flask

  • Stirring rod

  • Dropping funnel

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL beaker, prepare a dilute solution of nitric acid by slowly adding 10 mL of concentrated nitric acid to 40 mL of distilled water, while cooling the beaker in an ice bath.

  • In a separate 100 mL beaker, dissolve 9.4 g of phenol in 20 mL of distilled water.

  • Slowly add the phenol solution dropwise to the cold, dilute nitric acid solution with constant stirring, maintaining the temperature of the reaction mixture below 20°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 1 hour to ensure the completion of the reaction. A dark, oily layer of the nitrophenol mixture will separate.

  • Decant the upper aqueous layer. Wash the oily product mixture twice with 50 mL portions of cold water.

Separation of o- and p-Nitrophenol by Steam Distillation

The significant difference in the volatility of the ortho and para isomers, due to intramolecular versus intermolecular hydrogen bonding, allows for their effective separation by steam distillation.[20][21][22]

Materials:

  • Crude mixture of o- and p-nitrophenol

  • Steam distillation apparatus

  • Receiving flask

  • Heating mantle

  • Ice bath

Procedure:

  • Transfer the crude nitrophenol mixture to the distilling flask of the steam distillation apparatus.

  • Add approximately 100 mL of water to the flask.

  • Begin passing steam through the mixture while gently heating the distilling flask to prevent excessive condensation.

  • The o-nitrophenol, being steam volatile due to intramolecular hydrogen bonding, will co-distill with the steam. Collect the distillate, which will contain a yellow solid (o-nitrophenol), in a receiving flask cooled in an ice bath.

  • Continue the distillation until the distillate runs clear, indicating that all the o-nitrophenol has been collected.

  • Cool the collected distillate in an ice bath to fully crystallize the o-nitrophenol. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

  • The non-volatile p-nitrophenol remains in the distillation flask. Allow the residual solution to cool to room temperature, then cool it further in an ice bath to crystallize the p-nitrophenol.

  • Collect the p-nitrophenol crystals by vacuum filtration, wash with cold water, and recrystallize from hot water to purify.

Biological Significance and Signaling Pathways: Uncoupling of Oxidative Phosphorylation

Certain nitrophenol compounds, most notably 2,4-dinitrophenol (DNP), have profound biological effects due to their ability to act as uncouplers of oxidative phosphorylation.[4][16][18][23][24][25][26][27][28][29][30][31][32][33]

Historical Context: DNP as a Weight-Loss Drug

In the 1930s, DNP was introduced as a "miracle" weight-loss drug.[2][23][24] It was observed that exposure to DNP led to a significant increase in metabolic rate and subsequent weight loss.[23][24] However, the therapeutic window for DNP is dangerously narrow, and its use was associated with severe side effects, including hyperthermia, cataracts, and even death.[23][24] Consequently, it was banned for human consumption in the United States in 1938.[24]

Mechanism of Action: Protonophore Activity

DNP functions as a protonophore, a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane.[8][18][27][29][30][34]

The process of oxidative phosphorylation relies on the establishment of a proton gradient across the inner mitochondrial membrane by the electron transport chain. This proton-motive force drives the synthesis of ATP by ATP synthase. DNP disrupts this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[18][28][29][32][33][34][35] This uncoupling of electron transport from ATP synthesis leads to the dissipation of the energy from the proton gradient as heat, which accounts for the hyperthermic effect of DNP.[23][24][27]

Signaling Pathway Diagram: Uncoupling of Oxidative Phosphorylation by DNP

G cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Protons_IMS High [H+] ATP_Synthase ATP Synthase Protons_IMS->ATP_Synthase Flows through DNP DNP (Protonophore) Protons_IMS->DNP Protons_Matrix Low [H+] ATP ATP ATP_Synthase->ATP Synthesizes ETC Electron Transport Chain ETC->Protons_IMS Pumps H+ DNP->Protons_Matrix Transports H+ (Bypasses ATP Synthase)

Caption: Uncoupling of oxidative phosphorylation by DNP.

Experimental Workflow: Synthesis and Separation of Nitrophenols

G Phenol Phenol Nitration Nitration (HNO3, H2SO4) Phenol->Nitration Crude_Mixture Crude Mixture (o- and p-Nitrophenol) Nitration->Crude_Mixture Steam_Distillation Steam Distillation Crude_Mixture->Steam_Distillation o_Nitrophenol o-Nitrophenol (Volatile) Steam_Distillation->o_Nitrophenol Distillate Residue Residue (p-Nitrophenol) Steam_Distillation->Residue Non-volatile Recrystallization Recrystallization Residue->Recrystallization p_Nitrophenol Pure p-Nitrophenol Recrystallization->p_Nitrophenol

Caption: Workflow for synthesis and separation of nitrophenols.

Conclusion

From their serendipitous discovery in the early days of organic chemistry to their multifaceted roles in modern science and industry, nitrophenol compounds have a rich and compelling history. Their synthesis and separation remain cornerstone experiments for illustrating fundamental chemical principles. Furthermore, the potent biological activity of compounds like 2,4-dinitrophenol provides a stark reminder of the fine line between therapeutic potential and toxicity, offering valuable lessons for contemporary drug development. The continued study of nitrophenols and their derivatives promises to yield further insights into chemical reactivity, biological processes, and the development of novel applications.

References

An In-depth Technical Guide on the Potential Biological Activities of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol, a nitrophenolic derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, and known and potential biological effects, including antimicrobial, acetylcholinesterase inhibitory, antioxidant, and cytotoxic properties. The information is presented with detailed experimental protocols and data summaries to facilitate further research and development.

Chemical and Physical Properties
PropertyValueReference
IUPAC NameThis compound[1]
Synonyms6-Nitro-o-cresol, 6-Nitro-2-methylphenol[1]
CAS Number13073-29-5[1]
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
AppearanceWhite-like or light brown crystalline powder[2]
Melting Point68-69 °C[3]
SolubilitySparingly soluble in water (1.7 g/L at 25°C)[2]
pKa7.48 ± 0.24 (Predicted)[2]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the nitration of o-cresol. Another method starts from 2-methyl-6-nitroaniline.

Synthesis from 2-Methyl-6-nitroaniline

A high-yield synthesis involves the reaction of 2-methyl-6-nitroaniline with aqueous sodium hydroxide solution at an elevated temperature.[4]

Synthesis_from_2_Methyl_6_nitroaniline reactant 2-Methyl-6-nitroaniline product This compound reactant->product Hydrolysis reagent 5N NaOH (aq) reagent->product conditions 170°C, 50h conditions->product

Caption: Synthesis of this compound from 2-methyl-6-nitroaniline.

Experimental Protocol

Materials:

  • 2-Methyl-6-nitroaniline

  • 5 N Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure: [4]

  • Suspend 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N aqueous sodium hydroxide solution.

  • Heat the mixture to 170°C and maintain this temperature for 50 hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid while cooling.

  • Collect the resulting crystalline product by suction filtration and wash with water.

  • Dry the product to obtain this compound.

This method has been reported to yield the product in approximately 95% of the theoretical yield.[4]

Biological Activities

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against pathogenic bacteria.

Quantitative Data
MicroorganismMIC (µg/mL)Reference
Escherichia coli50[3]
Staphylococcus aureus40[3]
Proposed Mechanism of Action

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death. The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, disrupting its integrity and function. The nitro group can also be reduced to form reactive intermediates that can damage cellular components.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption M6NP This compound M6NP->Lipid_Bilayer Partitioning Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • This compound

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria in MHB) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed visually or by measuring the optical density at 600 nm.

Acetylcholinesterase (AChE) Inhibition

This compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

Quantitative Data
AssayConcentration% InhibitionReference
AChE activity in rat brain homogenates>100 µg/mL~60%[3]
Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (from electric eel or other source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • 96-well microtiter plate

  • Microplate reader

Procedure: [5]

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound.

  • Add the AChE solution to initiate the pre-incubation with the inhibitor. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) to determine the reaction rate.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Workflow start Start prepare Prepare Reagents (AChE, ATCI, DTNB, Buffer) start->prepare plate Add Buffer, DTNB, and This compound to Plate prepare->plate add_ache Add AChE Solution plate->add_ache incubate Incubate add_ache->incubate add_atci Add ATCI Substrate incubate->add_atci measure Measure Absorbance at 412 nm add_atci->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for determining acetylcholinesterase inhibition.

Antioxidant Potential

While specific studies on the antioxidant activity of this compound are limited, nitrophenolic compounds, in general, are known to possess antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [6]

  • Prepare a stock solution of this compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, mix different concentrations of the test compound with the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay: [6]

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.

  • Warm the FRAP reagent to 37°C.

  • Mix different concentrations of this compound with the FRAP reagent.

  • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored complex at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance to a standard curve of FeSO₄.

Potential Involvement in Cellular Signaling

Phenolic compounds are known to modulate various cellular signaling pathways, particularly those involved in inflammation, such as the NF-κB and MAPK pathways. While direct evidence for this compound is lacking, its structural similarity to other bioactive phenols suggests a potential for such interactions.

Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nucleus IKK IKK Stimulus->IKK p38 p38 MAPK Stimulus->p38 JNK JNK Stimulus->JNK ERK ERK Stimulus->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p38->NFkB JNK->NFkB ERK->NFkB Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene M6NP This compound M6NP->IKK Inhibits? M6NP->p38 Inhibits? M6NP->JNK Inhibits? M6NP->ERK Inhibits?

Caption: Potential modulation of inflammatory signaling by this compound.

Cytotoxicity

While possessing potential therapeutic benefits, it is crucial to consider the cytotoxic effects of this compound. Studies on nitrophenols have indicated potential for cytotoxicity, particularly at higher concentrations.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.

Summary and Future Outlook

This compound is a compound with demonstrable antimicrobial and acetylcholinesterase inhibitory activities. Its potential as an antioxidant and modulator of inflammatory pathways warrants further investigation. This guide provides a foundational framework for researchers by summarizing existing data and detailing relevant experimental protocols.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its biological activities.

  • Conducting comprehensive in vitro and in vivo studies to determine its therapeutic potential and toxicological profile.

  • Synthesizing and evaluating derivatives of this compound to optimize its biological activity and reduce potential toxicity.

  • Investigating its effects on a broader range of microbial strains and cell lines.

By systematically exploring these avenues, the full therapeutic potential of this compound can be better understood and potentially harnessed for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Methyl-6-nitrophenol, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 6-nitro-o-cresol, is a yellow crystalline solid with the chemical formula C₇H₇NO₃.[1][2] Its synthesis is of significant interest due to its utility as a precursor in various chemical industries. The primary methods for its preparation involve the direct nitration of o-cresol or synthesis from 2-methyl-6-nitroaniline. Each route presents distinct advantages and challenges in terms of yield, purity, and scalability.

Synthetic Pathways

There are two principal methods for the synthesis of this compound:

  • Method A: Nitration of o-Cresol: This is a direct approach where o-cresol is reacted with a nitrating agent. However, this method often results in a mixture of isomers, primarily 2-methyl-4-nitrophenol and this compound, along with potential dinitration products.[3][4] The ratio of these isomers is highly dependent on the reaction conditions.

  • Method B: From 2-Methyl-6-nitroaniline: This two-step approach involves the conversion of 2-methyl-6-nitroaniline to the target phenol. This can be achieved either through a diazotization reaction followed by hydrolysis or by direct reaction with aqueous sodium hydroxide at elevated temperatures. The latter has been reported to produce this compound in nearly quantitative yield and high purity.[3]

Signaling Pathway for Nitration of o-Cresol

G o-Cresol o-Cresol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution o-Cresol->Electrophilic Aromatic Substitution Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound Major/Minor Product 2-Methyl-4-nitrophenol (Isomer) 2-Methyl-4-nitrophenol (Isomer) Electrophilic Aromatic Substitution->2-Methyl-4-nitrophenol (Isomer) Major/Minor Product Dinitrated Products Dinitrated Products Electrophilic Aromatic Substitution->Dinitrated Products By-product

Caption: Nitration of o-cresol yields a mixture of products.

Synthesis Pathway from 2-Methyl-6-nitroaniline

G cluster_0 Method 1: Direct Hydrolysis cluster_1 Method 2: Diazotization 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline Diazotization (NaNO2, H+) Diazotization (NaNO2, H+) 2-Methyl-6-nitroaniline->Diazotization (NaNO2, H+) High Temperature Reaction High Temperature Reaction 2-Methyl-6-nitroaniline->High Temperature Reaction Aqueous NaOH Aqueous NaOH Aqueous NaOH->High Temperature Reaction Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization (NaNO2, H+)->Diazonium Salt Intermediate Hydrolysis (H2O, heat) Hydrolysis (H2O, heat) This compound This compound Hydrolysis (H2O, heat)->this compound High Temperature Reaction->this compound Diazonium Salt Intermediate->Hydrolysis (H2O, heat)

Caption: Two routes for the synthesis from 2-methyl-6-nitroaniline.

Quantitative Data Comparison

The choice of synthetic route significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data from various reported methods.

MethodStarting MaterialSolvent/ReagentTemperatureYieldReference
Nitration of o-Cresolo-CresolBenzene-25% (by-product)[3]
Nitration of o-Cresolo-CresolGlacial Acetic Acid-35% (main product)[3]
Nitration of o-Cresolo-CresolAcetic Anhydride-60 °C23%[3]
Diazotization2-Methyl-6-nitroanilineNitrous Acid, then hydrolysis-74%[3]
Aqueous NaOH Reaction2-Methyl-6-nitroaniline5N Aqueous Sodium Hydroxide170 °C95%[3]

Table 1: Comparison of Yields for Different Synthetic Methods.

ParameterValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
AppearanceYellow crystalline solid
Melting Point69-69.5 °C
SolubilitySparingly soluble in water (1.7 g/L at 25 °C)

Table 2: Physicochemical Properties of this compound.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2-Methyl-6-nitroaniline via Aqueous NaOH Reaction

This method is recommended for achieving a high yield and purity of this compound.[3]

Materials:

  • 2-Methyl-6-nitroaniline (30.4 g, 0.20 mol)

  • 5N Sodium Hydroxide Solution (500 ml)

  • Hydrochloric Acid (concentrated)

  • Distilled Water

Procedure:

  • A mixture of 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 normal sodium hydroxide solution is prepared in a suitable reaction vessel.

  • The mixture is heated to 170 °C.

  • The reaction is held at this temperature for 50 hours.

  • After the reaction period, the mixture is cooled to room temperature.

  • The reaction mixture is then acidified with cooling using hydrochloric acid.

  • The resulting crystalline product is collected by suction filtration.

  • The collected solid is washed with water.

  • The product is dried to obtain 29.0 g (0.189 mol, 95% of theory) of this compound with a melting point of 69-69.5 °C.

Experimental Workflow for Protocol 1

G start Start mix Mix 2-Methyl-6-nitroaniline and 5N NaOH start->mix heat Heat to 170°C for 50 hours mix->heat cool Cool to Room Temperature heat->cool acidify Acidify with HCl cool->acidify filter Suction Filtration acidify->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end_node End dry->end_node

Caption: Workflow for the synthesis from 2-methyl-6-nitroaniline.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes. While the direct nitration of o-cresol is a more direct method, it suffers from the formation of isomeric by-products, leading to lower yields of the desired compound. The synthesis from 2-methyl-6-nitroaniline, particularly through the reaction with aqueous sodium hydroxide at high temperatures, offers a significantly higher yield and purity. This makes it the preferred method for laboratory and potential industrial-scale production where a high-purity product is required. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrophenol (2M6NP), a nitrophenolic compound, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its effects as an antimicrobial agent, an acetylcholinesterase inhibitor, and an antioxidant. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to support further research and development efforts.

Introduction

This compound (C₇H₇NO₃), also known as 6-nitro-o-cresol, is a yellow crystalline solid with applications as a pesticide and a dye intermediate.[1] Its biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, suggest its potential for broader applications in pharmacology and drug development.[1][2] This guide delves into the molecular mechanisms underpinning these effects, providing a technical resource for the scientific community.

Antimicrobial Mechanism of Action

This compound exhibits notable antimicrobial activity against a range of pathogenic bacteria. The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity and interference with essential metabolic pathways.[2]

Disruption of Bacterial Cell Membrane

The lipophilic nature of 2M6NP allows it to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function. This disruption can impair vital processes such as maintaining the proton motive force, nutrient transport, and cellular respiration, ultimately leading to bacterial cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2M6NP has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against common pathogenic bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of 2M6NP.

Materials:

  • This compound (2M6NP) stock solution

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of 2M6NP:

    • Prepare a two-fold serial dilution of the 2M6NP stock solution in the 96-well plate using MHB. The concentration range should be selected to bracket the expected MIC.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted 2M6NP.

    • Include a positive control well (broth with inoculum, no 2M6NP) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2M6NP at which there is no visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Bacterial Culture Overnight Bacterial Culture Standardize Inoculum Standardize Inoculum (0.5 McFarland) Bacterial Culture->Standardize Inoculum Inoculation Inoculate with Bacterial Suspension Standardize Inoculum->Inoculation 2M6NP Stock 2M6NP Stock Solution Serial Dilution Serial Dilution of 2M6NP in Broth 2M6NP Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read Results Visual Inspection or OD600 Measurement Incubation->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can have significant physiological effects.

Mechanism of Inhibition

The precise kinetic mechanism of AChE inhibition by 2M6NP (e.g., competitive, non-competitive, or mixed) has not been fully elucidated in the available literature. However, it is known to significantly reduce the enzymatic activity of AChE.

Quantitative Acetylcholinesterase Inhibition

The inhibitory effect of 2M6NP on AChE has been quantified as a percentage of inhibition at a specific concentration.

CompoundConcentrationAChE Inhibition (%)
This compound>100 µg/mL~60%
Table 2: Acetylcholinesterase (AChE) inhibition by this compound.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining AChE inhibition using the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (2M6NP) test solutions

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare various concentrations of 2M6NP to be tested.

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the 2M6NP test solution to the appropriate wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.

    • Initiate the reaction by adding the ATCI substrate to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Calculation of Inhibition:

    • Calculate the rate of reaction for the control (no inhibitor) and for each concentration of 2M6NP.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

AChE_Inhibition_Pathway cluster_enzymatic_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by 2M6NP ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Substrate Choline Choline AChE->Choline Product 1 Acetate Acetate AChE->Acetate Product 2 M2N6P This compound AChE_Inhibited Inhibited Acetylcholinesterase M2N6P->AChE_Inhibited Inhibits AChE_Inhibited->Choline Blocked AChE_Inhibited->Acetate Blocked

Figure 2: Signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. This compound, as a phenolic derivative, is also presumed to possess antioxidant activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds like 2M6NP generally proceeds through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

  • Single Electron Transfer (SET): The phenol molecule donates an electron to a free radical, leading to the formation of a radical cation.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH solution in methanol or ethanol

  • This compound (2M6NP) test solutions at various concentrations

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture:

    • In a test tube or microplate well, mix a solution of 2M6NP with the DPPH solution.

    • Prepare a control containing the solvent instead of the 2M6NP solution.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Figure 3: Generalized Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.

Metabolism

While the specific metabolic pathway of this compound has not been extensively studied, the metabolism of the closely related compound, 2-nitrophenol, has been characterized in rats. It is likely that 2M6NP undergoes a similar metabolic fate involving Phase I and Phase II reactions.

Likely Metabolic Pathway:

  • Phase I Reactions:

    • Oxidation: The methyl group could be oxidized to a carboxylic acid.

    • Reduction: The nitro group can be reduced to an amino group, forming 2-methyl-6-aminophenol.

  • Phase II Reactions:

    • Conjugation: The parent compound and its Phase I metabolites can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2M6NP This compound Oxidation Oxidation (e.g., of methyl group) 2M6NP->Oxidation Reduction Reduction of Nitro Group (-> 2-Methyl-6-aminophenol) 2M6NP->Reduction Conjugation Glucuronidation / Sulfation 2M6NP->Conjugation Oxidation->Conjugation Reduction->Conjugation Excretion Excretion Conjugation->Excretion

Figure 4: Postulated metabolic pathway of this compound.

Conclusion and Future Directions

This compound demonstrates a multifaceted mechanism of action, encompassing antimicrobial, acetylcholinesterase inhibitory, and likely antioxidant properties. The available data provides a foundational understanding of its biological effects. However, to fully elucidate its therapeutic potential, further in-depth research is required.

Future studies should focus on:

  • Determining the specific molecular targets and signaling pathways affected by 2M6NP.

  • Conducting comprehensive dose-response studies to establish IC₅₀ and EC₅₀ values for its various biological activities.

  • Performing detailed enzyme kinetic studies to characterize the nature of AChE inhibition.

  • Investigating the specific metabolites of 2M6NP and its pharmacokinetic profile in relevant biological systems.

Such research will be instrumental in guiding the potential development of this compound as a lead compound in various therapeutic areas.

References

The Antimicrobial Potential of Nitrophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Nitrophenol derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of nitrophenol derivatives, focusing on their mechanism of action, structure-activity relationships, and quantitative antimicrobial data. Detailed experimental protocols for the evaluation of these compounds are also presented to facilitate further research and development in this area.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary antimicrobial mechanism of nitrophenol derivatives is the uncoupling of oxidative phosphorylation. In this process, these compounds disrupt the proton gradient across the inner mitochondrial membrane in eukaryotes or the cytoplasmic membrane in prokaryotes. This gradient is essential for the production of ATP through ATP synthase.

Nitrophenol derivatives, being lipophilic weak acids, can readily diffuse across the membrane in their protonated form. In the more alkaline environment of the mitochondrial matrix or bacterial cytoplasm, they release a proton, dissipating the crucial proton-motive force. The deprotonated nitrophenolate anion then diffuses back across the membrane to the more acidic exterior, where it picks up another proton, repeating the cycle. This futile cycling of protons uncouples electron transport from ATP synthesis, leading to a depletion of cellular energy reserves and ultimately, microbial cell death.

Figure 1: Mechanism of Oxidative Phosphorylation Uncoupling by Nitrophenol Derivatives cluster_membrane Inner Mitochondrial / Bacterial Cytoplasmic Membrane cluster_intermembrane Intermembrane Space / Periplasm (High H+ concentration) cluster_matrix Mitochondrial Matrix / Cytoplasm (Low H+ concentration) ETC Electron Transport Chain (ETC) H_plus_out H+ ETC->H_plus_out Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_out->ATP_Synthase Drives ATP Synthesis NP_ion_out Nitrophenolate (NO-) H_plus_in H+ ADP ADP + Pi ADP->ATP_Synthase NP_H_out Nitrophenol (NOH) NP_H_in Nitrophenol (NOH) NP_H_out->NP_H_in Diffusion NP_ion_in Nitrophenolate (NO-) NP_H_in->NP_ion_in Deprotonation NP_ion_in->NP_ion_out Diffusion NP_ion_out->NP_H_out Protonation

Caption: Uncoupling of oxidative phosphorylation by nitrophenol derivatives.

Structure-Activity Relationships

The antimicrobial efficacy of nitrophenol derivatives is significantly influenced by their chemical structure. Key determinants of activity include:

  • Position of the Nitro Group: The position of the nitro group on the phenol ring is critical. Generally, para-nitrophenol derivatives exhibit greater activity than ortho- or meta-isomers.

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the molecule across the microbial cell membrane. This can be modulated by the introduction of alkyl or other lipophilic substituents on the phenol ring.

  • Acidity (pKa): The acidity of the phenolic hydroxyl group influences the proton-donating ability of the molecule, which is central to the uncoupling mechanism. Electron-withdrawing groups, such as the nitro group, increase acidity.

Quantitative Antimicrobial Data

The antimicrobial activity of nitrophenol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, is also a valuable parameter.

CompoundMicroorganismMIC (µM)Reference
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis (clinical isolate)91[1][2][3]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis (type strain)11[1][2][3]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis (clinical isolate)11[1][2][3]
Ciprofloxacin (Reference)Moraxella catarrhalis (type strain)9[1][2][3]
2-amino-4-nitrophenolRhizoctonia solani-[4][5]
N-(2-hydroxy-5-nitrophenyl)formamideRhizoctonia solani-[4][5]
N-(2-hydroxy-5-nitrophenyl)acetamideSclerotinia sclerotiorum-[4][5]
N-(2-hydroxy-5-nitrophenyl)acetamideVenturia inaequalis-[4][5]

Note: Specific MIC values for the fungicidal activity of 2-amino-4-nitrophenol and its derivatives were not explicitly provided in the search results as numerical values, but their increased inhibitory effects were noted.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Nitrophenol derivative stock solution (in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the nitrophenol derivative stock solution at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (inoculum without the compound), and the twelfth column as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results:

    • The MIC is the lowest concentration of the nitrophenol derivative at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure optical density.

Figure 2: Workflow for Broth Microdilution MIC Assay start Start prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results (Visually or with Plate Reader) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates under the same conditions as the MIC test.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Assessment of Bacterial Respiration Inhibition

This assay directly measures the effect of nitrophenol derivatives on the oxygen consumption of bacteria, providing evidence for the uncoupling of oxidative phosphorylation.

Materials:

  • Oxygen-sensing system (e.g., a sealed chamber with an oxygen electrode or a microplate-based oxygen consumption analyzer)

  • Bacterial culture

  • Respiratory buffer

  • Nitrophenol derivative

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Resuspend the cells in the respiratory buffer to a known cell density.

  • Oxygen Consumption Measurement:

    • Add the bacterial suspension to the reaction chamber of the oxygen-sensing system.

    • Allow the baseline oxygen consumption rate to stabilize.

    • Inject the nitrophenol derivative at the desired concentration into the chamber.

    • Monitor the change in the rate of oxygen consumption. An increase in oxygen consumption without a corresponding increase in growth is indicative of uncoupling.

Conclusion

Nitrophenol derivatives represent a class of antimicrobial agents with a well-defined mechanism of action and significant potential for further development. Their ability to uncouple oxidative phosphorylation provides a potent means of inhibiting microbial growth. The structure-activity relationships outlined in this guide offer a framework for the rational design of more effective derivatives. The provided experimental protocols are intended to serve as a practical resource for researchers engaged in the discovery and evaluation of new antimicrobial compounds. Further investigation into the in vivo efficacy and toxicological profiles of lead nitrophenol derivatives is warranted to translate their in vitro promise into therapeutic applications.

References

The Antioxidant Potential of Substituted Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols are a cornerstone of antioxidant research, demonstrating significant potential in mitigating oxidative stress implicated in numerous pathological conditions. This technical guide provides an in-depth analysis of their antioxidant capacity, focusing on structure-activity relationships, mechanisms of action, and the experimental evaluation thereof. Detailed protocols for key antioxidant assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by phenolic compounds, offering a holistic view for researchers in drug discovery and development.

Introduction: The Role of Substituted Phenols as Antioxidants

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. Their antioxidant properties are primarily attributed to the hydrogen-donating ability of this hydroxyl group, which can neutralize free radicals and terminate chain reactions.[1] The substitution pattern on the aromatic ring significantly influences the antioxidant efficacy of phenols, making the study of substituted phenols a critical area in the development of novel therapeutics against oxidative stress-related diseases.

The antioxidant action of phenolic compounds is multifaceted, involving various mechanisms that allow them to interfere with the propagation of oxidative damage. Understanding these mechanisms is fundamental to the rational design of potent antioxidant agents.

Mechanisms of Antioxidant Action

The primary mechanisms by which substituted phenols exert their antioxidant effects can be categorized as follows:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxyl radical (ArO•).[1] The stability of this resulting phenoxyl radical is a key determinant of the antioxidant's effectiveness.

    • Reaction: ArOH + R• → ArO• + RH

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to form the phenoxyl radical.

    • Reactions:

      • ArOH + R• → ArOH•+ + R-

      • ArOH•+ → ArO• + H+

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The phenolic antioxidant first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical.

  • Chelation of Transition Metals: Some phenolic compounds with specific structural features, such as ortho-dihydroxy (catechol) moieties, can chelate pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, they prevent their participation in the Fenton reaction, which generates highly reactive hydroxyl radicals.[2]

The prevalence of each mechanism is influenced by the structure of the phenol, the nature of the free radical, and the solvent system.

Structure-Activity Relationships (SAR)

The antioxidant capacity of substituted phenols is intricately linked to their chemical structure. Key structural features that govern their activity include:

  • Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity.[3] The relative position of these groups is also crucial. Dihydroxy phenols with hydroxyl groups at the ortho or para positions exhibit greater antioxidant activity due to the increased stability of the resulting phenoxyl radical through resonance.[3]

  • Nature of Substituents: Electron-donating groups (e.g., alkyl, methoxy) on the aromatic ring increase the electron density on the hydroxyl group, facilitating hydrogen or electron donation and thus enhancing antioxidant activity.[3] Conversely, electron-withdrawing groups tend to decrease antioxidant potential.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing its antioxidant activity. However, in some cases, steric hindrance can increase the stability of the phenoxyl radical.

Quantitative Evaluation of Antioxidant Potential

The antioxidant capacity of substituted phenols is quantified using various in vitro assays. The following tables summarize the antioxidant activity of a selection of substituted phenols, as measured by common assays.

Table 1: DPPH Radical Scavenging Activity of Substituted Phenols

CompoundIC50 (µg/mL)Reference
Methanol extract (Macaranga hypoleuca)19.32 ± 0.03[4]
Ethyl acetate fraction (Macaranga hypoleuca)14.31 ± 0.03[4]
Butanol fraction (Macaranga hypoleuca)16.78 ± 0.17[4]
Water fraction (Macaranga hypoleuca)16.12 ± 0.16[4]
Quercetin4.97 ± 0.08[4]
Ascorbic acid4.97 ± 0.03[4]

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of Substituted Phenols

CompoundIC50 (µg/mL)Reference
Methanol extract (Macaranga hypoleuca)3.72 ± 0.03[4]
N-hexane fraction (Macaranga hypoleuca)31.04 ± 1.16[4]
Ethyl acetate fraction (Macaranga hypoleuca)2.10 ± 0.10[4]
Butanol fraction (Macaranga hypoleuca)3.21 ± 0.05[4]
Water fraction (Macaranga hypoleuca)3.19 ± 0.01[4]
Trolox2.34 ± 0.07[4]

IC50: The concentration of the antioxidant required to scavenge 50% of the ABTS radical cations.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Phenols

CompoundIC50 (µg/mL)Reference
Methanol extract (Macaranga hypoleuca)3.10[4]
N-hexane fraction (Macaranga hypoleuca)12.56[4]
Ethyl acetate fraction (Macaranga hypoleuca)0.99[4]
Butanol fraction (Macaranga hypoleuca)0.48[4]
Water fraction (Macaranga hypoleuca)1.46[4]
Trolox0.24[4]

IC50 values in the context of FRAP represent the concentration required to produce a specific absorbance change, indicating reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods (per 100g)

Food ItemORAC Value (µmol TE/100g)Reference
Ground Clove Spices314,446[5]
Ground Cinnamon267,536[5]
Ground Oregano200,129[5]
Raw Sumac Bran312,400[5]
Unsweetened Dry Cocoa Powder80,933[5]
Fresh Oregano13,970[5]
English Walnuts13,541[5]
Raw Cranberries9,584[5]
Raw Black Beans8,040[5]
Raw Lentils7,282[5]

ORAC values are expressed as micromoles of Trolox Equivalents (TE) per 100 grams.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Reagents:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test sample dissolved in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare a series of dilutions of the test sample in methanol.

  • Add 1 mL of each sample dilution to a test tube.

  • Add 2 mL of the DPPH solution to each test tube.

  • A blank is prepared by adding 1 mL of methanol to 2 mL of the DPPH solution.

  • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.[2]

Reagents:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test sample

  • Positive control (e.g., Trolox)

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][6]

  • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test sample.

  • Add 10 µL of each sample dilution to a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7]

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test sample

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

  • Prepare the FRAP reagent fresh on the day of the assay.[8]

  • Warm the FRAP reagent to 37°C.

  • Add 30 µL of the test sample to a cuvette.

  • Add 1 mL of the FRAP reagent and mix vigorously.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a ferrous sulfate or Trolox standard.

  • The antioxidant capacity is expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[9]

Reagents:

  • Fluorescein sodium salt solution (fluorescent probe)

  • AAPH solution (radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test sample

  • Standard (Trolox)

Procedure:

  • Prepare a series of dilutions of the test sample and Trolox standard in phosphate buffer.

  • In a 96-well black microplate, add 25 µL of the sample or standard to each well.

  • Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Signaling Pathways Modulated by Substituted Phenols

Beyond direct radical scavenging, substituted phenols exert their antioxidant effects by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.

Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic phenols can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenols Substituted Phenols Keap1_Nrf2 Keap1-Nrf2 Complex Phenols->Keap1_Nrf2 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Figure 1. Nrf2-Keap1 signaling pathway activation by substituted phenols.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is bound to its inhibitory protein, IκB, in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates Phenols Substituted Phenols Phenols->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Figure 2. Inhibition of the NF-κB signaling pathway by substituted phenols.
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways

The MAPK and PI3K/Akt signaling pathways are crucial for cell survival, proliferation, and differentiation. Oxidative stress can aberrantly activate these pathways, leading to cellular dysfunction. Certain phenolic compounds can modulate these pathways, often promoting cell survival and protecting against oxidative damage-induced apoptosis.

MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor activates Phenols Substituted Phenols Phenols->Receptor modulates Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival, Proliferation, Differentiation ERK->Cell_Survival PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Cell_Survival

Figure 3. Modulation of MAPK and PI3K/Akt pathways by substituted phenols.

Conclusion

Substituted phenols represent a diverse and potent class of antioxidants with significant therapeutic potential. Their efficacy is governed by a complex interplay of structural features that dictate their mechanism of action. A thorough understanding of their structure-activity relationships, coupled with standardized and robust experimental evaluation, is essential for the identification and development of novel phenolic compounds for the prevention and treatment of diseases associated with oxidative stress. The modulation of key cellular signaling pathways by these compounds further underscores their multifaceted biological activity and highlights their promise in drug discovery. This guide provides a foundational resource for researchers to navigate the complexities of phenolic antioxidant research and to advance the translation of these promising compounds into clinical applications.

References

GHS Classification of 2-Methyl-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2-Methyl-6-nitrophenol (CAS No: 13073-29-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its hazards for safe handling, use, and disposal in a research and development setting.

GHS Hazard Classification

The GHS classification for this compound indicates that it is a hazardous substance with potential risks to human health and the environment. The classification is summarized below, with some variations observed between different suppliers.

Signal Word: Danger or Warning[1][2]

GHS Pictograms:

PictogramDescription
alt text
Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.
alt text
Corrosion: Indicates potential for serious eye damage, skin corrosion, or corrosion to metals.[1][2]
alt text
Health Hazard: Indicates carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.
alt text
Environment: Indicates hazards to the aquatic environment.
alt text
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Hazard Statements
CodeStatementHazard Class
H302Harmful if swallowed.[1][2]Acute toxicity, oral (Category 4)
H312Harmful in contact with skin.Acute toxicity, dermal (Category 4)
H332Harmful if inhaled.Acute toxicity, inhalation (Category 4)
H315Causes skin irritation.[1][3]Skin corrosion/irritation (Category 2)
H318Causes serious eye damage.[1][2]Serious eye damage/eye irritation (Category 1)
H335May cause respiratory irritation.[1][3]Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
H410Very toxic to aquatic life with long lasting effects.Hazardous to the aquatic environment, long-term hazard (Category 1)
Precautionary Statements
CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P354 + P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
P391Collect spillage.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1][2]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Toxicity Data

The following table summarizes available quantitative data from toxicological studies.

EndpointSpeciesRouteValueReference
Acute Toxicity Estimate (ATE)-Dermal1,100.1 mg/kg
Skin IrritationRabbitDermalNo skin irritation (20 h)OECD Test Guideline 404
Eye IrritationRabbitOcularNo eye irritation (72 h)OECD Test Guideline 405
Mutagenicity (Ames test)Salmonella typhimuriumIn vitroNegativeOECD Test Guideline 471

Experimental Protocols

Detailed methodologies for the key experiments cited are based on OECD Test Guidelines.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This guideline describes a procedure for the assessment of the potential of a test substance to produce irritation or corrosion on the skin. A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The application site is observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The degree of skin reaction is scored and recorded to determine the irritant or corrosive potential.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline details a procedure for evaluating the potential of a substance to cause eye irritation or damage. A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation to assess the degree of ocular reactions, including effects on the cornea, iris, and conjunctiva.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, with and without a metabolic activation system (e.g., a liver S9 fraction), to assess its potential to cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

GHS Classification Workflow

The following diagram illustrates the logical workflow for assigning GHS hazard classifications to a chemical substance based on available data.

GHS_Classification_Workflow cluster_data Data Gathering cluster_evaluation Hazard Evaluation cluster_classification GHS Classification cluster_communication Hazard Communication A Physical-Chemical Properties D Physical Hazard Assessment A->D B Toxicological Data (Human & Animal) E Health Hazard Assessment B->E C Ecotoxicological Data F Environmental Hazard Assessment C->F G Assign Hazard Classes & Categories D->G E->G F->G H Select Pictograms G->H I Select Signal Word G->I J Assign Hazard Statements (H) G->J K Assign Precautionary Statements (P) G->K L Safety Data Sheet (SDS) & Label H->L I->L J->L K->L

Caption: GHS hazard classification workflow for a chemical substance.

References

Methodological & Application

Synthesis of 2-Methyl-6-nitrophenol from o-Cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-6-nitrophenol from o-cresol via electrophilic aromatic substitution. Direct nitration of o-cresol typically yields a mixture of isomeric products, primarily 2-Methyl-4-nitrophenol and this compound. The strategic selection of reaction conditions, including solvent and acid concentration, is crucial for maximizing the yield of the desired this compound isomer. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including dyes, agrochemicals, and pharmaceuticals, owing to its demonstrated antimicrobial, antioxidant, and anti-inflammatory properties.[1]

Introduction

This compound is a significant chemical intermediate in organic synthesis. The introduction of a nitro group to the o-cresol backbone imparts unique chemical reactivity, making it a versatile precursor for a range of functionalized molecules. In the context of drug development, nitroaromatic compounds are of particular interest due to their diverse biological activities.[2] The synthesis of this compound from o-cresol is a classic example of electrophilic aromatic substitution, where the regioselectivity of the nitration is a key challenge. This protocol outlines a method optimized for the preferential synthesis of the this compound isomer.

Data Presentation

The nitration of o-cresol can lead to different ratios of isomers and yields depending on the reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Influence of Solvent on the Nitration of o-Cresol

SolventMajor ProductYield of this compoundByproductsReference
Benzene2-Methyl-4-nitrophenol25%2-Methyl-4-nitrophenol[3]
Glacial Acetic AcidThis compound35%Higher nitration and oxidation products[3]

Table 2: Influence of Sulfuric Acid Concentration on Isomer Ratio

H₂SO₄ ConcentrationRatio of this compound to 2-Methyl-4-nitrophenol
50%1.5
83%0.8

Note: This data is derived from studies on the nitration of cresols in aqueous sulfuric acid.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from o-cresol, emphasizing the selective formation of the 6-nitro isomer.

Protocol: Nitration of o-Cresol in Glacial Acetic Acid

Materials:

  • o-Cresol (C₇H₈O)

  • Glacial Acetic Acid (CH₃COOH)

  • Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stirring bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-cresol (1 molar equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.

  • Preparation of Nitrating Agent: While the o-cresol solution is cooling, slowly add nitric acid (1.1 molar equivalents) to a separate flask containing a small amount of glacial acetic acid, keeping it cool.

  • Nitration: Slowly add the nitrating agent dropwise from the dropping funnel to the stirred o-cresol solution. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. A rapid increase in temperature can lead to the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Workup:

    • Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product mixture.

  • Purification: The crude product, a mixture of this compound and 2-Methyl-4-nitrophenol, can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by fractional crystallization.[4][5]

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow start Start dissolve Dissolve o-cresol in glacial acetic acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_agent Add nitrating agent (HNO3 in acetic acid) dropwise at 0-5 °C cool->add_nitrating_agent stir Stir for 1-2 hours at 0-5 °C add_nitrating_agent->stir quench Quench with ice water stir->quench filter Filter and wash with cold water quench->filter extract Dissolve in organic solvent and wash filter->extract dry Dry and concentrate extract->dry purify Purify by column chromatography or crystallization dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application Notes for Drug Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry and drug development. The presence of the nitro group, a known pharmacophore, and the phenolic hydroxyl group allows for a variety of chemical modifications to synthesize novel bioactive molecules.[2]

Biological Activities
  • Antimicrobial Properties: this compound has demonstrated significant inhibitory effects against a range of microorganisms, making it a lead compound for the development of new antifungal and antibacterial agents.[1][6]

  • Antioxidant and Anti-inflammatory Activities: The compound has been investigated for its potential antioxidant and anti-inflammatory properties, which are relevant in the research of treatments for a variety of diseases characterized by oxidative stress and inflammation.[1]

Role as a Synthetic Intermediate

This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The phenolic hydroxyl group can undergo etherification or esterification to produce a library of derivatives for structure-activity relationship (SAR) studies.

While direct applications of this compound as a drug are not widely documented, its role as a precursor is significant. For instance, the reduction of the nitro group yields 2-Amino-6-methylphenol, a compound used in the synthesis of various heterocyclic compounds which are a common feature in many pharmaceutical agents.

The broader class of nitrophenols has been instrumental in the development of various drugs. For example, nitrophenol-containing structures are found in compounds with applications as pesticides and herbicides, and their derivatives have been explored for a range of therapeutic areas.[1] The unique electronic properties conferred by the nitro group can be critical for the biological activity of the parent molecule. Therefore, this compound remains a compound of interest for medicinal chemists exploring new chemical entities for various therapeutic targets.

References

Application Note: Regioselective Nitration of 2-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the nitration of 2-methylphenol (o-cresol), a significant reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol emphasizes a modern, mild, and heterogeneous approach to enhance safety and simplify product work-up.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction.[1] Nitrated phenols, in particular, are valuable precursors for manufacturing dyes, agrochemicals, and pharmaceuticals.[2] The nitration of 2-methylphenol primarily yields two isomeric products: 4-nitro-2-methylphenol and 6-nitro-2-methylphenol. The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.[3][4] Traditional methods often employ harsh conditions, such as mixtures of concentrated nitric and sulfuric acids, which can lead to over-nitration, oxidation by-products, and significant acid waste.[4][5]

This application note details a safer, more selective, and environmentally benign protocol using a solid-supported, heterogeneous system for the nitration of 2-methylphenol. This method offers advantages such as mild reaction conditions, simple experimental procedures, and minimization of chemical waste.[1][6]

Data Presentation

The regioselectivity of the nitration of methylphenols (cresols) is highly influenced by the reaction conditions and the position of the methyl group. The following table summarizes yields and isomer distributions for the nitration of various cresol isomers under different conditions.

SubstrateNitrating Agent/ConditionsProduct(s)Yield (%)Reference
4-Methylphenol (p-Cresol)NH4NO3, KHSO4, Acetonitrile, Reflux2-Nitro-4-methylphenol96%[7]
3-Methylphenol (m-Cresol)NH4NO3, KHSO4, Acetonitrile, Reflux2-Nitro-5-methylphenol83%[7]
4-Methylphenol (p-Cresol)Aqueous HNO3 / H2SO4, 30-40°C3-Nitro-4-methylphenol80-85%[8]
3-Methylphenol (m-Cresol)Mixed Acid (HNO3/H2SO4), -5 to 0°CMixture of 2-, 4-, and 6-nitro isomers~50% (total mononitro)[4]
Phenol (for comparison)NaNO3, 3M H2SO4, Diethyl Ether, RTo-nitrophenol & p-nitrophenolNot specified[9]
Phenol (for comparison)Mg(HSO4)2, NaNO3, wet SiO2, CH2Cl2, RTo-nitrophenol + p-nitrophenol62% (36% ortho, 26% para)[1]

Experimental Protocol: Heterogeneous Nitration

This protocol is adapted from a mild and efficient method for phenol nitration.[1][6] It utilizes an in-situ generation of the nitrating agent from sodium nitrate and an inorganic acidic salt on a solid support.

3.1 Materials and Reagents

  • 2-Methylphenol (o-cresol)

  • Sodium Nitrate (NaNO₃)

  • Sodium Hydrogen Sulfate Monohydrate (NaHSO₄·H₂O)

  • Wet Silica Gel (SiO₂) (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.2 Equipment

  • Magnetic stirrer with stir bar

  • Fume hood

  • Rotary evaporator

  • Apparatus for column chromatography (optional, for isomer separation)

3.3 Detailed Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, create a suspension of 2-methylphenol (2.16 g, 20 mmol), sodium nitrate (1.70 g, 20 mmol), sodium hydrogen sulfate monohydrate (2.76 g, 20 mmol), and wet silica gel (50% w/w, 4.0 g).

  • Solvent Addition: Add 40 mL of dichloromethane to the flask.

  • Reaction: Stir the resulting heterogeneous mixture vigorously using a magnetic stirrer at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the solid reagents.

  • Washing: Wash the residue on the filter paper with two additional 15 mL portions of dichloromethane to ensure all product is collected.

  • Drying: Combine the filtrate and the washings. Add anhydrous sodium sulfate (approx. 10 g) to the combined organic solution to remove any residual water. Allow it to stand for 15 minutes with occasional swirling.

  • Final Filtration: Filter the solution to remove the sodium sulfate.

  • Solvent Removal: Remove the dichloromethane solvent from the filtrate using a rotary evaporator at low temperature (35-40°C).[1] The resulting crude product will be a mixture of 4-nitro-2-methylphenol and 6-nitro-2-methylphenol.

  • Purification (Optional): The individual isomers can be separated and purified using column chromatography on silica gel or by fractional crystallization.

Visualizations

4.1 Experimental Workflow Diagram

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 2-Methylphenol - NaNO3 - NaHSO4·H2O - Wet SiO2 - CH2Cl2 react Stir at Room Temperature (1-3 hours) start->react monitor Monitor by TLC react->monitor filter1 Filter Mixture monitor->filter1 wash Wash Residue with CH2Cl2 filter1->wash dry Dry Filtrate (Na2SO4) wash->dry filter2 Filter again dry->filter2 evap Evaporate Solvent filter2->evap crude Crude Product (Isomer Mixture) evap->crude sep Isomer Separation (e.g., Chromatography) crude->sep prod1 4-Nitro-2-methylphenol sep->prod1 prod2 6-Nitro-2-methylphenol sep->prod2

Caption: Workflow for the heterogeneous nitration of 2-methylphenol.

4.2 Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Attack cluster_products Deprotonation & Products reagents HNO3 + H2SO4 electrophile NO2+ (Nitronium Ion) reagents->electrophile start 2-Methylphenol electrophile->start sigma_para Sigma Complex (Para Attack) start->sigma_para C4 Attack sigma_ortho Sigma Complex (Ortho Attack) start->sigma_ortho C6 Attack prod_para 4-Nitro-2-methylphenol sigma_para->prod_para -H+ prod_ortho 6-Nitro-2-methylphenol sigma_ortho->prod_ortho -H+

Caption: Mechanism for the electrophilic nitration of 2-methylphenol.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document provides detailed protocols for two common laboratory-scale methods for its synthesis: the direct nitration of o-cresol and the hydrolysis of 2-methyl-6-nitroaniline. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Synthesis Methods Overview

Two primary methods for the synthesis of this compound are presented:

  • Direct Nitration of o-Cresol: This method involves the electrophilic nitration of o-cresol. While direct, it can lead to the formation of isomeric byproducts, primarily 2-methyl-4-nitrophenol, requiring careful control of reaction conditions and purification of the final product.

  • Hydrolysis of 2-Methyl-6-nitroaniline: This approach offers a high-yield and high-purity route to this compound through the nucleophilic aromatic substitution of 2-methyl-6-nitroaniline.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

ParameterMethod 1: Nitration of o-CresolMethod 2: Hydrolysis of 2-Methyl-6-nitroaniline
Starting Material o-Cresol2-Methyl-6-nitroaniline
Key Reagents Nitric acid, Glacial acetic acid5 N Sodium hydroxide solution
Reaction Temperature Not specified in detail, typically low temperatures for nitration170 °C[1]
Reaction Time Not specified in detail50 hours[1]
Reported Yield ~35% (as main product)[1]95%[1]
Reported Purity Requires purification to separate from isomersAnalytical-grade purity[1]
Final Product Melting Point 69-69.5 °C[1]69-69.5 °C[1]

Experimental Protocols

Method 1: Direct Nitration of o-Cresol

This protocol is based on the general principle of nitrating cresols, where the use of glacial acetic acid as a solvent favors the formation of this compound as the main product.[1]

Materials:

  • o-Cresol

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, separatory funnel)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve o-cresol in glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain a low temperature.

  • Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure completion of the reaction.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the crude product and wash it with cold water.

  • Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution until effervescence ceases.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography to separate the this compound from the 2-methyl-4-nitrophenol isomer.

Method 2: Hydrolysis of 2-Methyl-6-nitroaniline

This high-yield protocol is adapted from a patented procedure.[1]

Materials:

  • 2-Methyl-6-nitroaniline

  • 5 N Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

  • Standard laboratory glassware (pressure vessel or high-pressure autoclave, beaker, filtration apparatus)

  • Heating and stirring apparatus

Procedure:

  • In a suitable pressure vessel, combine 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline with 500 ml of 5 N aqueous sodium hydroxide solution.[1]

  • Seal the vessel and heat the mixture to 170 °C with stirring.[1]

  • Maintain the reaction at this temperature for 50 hours.[1]

  • After the reaction period, cool the mixture to room temperature.

  • With external cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.[1]

  • Collect the crystalline product by suction filtration and wash it thoroughly with water.[1]

  • Dry the purified this compound to obtain the final product. The expected yield is approximately 29.0 g (95%).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Starting Materials (o-Cresol or 2-Methyl-6-nitroaniline) Reaction Reaction Vessel (Controlled Temperature and Time) Start->Reaction Reagents Reagents (e.g., Nitric Acid or NaOH) Reagents->Reaction Quenching Quenching (e.g., Ice Water) Reaction->Quenching Extraction Extraction / Filtration Quenching->Extraction Washing Washing (e.g., Water, Bicarbonate) Extraction->Washing Purification_Method Recrystallization or Column Chromatography Washing->Purification_Method Drying Drying Purification_Method->Drying Characterization Characterization (Melting Point, NMR, IR) Drying->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Methyl-6-nitrophenol as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol is a valuable chemical intermediate in the synthesis of various dyes, particularly azo and mordant dyes.[1][2] Its aromatic structure, featuring a hydroxyl (-OH), a methyl (-CH₃), and a nitro (-NO₂) group, provides a versatile scaffold for the generation of a diverse range of chromophores. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methyl groups influence the electronic properties of the resulting dye molecules, thereby determining their color and fastness properties.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo and mordant dyes.

Application in Azo Dye Synthesis

Azo dyes represent the largest class of synthetic organic dyes used in various industries, including textiles, printing, and food.[4] The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as this compound.[5]

General Workflow for Azo Dye Synthesis

The synthesis of an azo dye using this compound as a coupling component follows a well-established reaction pathway. The first step is the diazotization of a primary aromatic amine, such as p-toluidine, to form a reactive diazonium salt. This is followed by the coupling of the diazonium salt with this compound under alkaline conditions to yield the final azo dye.

AzoDye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A p-Toluidine C p-Toluidine Diazonium Salt A->C Diazotization B NaNO₂ + HCl (0-5 °C) F Azo Dye C->F Couples with D This compound D->F Coupling E NaOH (aq)

Figure 1: General workflow for the synthesis of an azo dye.
Experimental Protocol: Synthesis of an Azo Dye from p-Toluidine and this compound

This protocol details the synthesis of a specific azo dye using p-toluidine as the aromatic amine and this compound as the coupling component.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Diazotization of p-Toluidine

  • In a 250 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in 20 mL of distilled water and 3 mL of concentrated HCl.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-toluidine solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess is present, add a small amount of urea to quench it. The resulting solution contains the p-toluidine diazonium salt.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.53 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product with several portions of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from an ethanol-water mixture to obtain a purified product.

  • Dry the purified crystals in a desiccator.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.

ParameterExpected Data
Yield 80-90%
Appearance Orange-red crystalline solid
Melting Point 155-160 °C (decomposes)
UV-Vis (λmax in Ethanol) 450-480 nm[6][7]
FT-IR (KBr, cm⁻¹) ~3400 (O-H), ~3050 (Ar C-H), ~1600 (N=N), ~1520 & ~1340 (NO₂), ~1450 (C=C)[8][9][10]
¹H NMR (CDCl₃, δ ppm) Aromatic protons (δ 6.8-8.0), Methyl protons (δ 2.3-2.5), Hydroxyl proton (δ 10.0-12.0)[11][12][13][14]

Application in Mordant Dye Synthesis

Mordant dyes are colorants that require a mordant, typically a metal salt, to fix the dye to the textile fibers.[15] The mordant forms a coordination complex with the dye molecule and the fiber, enhancing the fastness properties of the dyeing. This compound can be used to synthesize azo dyes that can act as mordant dyes, particularly with chromium salts.[16][17]

General Workflow for Mordant Dye Synthesis

The synthesis of a mordant dye often involves the initial synthesis of an azo dye, which is then complexed with a metal salt.

MordantDye_Synthesis cluster_azo_synthesis Step 1: Azo Dye Synthesis cluster_complexation Step 2: Metallization A Aromatic Amine C Azo Dye Ligand A->C B This compound B->C E Mordant Dye (Metal Complex) C->E Complexation D Metal Salt (e.g., CrCl₃) D->E

Figure 2: General workflow for the synthesis of a mordant dye.
Experimental Protocol: Synthesis of a 1:2 Chromium Complex Mordant Dye

This protocol describes the synthesis of a 1:2 chromium complex of the azo dye prepared in the previous section.

Materials:

  • Azo dye from the previous protocol

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Suspend 2.85 g (0.01 mol) of the synthesized azo dye in 50 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1.33 g (0.005 mol) of chromium(III) chloride hexahydrate in 10 mL of distilled water.

  • Slowly add the chromium chloride solution to the azo dye suspension with stirring.

  • Add 2 mL of formic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will change as the complex forms.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 7.0-7.5 with a dilute sodium hydroxide solution.

  • The chromium complex will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with hot water and then with a small amount of cold ethanol.

  • Dry the mordant dye in a desiccator.

Characterization and Application of the Mordant Dye

The resulting chromium complex will exhibit different properties compared to the unmetallized azo dye.

ParameterExpected Data
Appearance Dark-colored powder (e.g., reddish-brown to black)
Solubility Generally lower than the unmetallized dye
UV-Vis (λmax) Shift in absorption maximum compared to the unmetallized dye, often bathochromic (to longer wavelengths)[16]
Application Suitable for dyeing protein fibers like wool and silk, and polyamides like nylon.[4][18]
Fastness Properties Improved lightfastness, washfastness, and perspiration fastness compared to the unmetallized dye.[19][20]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of dyes using this compound as an intermediate.

Table 1: Synthesis of Azo Dye from p-Toluidine and this compound

ReactantMolar Mass ( g/mol )Amount (g)Moles
p-Toluidine107.151.070.01
This compound153.141.530.01
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Actual Yield (g)
Azo Dye285.292.852.28 - 2.57

Table 2: Synthesis of 1:2 Chromium Mordant Dye

ReactantMolar Mass ( g/mol )Amount (g)Moles
Azo Dye285.292.850.01
CrCl₃·6H₂O266.451.330.005
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Actual Yield (g)
1:2 Cr Complex~622.7~3.112.5 - 2.8

Conclusion

This compound is a versatile and important intermediate in the synthesis of both azo and mordant dyes. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of these dyes. The resulting chromophores exhibit a range of colors and can be further modified through metallization to enhance their fastness properties, making them suitable for various industrial applications. Researchers can utilize these methodologies as a foundation for developing novel dyes with tailored properties for applications in materials science, diagnostics, and therapeutics.

References

Application Notes & Protocols: The Strategic Use of 2-Methyl-6-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Methyl-6-nitrophenol, a readily accessible substituted phenol, serves as a pivotal starting material in the synthesis of various pharmaceutical intermediates. Its true value is unlocked upon the facile reduction of its nitro group to form 2-amino-6-methylphenol. This transformation opens a gateway to a diverse array of heterocyclic and functionalized scaffolds that are central to the architecture of modern therapeutic agents. The strategic positioning of the hydroxyl, amino, and methyl groups on the aromatic ring allows for selective and efficient construction of complex molecules. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on the generation and subsequent reactions of its key amine intermediate. Detailed protocols, mechanistic insights, and practical considerations are presented for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Synthetic Potential of this compound

This compound (also known as 6-nitro-o-cresol) is an aromatic compound with the formula C₇H₇NO₃. While its direct applications in final drug structures are limited, it is a highly valuable precursor. The synthetic utility of this molecule is primarily centered on the chemical versatility of its reduction product, 2-amino-6-methylphenol. The ortho-relationship of the hydroxyl and the nascent amino group in this intermediate provides a powerful platform for the synthesis of fused heterocyclic systems, most notably benzoxazoles. Furthermore, the amino group serves as a key nucleophile for the formation of amide bonds, a ubiquitous linkage in pharmaceutical compounds.

This document will first detail the critical transformation of this compound to 2-amino-6-methylphenol and then explore the subsequent high-value synthetic applications of this intermediate in the construction of pharmaceutically relevant scaffolds.

Core Transformation: Reduction of this compound to 2-amino-6-methylphenol

The reduction of the nitro group of this compound is the cornerstone of its utility. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

reduction_workflow start This compound process Catalytic Hydrogenation (H₂, Pd/C or Raney Nickel) start->process product 2-amino-6-methylphenol process->product byproduct H₂O process->byproduct benzoxazole_synthesis aminophenol 2-amino-6-methylphenol intermediate Amide Intermediate aminophenol->intermediate Coupling Agent / Heat carboxylic_acid R-COOH (Carboxylic Acid) carboxylic_acid->intermediate benzoxazole 7-Methyl-2-substituted-benzoxazole intermediate->benzoxazole Cyclization/ Dehydration

Application Note: Gas Chromatography Methods for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrophenols are a class of organic compounds widely used in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] Their prevalence in industrial applications often leads to their presence as environmental contaminants. Due to their toxicity and potential adverse effects on human health and ecosystems, sensitive and reliable analytical methods for their detection and quantification are crucial.[2]

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds, including nitrophenols.[3][4] However, the direct GC analysis of nitrophenols can be challenging due to their polar nature, which can lead to poor chromatographic peak shapes and reduced sensitivity.[5] To overcome these limitations, a derivatization step is often employed to convert the polar nitrophenols into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior.[5][6]

This application note provides detailed protocols and methods for the analysis of nitrophenols in various samples using gas chromatography. It covers sample preparation, derivatization techniques, and GC-MS instrumental analysis, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Experimental Workflow Overview

The general workflow for nitrophenol analysis by GC involves several key stages, from sample collection to final data analysis. Each step is critical for achieving accurate and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample Collection (Water, Soil, Air) Extraction Extraction (LLE, SPE, SBSE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Silylation, Methylation, etc.) Concentration->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Derivatization_Concept Derivatization Principle Analyte Polar Nitrophenol (-OH group) Derivative Non-polar, Volatile Derivative (e.g., -O-TMS) Analyte->Derivative + Reagent Derivatizing Reagent (e.g., Silylating Agent) Reagent->Derivative Byproduct Byproduct Derivative->Byproduct + GC_MS_Analysis Sample_Injection Derivatized Sample Injection (Autosampler) Injector Injector Port (Vaporization) Sample_Injection->Injector GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Separated Analytes Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector (Signal) Mass_Analyzer->Detector Data_System Data System (Chromatogram) Detector->Data_System

References

Application Note: HPLC Analysis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of nitrophenols due to its sensitivity, specificity, and robustness.[2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained for the HPLC analysis of this compound using the described method. This data is intended to be representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Performance and Method Validation Parameters

ParameterTypical Value
Retention Time (t_R)~ 4.5 min
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Intraday Precision (%RSD)< 2%
Interday Precision (%RSD)< 5%
Recovery95 - 105%

Table 2: HPLC Operating Conditions

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Injection Volume20 µL
Column Temperature30°C

Experimental Protocols

This section details the methodology for the preparation of standards and samples, as well as the HPLC analysis procedure.

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)[4][5]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general liquid-liquid extraction (LLE) protocol for aqueous samples is provided below. For other matrices, method development and validation are required.

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add 10 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve. Plot the peak area against the concentration of each standard.

  • Sample Analysis: Inject the prepared samples.

  • Data Processing: Determine the concentration of this compound in the samples by comparing the peak area of the analyte with the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (LLE) Sample_Prep->Injection HPLC_System HPLC System Equilibration Separation Chromatographic Separation (C18) HPLC_System->Separation Injection->HPLC_System Inject Detection UV Detection (280 nm) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Peak Area Quantification Quantification of Analyte Detection->Quantification Peak Area Calibration->Quantification Concentration

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Derivatization of Nitrophenols for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrophenols are a class of organic compounds widely used in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals. Their presence in environmental and biological samples is of significant concern due to their toxicity. Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS) or electron capture detectors (ECD), is a powerful technique for the analysis of these compounds.

However, the direct GC analysis of nitrophenols is challenging. Their high polarity, resulting from the phenolic hydroxyl group, and low volatility lead to poor chromatographic performance, characterized by tailing peaks, low sensitivity, and potential irreversible adsorption onto the GC column or inlet.[1][2] To overcome these issues, a derivatization step is essential. Derivatization chemically modifies the polar hydroxyl group, converting the analyte into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior.[2][3]

This application note provides detailed protocols for the most common derivatization techniques for nitrophenols—silylation, acylation, and alkylation—and presents quantitative data to aid in method selection.

Common Derivatization Techniques

The choice of derivatization reagent depends on the specific nitrophenols of interest, the sample matrix, and the analytical instrumentation available.

Silylation is one of the most widely used derivatization methods for compounds containing active hydrogens, such as those in hydroxyl groups. The reaction involves replacing the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] This reduces the polarity and increases the volatility of the analyte.[3]

  • Common Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

    • MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide)

MSTFA is often preferred because its by-products are highly volatile, minimizing interference with early-eluting peaks.[2][5] MTBSTFA yields TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives and produce characteristic mass spectra with a prominent [M-57]⁺ ion, useful for structural confirmation.[6][7]

G cluster_analyte Analyte cluster_product Product MSTFA MSTFA BSTFA BSTFA MTBSTFA MTBSTFA Nitrophenol Nitrophenol (Ar-OH) TMS_Derivative TMS Derivative (Ar-O-TMS) Nitrophenol->TMS_Derivative + MSTFA or BSTFA (Heat) TBDMS_Derivative TBDMS Derivative (Ar-O-TBDMS) Nitrophenol->TBDMS_Derivative + MTBSTFA (Heat)

Figure 1: Silylation reaction pathway for nitrophenols.

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent to form a stable ester.

  • Acetylation: Using acetic anhydride, this method can be performed directly in an aqueous sample, forming acetate derivatives that are readily extracted into an organic solvent.[8][9] This technique offers excellent recoveries and simplifies sample preparation.[8]

  • Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr), this method creates pentafluorobenzyl (PFB) ethers. The highly electronegative fluorine atoms make the derivatives ideal for highly sensitive analysis by GC with an Electron Capture Detector (GC-ECD).[10] However, some sterically hindered or electronically deactivated nitrophenols, such as 2,4-dinitrophenol, may not react efficiently with PFBBr.[10][11]

G cluster_analyte Analyte cluster_product Product AA Acetic Anhydride PFBBr PFBBr Nitrophenol Nitrophenol (Ar-OH) Acetate_Ester Acetate Ester (Ar-O-COCH₃) Nitrophenol->Acetate_Ester + Acetic Anhydride (Base) PFB_Ether PFB Ether (Ar-O-CH₂C₆F₅) Nitrophenol->PFB_Ether + PFBBr (Base, Heat)

Figure 2: Acylation reaction pathways for nitrophenols.

Alkylation converts the phenolic hydroxyl group into an ether. The most common method is methylation using diazomethane to form the corresponding anisole derivatives.[10][12] While effective, this method has significant drawbacks. Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures.[10] Furthermore, the sample must be completely dry, as the presence of water leads to poor recoveries.[10]

Data Presentation: Method Performance

The following tables summarize quantitative data from various studies to facilitate method comparison. Note that performance can vary with instrumentation, matrix, and specific analyte.

Table 1: Silylation Method Performance

Analyte Reagent Matrix LOD Recovery RSD (%) Reference
3-Methyl-4-nitrophenol MTBSTFA Aqueous - - - [6]
20 Phenolic Compounds MTBSTFA Air 20-40 pg/m³ - - [7]

| Various Nitrophenols | MSTFA | Water | ng range | - | < 11.5% |[2] |

Table 2: Acylation Method Performance

Analyte(s) Reagent Matrix LOD Recovery RSD (%) Reference
Halogenated Phenols PFBBr Water 0.007-0.015 µg/L > 90% - [13]
o/p-Nitrophenol Acetic Anhydride Water 1 µg/L > 97% - [8]

| 7 Nitrophenols | Acetic Anhydride | Water | 0.001-0.031 ng/mL| 80-120% | < 15% | |

Experimental Protocols

The following diagram illustrates a general workflow for the analysis of nitrophenols, from sample collection to GC analysis.

G Sample Aqueous Sample Collection Acidify Acidify Sample (pH < 3) Sample->Acidify Extract Liquid-Liquid Extraction (LLE) Acidify->Extract Dry Dry Extract (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate Under Nitrogen Dry->Concentrate Derivatize Add Reagent & Heat Concentrate->Derivatize Derivatization Step Analyze GC-MS Analysis Derivatize->Analyze

Figure 3: General experimental workflow for nitrophenol analysis.

This protocol is adapted for the analysis of 3-Methyl-4-nitrophenol in aqueous samples.[6]

  • Sample Preparation (Liquid-Liquid Extraction)

    • Collect 100 mL of the aqueous sample.

    • Acidify the sample to pH < 3 by adding concentrated HCl dropwise.[6] This protonates the nitrophenol for efficient extraction.

    • Transfer the acidified sample to a 250 mL separatory funnel and add 30 mL of dichloromethane (DCM).

    • Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

    • Drain the lower organic (DCM) layer into a flask.

    • Repeat the extraction twice more with fresh 30 mL portions of DCM. Combine all organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization

    • Transfer 100 µL of the concentrated extract into a 2 mL GC vial with an insert.

    • Add 100 µL of MTBSTFA to the vial.

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block.[6]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis

    • Injector: Splitless, 250°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI), scan mode or Selected Ion Monitoring (SIM) for target analytes. The TBDMS derivative will show a characteristic ion at [M-57]⁺.[7]

This protocol is based on the direct acetylation of nitrophenols in water followed by GC-FID or GC-MS analysis.[8][9]

  • Sample Preparation & Derivatization

    • Place 250 mL of the aqueous sample into a 500 mL flask or separatory funnel.

    • Add 5 g of sodium bicarbonate and swirl to dissolve. This creates the alkaline conditions necessary for the reaction.

    • Add 1 mL of acetic anhydride and mix thoroughly for at least 5 minutes at room temperature.

    • Add 10 mL of methylene chloride (or another suitable solvent like hexane) and shake vigorously for 2 minutes to extract the formed acetate derivatives.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction with a second 10 mL portion of solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-FID/MS Analysis

    • Injector: Splitless, 220°C

    • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min

    • Oven Program: 70°C (hold 1 min), ramp to 200°C at 8°C/min, hold 5 min.

    • Detector: FID at 250°C or MS in scan/SIM mode.

Conclusion

Derivatization is a critical step for the reliable and sensitive GC analysis of nitrophenols. Silylation with reagents like MSTFA or MTBSTFA is a robust and versatile approach suitable for a wide range of nitrophenols. Direct aqueous acetylation offers a simplified workflow with excellent recoveries for less complex matrices. The choice of method should be guided by the specific analytical goals, available instrumentation, and the properties of the target analytes. The protocols provided herein serve as a starting point for method development and can be optimized to meet specific laboratory requirements.

References

Application Note & Protocol: High-Resolution Purification of Nitrophenol Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The nitration of phenol is a fundamental electrophilic aromatic substitution reaction that typically yields a mixture of ortho-nitrophenol (o-nitrophenol) and para-nitrophenol (p-nitrophenol).[1][2] Due to their distinct physical and chemical properties, separating these isomers is crucial for various applications in chemical synthesis, and the production of pharmaceuticals and dyes. Column chromatography is a highly effective, scalable, and economical technique for the purification of these isomers, leveraging their differences in polarity.[1] This document provides a detailed protocol for the separation of o- and p-nitrophenol using silica gel column chromatography.

Principle of Separation The separation of o-nitrophenol and p-nitrophenol is based on the significant difference in their polarities, which arises from different types of hydrogen bonding.[3]

  • o-Nitrophenol: The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups allows for the formation of a stable intramolecular hydrogen bond (chelation). This internal bonding reduces the molecule's ability to interact with the polar stationary phase. Consequently, o-nitrophenol is less polar.[3][4]

  • p-Nitrophenol: The functional groups are positioned far apart, preventing intramolecular hydrogen bonding. Instead, p-nitrophenol forms intermolecular hydrogen bonds with other p-nitrophenol molecules and, more importantly, with the polar stationary phase (e.g., silica gel).[3] This strong interaction makes it significantly more polar.

In normal-phase column chromatography with a polar stationary phase like silica gel, the less polar o-nitrophenol interacts weakly and elutes first, while the more polar p-nitrophenol adsorbs more strongly and elutes later.[1][2]

Experimental Workflow

The overall process from mixture preparation to the isolation of pure isomers is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_products Final Products Sample_Mixture Crude Nitrophenol Isomer Mixture Sample_Loading Load Sample onto Column Sample_Mixture->Sample_Loading Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Column_Packing->Sample_Loading Elution Elute with Mobile Phase Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Sequentially Elution->Fraction_Collection TLC_Analysis Monitor Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions o_Nitrophenol Pure o-Nitrophenol Combine_Fractions->o_Nitrophenol Early Fractions p_Nitrophenol Pure p-Nitrophenol Combine_Fractions->p_Nitrophenol Late Fractions

Caption: Experimental workflow for the purification of nitrophenol isomers.

Detailed Experimental Protocol

This protocol outlines the separation of a mixture of o-nitrophenol and p-nitrophenol using gravity column chromatography.

Materials and Equipment

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: n-Hexane and Dichloromethane (DCM)

  • Sample: Crude mixture of o-nitrophenol and p-nitrophenol

  • Apparatus:

    • Glass chromatography column (e.g., 50 cm length, 2 cm diameter) with stopcock

    • Glass wool or cotton plug

    • Sand (acid-washed)

    • Collection vessels (test tubes or Erlenmeyer flasks)

    • Beakers and flasks for solvent preparation

    • Rotary evaporator for solvent removal

  • Analysis:

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp for visualization

Methodology

1. Column Preparation (Wet Packing Method) a. Secure the chromatography column vertically to a retort stand. b. Place a small plug of glass wool or cotton at the bottom of the column to support the packing material. c. Add a thin layer (approx. 0.5 cm) of sand over the plug. d. Prepare a slurry of silica gel in n-hexane. For a 2 cm diameter column, approximately 25-30 g of silica gel is sufficient. e. Pour the slurry carefully into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. f. Open the stopcock to allow some solvent to drain, which helps in compacting the stationary phase. Crucially, the solvent level must always be kept above the top of the silica gel to prevent the column from drying out and cracking. [5] g. Once the silica gel has settled, add another thin layer (approx. 0.5 cm) of sand on top to protect the stationary phase surface during sample and solvent addition.[6] h. Drain the solvent until the level is just at the top of the sand layer.

2. Sample Loading a. Dissolve the crude nitrophenol mixture in a minimum amount of dichloromethane. b. Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to adsorb onto the sand layer. c. Open the stopcock and drain the solvent until the sample has fully entered the stationary phase.

3. Elution and Fraction Collection a. The separation is achieved using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. b. Begin by carefully adding a 50% dichloromethane/50% hexanes solution to the column.[1] This mobile phase will start moving the less polar o-nitrophenol down the column. c. A distinct yellow band of o-nitrophenol should be observed moving down the column ahead of the p-nitrophenol. d. Begin collecting the eluent in fractions (e.g., 10-15 mL per fraction) as soon as the colored band approaches the bottom of the column. e. After the o-nitrophenol has been eluted, gradually increase the polarity of the mobile phase to 100% dichloromethane to elute the more strongly adsorbed p-nitrophenol.[1][7]

4. Monitoring by Thin-Layer Chromatography (TLC) a. Use TLC to analyze the collected fractions and determine their composition. b. Spot a small amount from each fraction onto a TLC plate, along with the initial crude mixture and pure standards (if available). c. Develop the TLC plate using a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate). d. Visualize the plate under a UV lamp. The o-nitrophenol will have a significantly higher Rf value than p-nitrophenol.[2] e. Identify the fractions containing pure o-nitrophenol and those containing pure p-nitrophenol. Fractions containing a mixture of both can be combined for re-purification if necessary.

5. Product Isolation a. Combine all fractions that contain the pure o-nitrophenol.[1] b. Combine all fractions that contain the pure p-nitrophenol.[1] c. Remove the solvent from each combined set of fractions using a rotary evaporator to yield the purified solid isomers. d. The purity of the final products can be verified by melting point analysis. o-Nitrophenol has a melting point of approximately 45°C, while p-nitrophenol melts at 110-115°C.[1]

Data Presentation: Summary of Chromatographic Parameters

The following table summarizes the key quantitative and qualitative data for the column chromatography separation of nitrophenol isomers.

ParameterDescription / ValueReference
Stationary Phase Silica Gel (Polar)[1][2]
Mobile Phase Gradient: Start with 50% DCM / 50% Hexanes, increase to 100% DCM.[1]
Principle of Separation Polarity difference due to hydrogen bonding.[3][8]
Elution Order 1. o-Nitrophenol (less polar) 2. p-Nitrophenol (more polar)[1][2]
o-Nitrophenol Properties Intramolecular H-bonding, lower boiling point, higher Rf value.[2][3][4]
p-Nitrophenol Properties Intermolecular H-bonding, higher boiling point, lower Rf value.[1][2][3]
TLC Rf Values (Typical) o-Nitrophenol: ~0.93 p-Nitrophenol: ~0.07[2]
Yield (Example) o-Nitrophenol: 27.4% p-Nitrophenol: 23.5%[1]
Purity Verification Melting Point: o-NP (44.2 - 46.1 °C), p-NP (112.2 - 115.5 °C)[1]

Column chromatography is a robust and reliable method for the preparative separation of o-nitrophenol and p-nitrophenol. The distinct polarity difference between the isomers, driven by their hydrogen bonding capabilities, allows for excellent resolution on a silica gel stationary phase. This protocol, combined with TLC monitoring, provides a clear and effective pathway for obtaining high-purity isomers suitable for further research and development.

References

Application Notes and Protocols for Monitoring Nitration Reactions using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic chemistry to monitor the progress of chemical reactions.[1] In the context of nitration reactions, which are fundamental for the synthesis of many pharmaceutical intermediates and other fine chemicals, TLC provides a crucial tool for determining reaction completion, identifying the formation of products, and assessing the purity of the reaction mixture.[2] These application notes provide detailed protocols for utilizing TLC to effectively monitor aromatic nitration reactions.

Nitration reactions typically involve the introduction of a nitro (-NO₂) group onto an aromatic ring through electrophilic aromatic substitution.[3] The progress of the reaction can be followed by observing the consumption of the starting material and the appearance of the more polar nitro-substituted product(s) on a TLC plate.[4]

Principle of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluent).[4] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5] Non-polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.[5]

In a typical nitration reaction of an aromatic compound, the product is more polar than the starting material due to the presence of the nitro group. Consequently, the product will have a lower Rf value than the starting material. By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the gradual disappearance of the starting material spot and the appearance and intensification of the product spot(s).[3]

Data Presentation: Rf Values for Nitration Reactions

The Rf value is a critical parameter for identifying compounds on a TLC plate and is calculated as follows:[6]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The following tables summarize typical Rf values for various aromatic compounds and their nitrated products on silica gel TLC plates using different hexane:ethyl acetate solvent systems. These values can be used as a reference for reaction monitoring.

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Anisole3:10.85
2-Nitroanisole3:10.44
4-Nitroanisole3:10.57
2,4-Dinitroanisole3:10.26
Acetanilide1:9Higher Rf
p-Nitroacetanilide1:9Lower Rf
4'-Methylacetanilide1:10.33[7]
2'-Bromo-4'-methylacetanilide1:10.61[7]

Note: Rf values can be influenced by factors such as the specific brand of TLC plates, chamber saturation, temperature, and the exact solvent mixture composition. Therefore, it is always recommended to run a standard of the starting material alongside the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Nitration Reaction by TLC

This protocol outlines the step-by-step procedure for monitoring the progress of a typical aromatic nitration reaction.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Visualization agent (UV lamp, iodine chamber, or chemical stain)

  • Reaction mixture

  • Standard solution of the starting material

Procedure:

  • Chamber Preparation: Pour the chosen eluent into the TLC developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside the chamber, leaning against the side, to ensure the atmosphere is saturated with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.[8]

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C) where both will be applied.[1]

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the standard solution of the starting material onto the 'SM' lane on the origin line.[6]

    • Carefully withdraw a small aliquot of the reaction mixture using another capillary tube and spot it onto the 'R' lane.[9]

    • For the co-spot, first spot the starting material and then, on top of the same spot, apply the reaction mixture.[1] The spots should be small and concentrated.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level.[8] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion of Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]

  • Drying the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualization:

    • UV Light: If the compounds are UV-active, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.[10]

    • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown stains.[10]

    • Chemical Stains: Dip or spray the plate with an appropriate staining solution and gently heat if necessary to develop the spots.[10]

  • Analysis: Observe the TLC plate. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane ('R'). The formation of a new, lower Rf spot indicates the formation of the product.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.[6]

Protocol 2: Preparation of Visualization Reagents for Nitro Compounds

A. Iodine Staining Chamber

  • Preparation: Place a few crystals of solid iodine at the bottom of a sealed glass chamber.[10]

  • Use: Place the developed and dried TLC plate inside the chamber. The iodine vapor will sublimate and react with the organic compounds, making them visible as brown spots. This method is non-destructive.[10]

B. p-Anisaldehyde Stain

  • Preparation: Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. The solution should be stored in a refrigerator.

  • Use: Dip the dried TLC plate into the stain solution and then heat with a heat gun until colored spots appear. This stain is good for general visualization and can produce a range of colors with different functional groups.[6]

C. Vanillin Stain

  • Preparation: Dissolve 6 g of vanillin in 100 mL of ethanol, then add 1 mL of concentrated sulfuric acid.[6]

  • Use: Dip the plate in the solution and heat. This stain is effective for visualizing compounds with polar functional groups.[6]

Mandatory Visualizations

Nitration_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- HSO₄⁻ H2O H₂O Benzene Aromatic Ring Intermediate Arenium Ion (Carbocation Intermediate) Benzene->Intermediate + NO₂⁺ Product Nitroaromatic Product Intermediate->Product - H⁺

Caption: Electrophilic Aromatic Substitution Mechanism for Nitration.

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis A Prepare Eluent & Equilibrate TLC Chamber B Prepare TLC Plate (Draw Origin Line) A->B C Spot Starting Material (SM) B->C D Spot Reaction Mixture (R) (at time intervals: t₀, t₁, t₂, ... tₙ) C->D E Co-spot SM and R D->E F Develop TLC Plate in Chamber E->F G Mark Solvent Front & Dry Plate F->G H Visualize Spots (UV, Iodine, or Stain) G->H I Observe Disappearance of SM Spot H->I J Observe Appearance of Product Spot(s) H->J K Calculate Rf Values H->K L Determine Reaction Completion I->L J->L

References

Handling and storage procedures for 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-6-nitrophenol is a chemical compound with the formula C₇H₇NO₃.[1][2] It is a yellow crystalline solid.[2] Due to its hazardous properties, strict adherence to safety protocols during handling and storage is imperative. These application notes provide detailed procedures for the safe use of this compound in a laboratory setting.

Compound Identification and Properties

Proper identification and understanding of the physicochemical properties of this compound are crucial for safe handling.

Identifier Value
IUPAC NameThis compound[1]
CAS Number13073-29-5[1][3][4]
Molecular FormulaC₇H₇NO₃[1][2][3]
Molecular Weight153.14 g/mol [1]
AppearanceYellow crystalline solid[2]
Melting Point70°C[3]
Boiling Point235.8 ± 20.0 °C at 760 mmHg[3]
Flash Point104.0 ± 10.2 °C[3]
SolubilitySlightly soluble (1.7 g/L at 25°C)[2]
LogP2.17[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazards.

Hazard Class Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage (Category 1)H318: Causes serious eye damage[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Pictograms:

Danger

Precautionary Statements:

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264Wash skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/ eye protection/ face protection.[5]
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

3.1. General Handling and Use Protocol

This protocol outlines the general procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical fume hood

  • Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat

  • Spatula

  • Weighing paper

  • Appropriate glassware

  • Solvent (as required by the specific experiment)

Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Dispensing:

    • Perform all manipulations of solid this compound within the fume hood to avoid inhalation of dust.[3]

    • Use a clean spatula and weighing paper to measure the desired amount of the compound.

    • Avoid generating dust during transfer.

  • Dissolution (if applicable):

    • Add the weighed this compound to the appropriate glassware inside the fume hood.

    • Slowly add the desired solvent while stirring to dissolve the compound.

  • Reaction:

    • Conduct the experiment within the fume hood.

    • Keep the reaction vessel closed or covered to the extent possible.

  • Post-Handling:

    • Thoroughly clean all glassware and equipment that came into contact with the compound.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

    • Remove and properly dispose of contaminated gloves.[5]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Transfer to Glassware handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 handle4 Conduct Experiment handle3->handle4 post1 Clean Equipment handle4->post1 post2 Wash Hands post1->post2 post3 Dispose of Contaminated PPE post2->post3

General Handling Workflow for this compound

3.2. Storage Protocol

Proper storage is critical to maintain the stability of this compound and to prevent accidental exposure.

Procedure:

  • Container: Store in the original, tightly closed container.[3]

  • Location:

    • Store in a cool, dry, well-ventilated area.[6]

    • Keep away from heat, flames, and sparks.[3]

    • Store in a locked cabinet or an area with restricted access.

  • Incompatibilities:

    • Store away from strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the compound name and all relevant hazard warnings.

3.3. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

3.3.1. Spill Cleanup Protocol

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., sand, vermiculite)[6]

    • Sealable plastic bags or containers for waste

    • Appropriate PPE (respirator, gloves, goggles, lab coat)

    • Broom and dustpan or other tools for collection

Procedure:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain:

    • Wearing appropriate PPE, prevent the spread of the spill.

    • For solid spills, carefully sweep up the material to avoid creating dust.[5]

    • For solutions, cover with an inert absorbent material.[6]

  • Collect:

    • Carefully collect the spilled material and absorbent into a sealable container.[6]

  • Clean:

    • Clean the spill area with soap and water.

  • Dispose:

    • Label the waste container as hazardous waste.

    • Dispose of the waste in accordance with local, state, and federal regulations.

G start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Sweep or Absorb) ppe->contain collect Collect Waste into Sealable Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose end Spill Managed dispose->end

Spill Response Workflow

3.3.2. First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Procedure:

  • Segregation: Collect all waste (solid, liquid, and contaminated materials) in a designated, properly labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a designated secondary containment area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of down the drain.[3]

References

Application Notes and Protocols for Antimicrobial Testing of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol is a phenolic compound with potential applications in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a nitro group and a methyl group on a phenol ring, suggests the possibility of antimicrobial properties, a characteristic observed in other nitrophenol derivatives.[2][3] Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular energy production.[2][4]

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound against common bacterial pathogens. The described methods include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay. Representative data is presented to illustrate the expected outcomes of these experiments. Additionally, a putative mechanism of action is illustrated to guide further mechanistic studies.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the antimicrobial activity of this compound against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These values are intended for illustrative purposes to guide researchers in data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921364128
Escherichia coliATCC 25922128256

Table 2: Zone of Inhibition for this compound (50 µg disk)

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921315
Escherichia coliATCC 2592211

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Materials:

  • This compound (stock solution of known concentration)

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][7]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a 99.9% reduction in CFU) on the agar plate.[3]

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.[8][9]

Materials:

  • This compound solution of known concentration

  • Sterile blank paper disks (6 mm diameter)

  • MHA plates

  • Bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply a sterile paper disk impregnated with a known amount of this compound (e.g., 50 µg) to the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition around the disk in millimeters.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) mic_setup Serial Dilution of This compound in 96-well plate prep->mic_setup disk_setup Prepare MHA plate with confluent bacterial lawn prep->disk_setup inoculate_mic Inoculate plate with bacterial suspension mic_setup->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic mbc_setup Subculture from clear wells onto MHA plates read_mic->mbc_setup incubate_mbc Incubate at 37°C for 18-24h mbc_setup->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc apply_disk Apply this compound impregnated disk disk_setup->apply_disk incubate_disk Incubate at 37°C for 18-24h apply_disk->incubate_disk read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Putative Signaling Pathway of Antimicrobial Action

Signaling_Pathway compound This compound membrane Bacterial Cell Membrane compound->membrane Intercalates into pmf Disruption of Proton Motive Force (PMF) membrane->pmf enzymes Inhibition of Membrane-Bound Enzymes membrane->enzymes leakage Increased Membrane Permeability (Ion Leakage) membrane->leakage atp Decreased ATP Synthesis pmf->atp transport Impaired Nutrient Transport pmf->transport lysis Cell Lysis and Death atp->lysis transport->lysis enzymes->lysis leakage->lysis

Caption: Putative mechanism of action for this compound on bacterial cells.

References

Application Notes and Protocols for 2-Methyl-6-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-6-nitrophenol as a chemical reagent. This document details its application in key organic transformations, including catalytic reduction, etherification, and as a precursor for heterocyclic synthesis. The protocols provided are based on established chemical principles and aim to serve as a foundational guide for laboratory applications.

Overview of Synthetic Applications

This compound is a versatile starting material in organic synthesis, primarily utilized for two key reactive sites: the phenolic hydroxyl group and the nitro group. The electron-withdrawing nature of the nitro group increases the acidity of the hydroxyl proton, facilitating its derivatization. The nitro group itself can be readily reduced to an amine, opening pathways to a different class of compounds.

Key applications include:

  • Reduction to 2-Amino-6-methylphenol: A crucial transformation yielding a valuable intermediate for the synthesis of dyes and heterocyclic compounds like phenoxazines.

  • O-Alkylation (Ether Synthesis): The phenolic hydroxyl group can be alkylated to form various ethers, a common strategy in medicinal chemistry to modify a molecule's physicochemical properties. This is typically achieved via the Williamson ether synthesis or the Mitsunobu reaction.

  • Precursor for Heterocyclic Synthesis: As a precursor to 2-amino-6-methylphenol, it serves as a foundational building block for constructing more complex molecular architectures, such as phenoxazines, which are present in various biologically active molecules.

G reagent This compound reduction Catalytic Reduction reagent->reduction [H] o_alkylation O-Alkylation reagent->o_alkylation R-X, Base amino_phenol 2-Amino-6-methylphenol reduction->amino_phenol ethers Aryl Ethers o_alkylation->ethers heterocycle Heterocycle Synthesis phenoxazine Phenoxazine Derivatives heterocycle->phenoxazine amino_phenol->heterocycle Condensation/Cyclization

Caption: Key synthetic transformations of this compound.

Catalytic Reduction to 2-Amino-6-methylphenol

The reduction of the nitro group in this compound to a primary amine is a high-yield and common transformation. The resulting product, 2-amino-6-methylphenol, is a valuable intermediate. Catalytic hydrogenation is the preferred method due to its efficiency and clean conversion.

Quantitative Data Summary
Catalyst SystemHydrogen SourceSolventTemperatureTimeYieldReference
Raney® NickelH₂ (gas)Methanol / EthanolRoom Temp.2-8 hQuantitative[1]
10% Pd/CH₂ (gas)Methanol / EthanolRoom Temp.2-8 hHigh[2]
Raney® NickelFormic AcidMethanolRoom Temp.10-20 minHigh[2]
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (or Ethanol), reagent grade

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂) supply

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Vessel: To the vessel, add this compound (1.0 eq). Under an inert atmosphere, carefully add the 10% Pd/C catalyst (0.05-0.10 eq).

  • Solvent Addition: Add methanol to dissolve the starting material, typically to a concentration of 0.1-0.5 M.

  • Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is generally complete within 2-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-amino-6-methylphenol. The product can be further purified by recrystallization if necessary.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing aryl ethers from phenols. It proceeds via an SN2 reaction between a phenoxide ion and a primary alkyl halide.

G cluster_workflow General Workflow for Derivatization and Application start This compound derivatization Derivatization (e.g., Etherification) start->derivatization purification Purification (e.g., Column Chromatography) derivatization->purification characterization Characterization (NMR, MS, IR) purification->characterization application Application (e.g., Precursor for Heterocycles) characterization->application

Caption: General workflow for the synthesis and use of derivatives.

Quantitative Data Summary for Phenol Alkylation

While specific data for a range of alkylations on this compound is sparse in the literature, the following table provides representative conditions based on analogous reactions with similar phenols.[3]

BaseAlkylating AgentSolventTemperatureTimeTypical Yield
K₂CO₃Methyl IodideAcetoneReflux2-4 h>90%
NaOHEthyl BromideEthanolReflux4-8 h70-90%
NaHBenzyl BromideTHF / DMF0 °C to RT1-3 h>90%
Experimental Protocol: Synthesis of 2-Methoxy-1-methyl-3-nitrobenzene

This protocol details the methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetone to the flask to suspend the solids. While stirring, add methyl iodide (1.2-1.5 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate again.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of Phenoxazine Derivatives

This compound is a valuable precursor for phenoxazine synthesis. The process involves an initial reduction to 2-amino-6-methylphenol, followed by a condensation and cyclization reaction with a suitable coupling partner, such as a substituted o-dihalobenzene or quinone.

G start This compound reduction Step 1: Catalytic Reduction start->reduction H₂, Pd/C intermediate 2-Amino-6-methylphenol reduction->intermediate coupling Step 2: Condensation/Cyclization (e.g., with 1,2-difluoro-4,5-dinitrobenzene) intermediate->coupling Na₂CO₃, EtOH, Heat product Substituted Phenoxazine coupling->product

Caption: Pathway to phenoxazines from this compound.

Experimental Protocol: Two-Step Synthesis of a Dinitrophenoxazine Derivative

This protocol outlines the synthesis of a phenoxazine derivative starting from this compound.[4]

Step 1: Reduction of this compound

  • Follow the Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) as described in Section 2 to synthesize and isolate 2-amino-6-methylphenol. Ensure the product is pure and dry before proceeding.

Step 2: Synthesis of the Phenoxazine Ring

Materials:

  • 2-Amino-6-methylphenol (from Step 1)

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-6-methylphenol (1.0 eq), 1,2-difluoro-4,5-dinitrobenzene (1.0 eq), and sodium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add ethanol to the flask.

  • Reaction: Heat the stirred suspension to reflux (approx. 70-80 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and air-dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Methyl-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the direct electrophilic nitration of o-cresol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2] This reaction, however, often leads to the formation of isomeric byproducts.

Q2: What are the primary isomeric byproducts I should expect during the nitration of o-cresol?

The primary byproduct is 2-methyl-4-nitrophenol. The hydroxyl (-OH) and methyl (-CH3) groups on the o-cresol ring direct the incoming nitro group (-NO2) to the ortho and para positions relative to the hydroxyl group. This results in a mixture of this compound and 2-methyl-4-nitrophenol.[1]

Q3: How can I improve the regioselectivity of the nitration to favor the formation of this compound?

The ratio of this compound to the 4-nitro isomer is sensitive to the reaction conditions. Specifically, the concentration of sulfuric acid in the reaction medium can alter the product ratio.[1] Milder, more selective nitrating agents, such as cerium (IV) ammonium nitrate (CAN) or clay-supported cupric nitrate, have been shown to provide high ortho-selectivity in the nitration of phenols.[3][4]

Q4: My final product is difficult to purify. What are the most effective methods for separating the isomers?

Due to their similar physical properties, separating this compound from its 4-nitro isomer can be challenging.[5][6] While recrystallization can be attempted, column chromatography is generally the most effective method for achieving high purity.[7] High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are also powerful analytical and preparative techniques for isomer separation.[8][9]

Q5: Is there an alternative synthesis route that avoids the direct nitration of o-cresol?

Yes, an alternative method involves the reaction of 2-methyl-6-nitroaniline with an aqueous solution of sodium hydroxide at an elevated temperature (e.g., 170°C). This nucleophilic aromatic substitution reaction can produce this compound in a very high yield (around 95%) and purity, avoiding the issue of isomer separation.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Desired Product 1. Isomer Formation: The reaction conditions favor the formation of the 2-methyl-4-nitrophenol byproduct.1a. Modify the concentration of sulfuric acid. Studies have shown the isomer ratio is dependent on the acidity of the medium.[1] 1b. Consider using a more regioselective nitrating agent, such as cerium (IV) ammonium nitrate (CAN), which is known to favor ortho-nitration of phenols.[3]
2. Oxidation/Decomposition: The strong acidic and oxidative conditions of the nitrating mixture can lead to the formation of tarry byproducts and decomposition of the starting material or product.[3]2a. Maintain a low reaction temperature (typically 0-10°C) by using an ice bath. 2b. Ensure slow, dropwise addition of the nitrating agent to the cresol solution to control the reaction exotherm. 2c. Use a milder nitrating system to avoid harsh oxidative conditions.[11]
Reaction Mixture Turns Dark or Forms Tar Oxidative Side Reactions: Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of complex, polymeric, tar-like substances.[3]1a. Strictly control the temperature; lower temperatures disfavor oxidation pathways. 1b. Add the nitric acid or nitrating mixture very slowly to the substrate solution with vigorous stirring to dissipate heat and avoid localized high concentrations of the oxidant. 1c. Ensure the starting o-cresol is pure, as impurities can sometimes catalyze polymerization or oxidation.
Difficulty in Separating Isomers Similar Physicochemical Properties: Positional isomers often have very similar boiling points, melting points, and solubility profiles, making separation by simple recrystallization or distillation ineffective.[5][6]1a. Column Chromatography: This is the most reliable method. Use a silica gel stationary phase and optimize the eluent system (e.g., a hexane/ethyl acetate gradient) to achieve baseline separation. Monitor fractions by TLC. 1b. Derivatization: In some cases, the isomers can be reacted with a reagent to form diastereomers, which have different physical properties and can be separated more easily. The original functionality can then be regenerated.[12]

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on Isomer Distribution in the Nitration of o-Cresol

H₂SO₄ Concentration (% w/w)Ratio of this compound to 2-Methyl-4-nitrophenolReference
50%1.5[1]
58%~1.3 (interpolated)[1]
65%~1.1 (interpolated)[1]
75%~0.9 (interpolated)[1]
83%0.8[1]

Note: This data illustrates the trend that lower concentrations of sulfuric acid favor the formation of the desired this compound isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of o-Cresol

This protocol is based on established procedures for the nitration of phenols.[1]

  • Materials:

    • o-Cresol

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Dichloromethane (or Ethyl Acetate)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (1 equivalent) in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10°C.

    • Add the cold nitrating mixture dropwise to the stirred o-cresol solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

    • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the this compound and 2-methyl-4-nitrophenol isomers.

Protocol 2: Synthesis from 2-Methyl-6-nitroaniline

This protocol is adapted from a patented procedure.[10]

  • Materials:

    • 2-Methyl-6-nitroaniline

    • 5N Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • Charge a high-pressure reactor with 2-methyl-6-nitroaniline (1 equivalent) and 5N aqueous sodium hydroxide solution.

    • Seal the reactor and heat the mixture to 170°C.

    • Maintain this temperature for approximately 50 hours with constant stirring.

    • After the reaction period, cool the reactor to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid while cooling in an ice bath until the pH is acidic.

    • The product, this compound, will precipitate as a crystalline solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the product to obtain pure this compound. A yield of ~95% can be expected.

Mandatory Visualizations

reaction_pathway o_cresol o-Cresol reagents HNO₃ / H₂SO₄ o_cresol->reagents product_6_nitro This compound (Desired Product) reagents->product_6_nitro ortho-attack product_4_nitro 2-Methyl-4-nitrophenol (Isomeric Byproduct) reagents->product_4_nitro para-attack

Caption: Nitration pathway of o-cresol leading to isomeric products.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start React o-Cresol with Nitrating Mixture at 0-10°C quench Quench Reaction on Ice start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Isomer Separation) dry->chromatography analysis Characterize Pure Product (NMR, GC-MS, etc.) chromatography->analysis

Caption: General experimental workflow for synthesis and purification.

troubleshooting_guide start Problem: Low Yield check_purity Analyze crude product (TLC, GC, NMR) start->check_purity high_isomer High ratio of 2-methyl-4-nitrophenol? check_purity->high_isomer Isomer ratio? tar_present Significant tar/ decomposition products? check_purity->tar_present Purity? solution_isomer Solution: - Adjust H₂SO₄ concentration - Use ortho-selective reagent (e.g., CAN) high_isomer->solution_isomer Yes no_issue Yield loss is likely mechanical (transfers, etc.) high_isomer->no_issue No solution_tar Solution: - Lower reaction temperature - Slow reagent addition - Use milder nitrating agent tar_present->solution_tar Yes tar_present->no_issue No

Caption: A troubleshooting decision tree for addressing low yield.

References

Separation of 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Separation of 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol Isomers

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively separating this compound and 2-methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating this compound and 2-methyl-4-nitrophenol?

A1: The separation of these two isomers is primarily based on the significant difference in their polarity and intermolecular forces, which arises from different hydrogen bonding patterns.

  • This compound: The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups allows for the formation of strong intramolecular hydrogen bonds (within the same molecule).[1][2] This internal bonding reduces the molecule's ability to form hydrogen bonds with other molecules, making it less polar and more volatile.

  • 2-methyl-4-nitrophenol: The hydroxyl and nitro groups are too far apart for intramolecular bonding. Instead, it forms intermolecular hydrogen bonds with neighboring molecules.[1][3] This extensive network of external hydrogen bonds makes it more polar and less volatile compared to the this compound isomer.[3]

Q2: What are the key physical property differences I can exploit for separation?

A2: The differences in hydrogen bonding lead to distinct physical properties that are crucial for separation, particularly polarity, volatility, and solubility.

Table 1: Comparison of Physical Properties

PropertyThis compound (ortho-isomer analog)2-methyl-4-nitrophenol (para-isomer analog)Rationale for Separation
IUPAC Name This compound[4]2-methyl-4-nitrophenol[5]-
Molecular Weight 153.14 g/mol [4]153.14 g/mol [5]Identical, cannot be used for separation.
Hydrogen Bonding Intramolecular[1][2]Intermolecular[1][3]Primary basis for separation.
Relative Polarity Less PolarMore PolarThe less polar isomer elutes first in normal-phase chromatography.[6]
Volatility More Volatile (Steam Volatile)[1][2]Less VolatileAllows for separation by steam distillation.[2]
Boiling Point LowerHigherThe difference in boiling points allows for separation by fractional distillation.[3]
Solubility More soluble in non-polar solvents (e.g., hexane, toluene).[7]More soluble in polar solvents (e.g., water, ethanol).Can be exploited in liquid-liquid extraction and recrystallization.

Q3: Which separation techniques are most effective for these isomers?

A3: The most common and effective laboratory-scale techniques are:

  • Column Chromatography: Highly effective due to the significant polarity difference. The less polar this compound elutes much faster than the more polar 2-methyl-4-nitrophenol on a polar stationary phase like silica gel.[6][8][9]

  • Steam Distillation: A classic method that leverages the higher volatility of this compound (due to intramolecular H-bonding) to separate it from the non-volatile 2-methyl-4-nitrophenol.[1][2]

  • Fractional Crystallization: This method relies on the differential solubility of the isomers in a specific solvent system. By carefully selecting a solvent and controlling the cooling rate, the less soluble isomer can be selectively crystallized.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides excellent resolution and is suitable for both analytical quantification and preparative separation.[10][11][12]

Separation Principles Visualization

G cluster_0 This compound cluster_1 2-methyl-4-nitrophenol a Intramolecular H-Bonding b Lower Polarity a->b c Higher Volatility b->c d Weak interaction with polar stationary phase c->d i Separated Isomer 1 d->i Elutes First (e.g., in Column Chromatography) e Intermolecular H-Bonding f Higher Polarity e->f g Lower Volatility f->g h Strong interaction with polar stationary phase g->h j Separated Isomer 2 h->j Elutes Later

Caption: Logical flow from molecular properties to chromatographic behavior.

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Your collected fractions show a mix of both isomers, or the spots on a TLC plate have very close Rf values.

Troubleshooting_Chromatography start Problem: Poor Resolution q1 Is Rf of leading spot > 0.5? start->q1 a1_yes Eluent is too polar. Increase proportion of non-polar solvent (e.g., more hexane). q1->a1_yes Yes q2 Is Rf of trailing spot < 0.1? q1->q2 No end Resolution Improved a1_yes->end a2_yes Eluent is not polar enough. Increase proportion of polar solvent (e.g., more ethyl acetate). q2->a2_yes Yes q3 Are bands streaking or tailing? q2->q3 No a2_yes->end a3_yes Possible Issues: 1. Sample overload: Use less material. 2. Insoluble sample: Ensure full dissolution    before loading. 3. Column cracking: Repack column carefully. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting poor column chromatography resolution.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent): The polarity of your eluent is the most critical factor.[8]

    • If bands elute too quickly (high Rf values): Your eluent is too polar. Reduce its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).[8]

    • If bands elute too slowly or not at all (low Rf values): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent.[8]

  • Check Column Packing: An improperly packed column with channels or air bubbles will lead to poor separation.[8] Ensure the column is packed homogeneously.

  • Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude mixture should typically be 1-5% of the weight of the stationary phase. Also, ensure the sample is loaded in the smallest possible volume of solvent.

  • Stationary Phase: For these isomers, standard silica gel is the most common and effective stationary phase.[8] Ensure it is from a reliable source and properly dried if necessary.

Issue 2: Final Product is an Oil or Impure Solid After Recrystallization

The product does not crystallize as expected or yields a low-purity solid.

Troubleshooting Steps:

  • Solvent Choice is Critical: The ideal solvent should fully dissolve the compound when hot but poorly when cold. For these isomers, test solvents like toluene, ethanol-water mixtures, or hexane-ethyl acetate mixtures.

  • Control the Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of pure crystals.[13]

  • Remove Colored Impurities: If your product is discolored, you can try adding a small amount of activated charcoal to the hot solution before filtering it.[13] Be aware that this may slightly reduce your yield.[13]

  • Confirm Identity: If the product is an oil, an isomeric byproduct that is an oil at room temperature may have been isolated.[13] Confirm the identity and purity using analytical methods like NMR, HPLC, or melting point analysis.[13]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol provides a general workflow for separating a mixture of this compound and 2-methyl-4-nitrophenol.

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Start with 5% Ethyl Acetate in Hexane. Gradually increase polarity to 10-15% Ethyl Acetate in Hexane if needed.
Column Dimensions For 1g of crude mixture, use a column with a diameter of ~2-3 cm and fill with ~50-100g of silica gel.
Monitoring Thin-Layer Chromatography (TLC) using the same eluent system.

Procedure:

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[8]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).[13]

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure uniform packing without air bubbles.[8] Add a final layer of sand on top.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[8][13]

    • Carefully add the dissolved sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column, ensuring the silica bed does not run dry.

    • Collect the eluting solvent in small, numbered fractions (e.g., 10-20 mL each).

    • The less polar This compound will elute first.[6]

    • The more polar 2-methyl-4-nitrophenol will elute later, potentially requiring an increase in eluent polarity.[6][8]

  • Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Workflow: Column Chromatography Separation

Workflow_Column_Chromatography cluster_fractions Fraction Analysis prep 1. Prepare Silica Gel Slurry pack 2. Pack Column prep->pack load 3. Load Crude Isomer Mixture pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze f1 Fractions with This compound (Less Polar) analyze->f1 f2 Mixed Fractions analyze->f2 f3 Fractions with 2-methyl-4-nitrophenol (More Polar) analyze->f3 combine 7. Combine Pure Fractions f1->combine f3->combine evap 8. Evaporate Solvent combine->evap product Pure Isomers Obtained evap->product

Caption: Step-by-step experimental workflow for isomer separation via column chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the analytical or preparative separation of the isomers.

Table 3: Example HPLC Method Parameters

ParameterRecommendation
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 40:60 Acetonitrile:Water with 0.1% Formic or Phosphoric Acid.[11]
Flow Rate 1.0 mL/min
Detection UV Detector at 320 nm or as optimized for the specific isomers.[12]
Temperature 25-30 °C
Injection Volume 10-20 µL
Expected Elution Order In reverse-phase, the more polar 2-methyl-4-nitrophenol will elute before the less polar This compound .

References

Technical Support Center: Nitration of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the nitration of o-cresol.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of o-cresol, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield & Significant Tar/Resin Formation Oxidation of the highly reactive cresol substrate by the nitrating agent.[1] Reaction temperature is too high, causing uncontrolled side reactions.Maintain Low Temperatures: This is the most critical factor. Use an ice-salt bath to keep the internal reaction temperature at or below 0°C.[2] • Control Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating. • Use Milder Reagents: Consider alternative, less oxidative nitrating agents like cerium (IV) ammonium nitrate (CAN) or nitric acid supported on silica gel.[3]
Poor Regioselectivity (Undesired Isomer Ratio) The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups lead to a mixture of 4-nitro-o-cresol and 6-nitro-o-cresol.[4] The concentration of sulfuric acid in the nitrating mixture significantly influences the isomer ratio.[4]Adjust Sulfuric Acid Concentration: The ratio of 6-nitro to 4-nitro isomer changes with the acidity of the medium. Lower concentrations of H₂SO₄ (around 50-60%) favor the formation of the 6-nitro isomer, while higher concentrations (>80%) favor the 4-nitro isomer.[4] • Employ a Regioselective Protocol: For targeted synthesis of the ortho-nitro isomer (6-nitro-o-cresol), use a milder reagent system such as CAN with NaHCO₃ in acetonitrile.[3]
High Yield of Dinitrated Byproducts Reaction temperature is too high.[2] An excess of the nitrating agent was used. Prolonged reaction time allows for further nitration of the mononitrated product.Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C.[2] • Control Stoichiometry: Use a molar ratio of nitric acid to o-cresol close to 1:1. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient. • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the o-cresol is consumed to prevent dinitration.
Difficulty in Product Purification & Isomer Separation The similar physical properties (boiling points, polarities) of the 4-nitro and 6-nitro isomers make separation challenging. The presence of tarry byproducts complicates extraction and crystallization.Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a suitable eluent system (e.g., a hexane-ethyl acetate gradient) can provide good separation. • Fractional Crystallization: This technique can be attempted but may be less efficient due to the co-crystallization of isomers. • Initial Workup: After quenching the reaction on ice, wash the crude product thoroughly with cold water to remove residual acids. An initial wash with a non-polar solvent like hexane can help remove some tarry materials before further purification.

Frequently Asked Questions (FAQs)

Q1: What are the main products of the direct nitration of o-cresol with mixed acid?

A1: The direct nitration of o-cresol primarily yields a mixture of two mononitrated isomers: 4-nitro-o-cresol and 6-nitro-o-cresol. Due to the activating nature of the aromatic ring, dinitrated products, such as 4,6-dinitro-o-cresol, can also be formed, particularly under harsh reaction conditions.[5]

Q2: Why is my reaction mixture turning dark brown or black?

A2: A dark coloration is indicative of oxidation and the formation of tarry or resinous byproducts.[1] The phenol ring in o-cresol is highly activated and susceptible to oxidation by nitric acid, a strong oxidizing agent. This is often exacerbated by elevated temperatures.

Q3: How can I selectively synthesize 6-nitro-o-cresol?

A3: High regioselectivity for the 6-nitro isomer (ortho to the hydroxyl group) can be achieved by using milder nitrating conditions. A recommended method is the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate (NaHCO₃) at room temperature.[3] This avoids the strong acidity of the traditional mixed acid method and favors nitration at the less sterically hindered ortho position.

Q4: How does the concentration of sulfuric acid affect the isomer distribution?

A4: The concentration of sulfuric acid is a key factor in determining the ratio of 4-nitro to 6-nitro isomers. In aqueous sulfuric acid, the ratio of 6-nitro-o-cresol to 4-nitro-o-cresol decreases as the acid concentration increases. For example, the ratio changes from approximately 1.5 in 50% H₂SO₄ to 0.8 in 83% H₂SO₄.[4]

Q5: What analytical techniques are suitable for analyzing the product mixture?

A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for separating and quantifying the isomers of nitrated o-cresol.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification of the products.[8]

Data Presentation

Isomer Ratios in Mixed Acid Nitration

The following table summarizes the effect of sulfuric acid concentration on the product ratio in the mononitration of o-cresol.

Sulfuric Acid Concentration (% w/w) Ratio of 6-nitro-o-cresol : 4-nitro-o-cresol
50.31.50
59.81.29
69.81.04
75.30.91
83.10.80
Data sourced from Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. J. Chem. Soc., Perkin Trans. 2, 1451.[4]
Comparison of Nitration Methods
Method Nitrating Agent Conditions Major Product(s) Reported Yield
Mixed AcidHNO₃ / H₂SO₄-5 to 0°CMixture of 4-nitro and 6-nitro isomersVariable, often moderate with significant byproducts
CAN NitrationCe(NH₄)₂(NO₃)₆ / NaHCO₃Acetonitrile, Room Temp, 30 min6-nitro-o-cresol~90% (for ortho-nitration of similar phenols)[3]

Experimental Protocols

Protocol 1: General Procedure for Nitration with Mixed Acid

This protocol describes a standard method for the direct nitration of o-cresol, which typically yields a mixture of isomers.

1. Preparation of the Nitrating Mixture:

  • In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • While stirring vigorously, slowly add concentrated nitric acid (1.05 molar equivalents) dropwise.

  • Maintain the temperature of the mixture below 5°C throughout the addition.

2. Reaction Setup:

  • In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add o-cresol (1.0 molar equivalent).

  • Cool the flask containing o-cresol to -5°C in an ice-salt bath.

3. Nitration:

  • Slowly add the cold nitrating mixture dropwise to the stirred o-cresol.

  • Crucially, monitor the internal temperature and maintain it between -5°C and 0°C. A rapid temperature increase or the evolution of brown nitrogen dioxide fumes indicates that the reaction is proceeding too quickly and the addition rate must be slowed.[2]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. Monitor the reaction by TLC.

4. Quenching and Workup:

  • Slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring.

  • The nitrated cresol products will precipitate as a yellow solid or oil.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

5. Purification:

  • The crude product mixture can be purified by column chromatography on silica gel to separate the 4-nitro and 6-nitro isomers.

Protocol 2: Regioselective ortho-Nitration using CAN

This protocol is adapted for the selective synthesis of 6-nitro-o-cresol.[3]

1. Reaction Setup:

  • In a round-bottom flask, suspend o-cresol (1.0 molar equivalent) and sodium bicarbonate (NaHCO₃, ~2.0 molar equivalents) in anhydrous acetonitrile.

2. Nitration:

  • To the stirred suspension, add cerium (IV) ammonium nitrate (CAN, 2.0 molar equivalents) in portions over 5-10 minutes at room temperature.

  • The reaction is typically rapid, and the initial yellow color of the CAN will fade.

  • Stir the mixture for 30-60 minutes at room temperature. Monitor the reaction by TLC.

3. Workup and Purification:

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the solids with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to yield pure 6-nitro-o-cresol.

Visualizations

Nitration_Workflow General Workflow for Mixed Acid Nitration of o-Cresol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) < 10°C reaction Slowly Add Nitrating Mix to o-Cresol (-5°C to 0°C) prep_acid->reaction prep_cresol Cool o-Cresol -5°C to 0°C prep_cresol->reaction stir Stir at 0°C (30-60 min) reaction->stir quench Quench on Ice-Water stir->quench filter_extract Filter Solid or Extract with Solvent quench->filter_extract wash Wash with Cold Water filter_extract->wash purify Purify via Column Chromatography wash->purify

Caption: Experimental workflow for the mixed acid nitration of o-cresol.

Troubleshooting_Logic Troubleshooting Logic for o-Cresol Nitration observation Observe Experimental Outcome tar High Tar / Low Yield observation->tar Dark Color? dinitration High Dinitration observation->dinitration High MW Byproducts? bad_ratio Poor Isomer Ratio observation->bad_ratio Incorrect Ratio? cause_temp Cause: High Temperature tar->cause_temp dinitration->cause_temp cause_excess_hno3 Cause: Excess Nitrating Agent dinitration->cause_excess_hno3 cause_h2so4 Cause: Incorrect H₂SO₄ Concentration bad_ratio->cause_h2so4 solution_temp Solution: Improve Cooling & Slow Addition cause_temp->solution_temp solution_stoich Solution: Use ~1:1 Stoichiometry cause_excess_hno3->solution_stoich solution_h2so4 Solution: Adjust H₂SO₄ % for Desired Isomer cause_h2so4->solution_h2so4

Caption: Decision tree for troubleshooting common nitration issues.

References

Preventing poly-nitration in phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent poly-nitration during phenol synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of di- and tri-nitrated products in my phenol nitration reaction?

A1: The hydroxyl (-OH) group on the phenol ring is a strong activating group, making the benzene ring highly susceptible to electrophilic substitution.[1][2][3] This high reactivity means that once the first nitro group is added, the resulting nitrophenol is still reactive enough to undergo further nitration, especially under harsh reaction conditions. Using concentrated nitric acid provides a high concentration of the nitronium ion (NO₂⁺) electrophile, which aggressively nitrates the activated ring at multiple positions, leading to the formation of 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid).[3][4][5]

Q2: My reaction mixture has turned into a black, sticky substance. What is the cause and how can I avoid it?

A2: The formation of black, tarry materials is a common issue in phenol nitration, often resulting from oxidation of the phenol by nitric acid.[2][6] Phenol is easily oxidized, and this process can lead to the formation of complex, high-molecular-weight condensation products and benzoquinone derivatives.[7] To prevent this, it is crucial to maintain a low reaction temperature and use more dilute nitrating agents.[1][8] Adding the nitrating agent slowly to the phenol solution with efficient stirring can also help to dissipate heat and minimize local overheating, which contributes to tar formation.[8]

Q3: How can I selectively synthesize o-nitrophenol and p-nitrophenol while minimizing poly-nitration?

A3: To favor mono-nitration, the reactivity of the nitrating agent must be controlled. This is typically achieved by using dilute nitric acid at a low temperature (around 298 K or below).[1][3] Diluting the nitric acid reduces the concentration of available nitronium ions, which in turn decreases the likelihood of multiple substitutions on a single phenol ring.[9][10] The -OH group is an ortho-, para-director, so these positions are the most likely to be nitrated.[2][3]

Q4: What is the optimal temperature for selective mono-nitration of phenol?

A4: Low temperatures are essential for controlling the reaction rate and selectivity.[1] The reaction should generally be carried out in an ice bath to keep the temperature from rising above 20°C.[8] Some protocols recommend temperatures below 0°C to ensure the reaction is mild and controllable, leading to a higher yield of mono-nitro products.[1] Higher temperatures increase the reaction rate, which can lead to a violent and uncontrollable reaction and promote poly-nitration.[1]

Q5: Once I have a mixture of ortho- and para-nitrophenol, how can I separate them?

A5: The separation of o-nitrophenol and p-nitrophenol is most commonly achieved by steam distillation.[9][11] o-Nitrophenol exhibits intramolecular hydrogen bonding (hydrogen bonding within the same molecule), which makes it more volatile. In contrast, p-nitrophenol has intermolecular hydrogen bonding (hydrogen bonding between different molecules), resulting in a higher boiling point and lower volatility.[3] During steam distillation, the more volatile o-nitrophenol will distill with the steam, while the less volatile p-nitrophenol will remain in the distillation flask.[9][10]

Q6: Are there alternative, milder nitrating agents or methods that can improve the yield of mono-nitrated phenols?

A6: Yes, several alternative methods have been developed to improve regioselectivity and provide milder reaction conditions. One such method involves the in-situ generation of nitric acid from solid inorganic acidic salts like Mg(HSO₄)₂ or NaHSO₄·H₂O and sodium nitrate in the presence of wet SiO₂.[12] This heterogeneous system allows the reaction to proceed at room temperature with good yields and simplified work-up.[12] Another approach uses copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) as a nitrating reagent, which has been shown to be efficient and regioselective for the synthesis of mono-nitro substituted phenols.[13]

Data on Reaction Conditions and Product Distribution

The following table summarizes the typical product distribution based on the concentration of nitric acid used in the nitration of phenol.

Nitrating AgentPredominant Product(s)ByproductsReference
Dilute HNO₃o-Nitrophenol and p-NitrophenolMinor amounts of poly-nitrated phenols, tarry oxidation products[2][3][4]
Concentrated HNO₃2,4,6-Trinitrophenol (Picric Acid)Dinitrophenols, complex tarry products[2][3][4]

Experimental Protocols

Protocol 1: Selective Mono-nitration of Phenol using Dilute Nitric Acid

This protocol details the laboratory-scale synthesis of o- and p-nitrophenols.

Materials:

  • Phenol

  • Dilute Nitric Acid

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Steam distillation apparatus

Procedure:

  • Prepare a solution of phenol in a suitable solvent (e.g., water).

  • Cool the phenol solution in an ice bath to below 20°C.[8]

  • Slowly add dilute nitric acid dropwise to the stirred phenol solution, ensuring the temperature does not exceed 20°C.[8]

  • After the addition is complete, continue stirring the mixture at room temperature overnight.[8]

  • The resulting mixture containing o-nitrophenol and p-nitrophenol can then be subjected to steam distillation for separation.

Protocol 2: Heterogeneous Nitration of Phenol

This protocol describes a milder, alternative method for mono-nitration.[12]

Materials:

  • Phenol (1.88 g, 0.02 mol)

  • Mg(HSO₄)₂ (4.40 g, 0.02 mol)

  • NaNO₃ (1.7 g, 0.02 mol)

  • Wet SiO₂ (50% w/w, 4 g)

  • Dichloromethane (CH₂Cl₂, 20 mL)

  • Anhydrous Na₂SO₄

  • Magnetic stirrer

Procedure:

  • Create a suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane in a reaction vessel.

  • Stir the heterogeneous mixture magnetically at room temperature. The reaction is typically complete within 30 minutes.

  • Filter the reaction mixture and wash the residue with dichloromethane (2 x 10 mL).

  • Add anhydrous Na₂SO₄ to the combined filtrate and washings to remove any residual water.

  • After 15 minutes, filter the mixture.

  • Remove the solvent by distillation to obtain the mono-nitrated phenol products.[12]

Visualizations

Troubleshooting_Poly_Nitration start Start: High Yield of Poly-nitrated Phenol check_conditions Review Reaction Conditions start->check_conditions conc_hno3 Using Concentrated HNO3? check_conditions->conc_hno3 Check Reagent Concentration high_temp Reaction Temperature > 20°C? check_conditions->high_temp Check Temperature conc_hno3->high_temp No solution_dilute Action: Use Dilute HNO3 conc_hno3->solution_dilute Yes solution_temp Action: Maintain Low Temperature (e.g., ice bath) high_temp->solution_temp Yes solution_alternative Consider Alternative Milder Methods (e.g., heterogeneous nitration) high_temp->solution_alternative No end End: Selective Mono-nitration Achieved solution_dilute->end solution_temp->end solution_alternative->end

Caption: Troubleshooting logic for preventing poly-nitration.

Experimental_Workflow start Start step1 Dissolve Phenol in Solvent start->step1 step2 Cool Mixture in Ice Bath (<20°C) step1->step2 step3 Slowly Add Dilute HNO3 step2->step3 step4 Stir at Room Temperature step3->step4 step5 Product Mixture (o- and p-nitrophenol) step4->step5 step6 Separate Isomers via Steam Distillation step5->step6 end End step6->end

Caption: Workflow for selective mono-nitration of phenol.

References

Technical Support Center: Optimizing Column Chromatography for Nitrophenol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the column chromatography separation of nitrophenol isomers.

Frequently Asked Questions (FAQs)

Q1: Which nitrophenol isomer elutes first from a normal-phase column, and why?

A1: o-Nitrophenol will elute before p-nitrophenol in a normal-phase column chromatography separation using a polar stationary phase like silica gel or alumina.[1][2] This is due to differences in their polarity. o-Nitrophenol exhibits intramolecular hydrogen bonding, where the hydrogen of the hydroxyl group forms a bond with the oxygen of the nearby nitro group. This internal hydrogen bond reduces the molecule's overall external polarity. In contrast, p-nitrophenol engages in intermolecular hydrogen bonding with other p-nitrophenol molecules and, more importantly, with the polar stationary phase. This stronger interaction with the stationary phase causes it to be retained longer on the column, thus eluting after the less polar o-nitrophenol.[2]

Q2: What are the most common stationary and mobile phases for nitrophenol separation?

A2: The most commonly used stationary phases are silica gel and alumina, both of which are polar.[1][2] The choice of mobile phase, or eluent, is critical for achieving good separation. Typical mobile phases are mixtures of a non-polar solvent and a slightly more polar solvent. Common combinations include:

  • Hexane and Ethyl Acetate

  • Dichloromethane (DCM) and Hexane[2][3]

  • Petroleum Ether[4]

  • Benzene (Note: Benzene is a known carcinogen and should be handled with extreme caution and appropriate safety measures).

The ratio of these solvents is adjusted to optimize the separation.

Q3: How do I choose the right solvent system?

A3: The ideal solvent system is typically determined by using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a good separation of the spots on the TLC plate. A general guideline is to aim for an Rf value of approximately 0.2-0.4 for the compound of interest. For separating o- and p-nitrophenol, you would look for a solvent system where the two spots are well-resolved, with the o-nitrophenol spot having a significantly higher Rf value than the p-nitrophenol spot.

Q4: Should I use isocratic or gradient elution?

A4: Both isocratic and gradient elution can be used for nitrophenol separation.

  • Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is simpler to perform but may lead to broader peaks for later-eluting compounds like p-nitrophenol.

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. For example, you might start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) to elute the o-nitrophenol and then gradually increase the proportion of ethyl acetate to elute the more strongly retained p-nitrophenol.[2] Gradient elution can lead to sharper peaks and a faster overall separation time.

For separating a simple mixture of o- and p-nitrophenol where the polarities are distinctly different, a carefully chosen isocratic system can be effective. However, for more complex mixtures or to optimize peak shape and elution time, a gradient elution is often preferred.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation 1. Incorrect Solvent System: The mobile phase is either too polar (both compounds elute quickly) or not polar enough (compounds do not move).2. Improper Column Packing: Channels or cracks in the stationary phase lead to an uneven solvent front.3. Column Overload: Too much sample has been loaded onto the column.1. Optimize with TLC: Use TLC to find a solvent system that gives good separation of the spots. Aim for a significant difference in Rf values.2. Repack the Column: Ensure the silica/alumina is packed uniformly without any air bubbles or cracks.3. Reduce Sample Load: Use an appropriate amount of sample for the column size. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
p-Nitrophenol is Tailing Badly 1. Strong Interaction with Stationary Phase: The highly polar p-nitrophenol interacts very strongly with the silica gel.2. Inappropriate Solvent Polarity: The mobile phase is not polar enough to effectively elute the p-nitrophenol.1. Use a More Polar Mobile Phase: Gradually increase the polarity of the eluent (gradient elution) once the o-nitrophenol has eluted. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.2. Consider a Different Stationary Phase: While less common, a less polar stationary phase (reverse-phase chromatography) could be an alternative.
Compounds Elute Too Quickly Mobile Phase is Too Polar: The eluent is too effective at moving the compounds through the column, preventing proper interaction with the stationary phase.Decrease Mobile Phase Polarity: Use a higher proportion of the non-polar solvent in your mobile phase mixture (e.g., switch from 1:1 hexane:ethyl acetate to 9:1 hexane:ethyl acetate).
Compounds Do Not Elute Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compounds off the stationary phase.Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture.
Cracked or Channeled Column Bed 1. Improper Packing: The stationary phase was not settled properly.2. Solvent Level Dropped: The top of the stationary phase was allowed to run dry.3. Rapid Change in Solvent Polarity: A sudden and large change in the mobile phase composition can generate heat and cause cracking.1. Repack the Column: Ensure the stationary phase is packed as a uniform slurry and allowed to settle without air pockets.2. Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase.3. Use a Gradual Gradient: When changing solvent polarity, do so gradually.

Data Presentation

Table 1: Rf Values of Nitrophenol Isomers in Different Solvent Systems

CompoundMobile PhaseStationary PhaseApproximate Rf Value
o-NitrophenolDichloromethane/HexaneSilica Gel0.93[1]
p-NitrophenolDichloromethane/HexaneSilica Gel0.07[1]
PhenolDiethyl ether/Hexane (8:92)Silica Gel<0.2[5]
2-NitrophenolDiethyl ether/Hexane (8:92)Silica Gel<0.2[5]
4-NitrophenolDiethyl ether/Hexane (8:92)Silica Gel<0.2[5]

Note: Rf values are dependent on the specific conditions (temperature, saturation of the chamber, plate manufacturer) and should be considered approximate.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Separation of o- and p-Nitrophenol

This protocol outlines the key steps for separating a mixture of o- and p-nitrophenol using silica gel column chromatography.

1. Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (100-200 mesh)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, optimized via TLC)

  • Crude nitrophenol mixture

  • Collection flasks or test tubes

  • TLC plates and developing chamber

  • Rotary evaporator

2. Column Preparation (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a beaker, create a slurry of silica gel with the initial, least polar eluting solvent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge air bubbles.

  • Open the stopcock to allow some solvent to drain, collecting it for reuse. Add more slurry until the desired column height is achieved. Never let the solvent level drop below the top of the silica gel.

  • Add another thin layer of sand to the top of the packed silica gel to prevent disturbance when adding more solvent.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude nitrophenol mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • The less polar o-nitrophenol will elute first. This is often visible as a yellow band moving down the column.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Once the o-nitrophenol has been collected, the polarity of the mobile phase can be increased (gradient elution) to speed up the elution of the more polar p-nitrophenol.

  • Continue collecting and analyzing fractions until the p-nitrophenol has completely eluted.

5. Product Isolation:

  • Combine the fractions containing the pure desired isomer (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Solvent System Optimization) packing 2. Column Packing (Slurry Method) tlc->packing Determines initial eluent loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection tlc_fractions 6. TLC Analysis of Fractions collection->tlc_fractions Monitor separation pooling 7. Pooling of Pure Fractions tlc_fractions->pooling Identify pure fractions evaporation 8. Solvent Evaporation pooling->evaporation product Purified Nitrophenol Isomer evaporation->product

Caption: Experimental workflow for nitrophenol separation.

troubleshooting_tree cluster_yes_bands cluster_no_bands start Problem Observed: Poor Separation q_bands Are distinct bands visible? start->q_bands a_overlap Bands are overlapping or broad q_bands->a_overlap Yes a_no_bands No distinct bands form q_bands->a_no_bands No q_overload Is the column overloaded? a_overlap->q_overload sol_reduce_load Solution: Reduce sample load or use a larger column. q_overload->sol_reduce_load Yes sol_gradient Solution: Optimize gradient. Start with lower polarity and increase gradually. q_overload->sol_gradient No q_elution_speed How fast do compounds elute? a_no_bands->q_elution_speed sol_repack Also consider: Column may be channeled. Repack carefully. a_no_bands->sol_repack sol_too_polar Solution: Decrease eluent polarity. (Increase non-polar solvent ratio) q_elution_speed->sol_too_polar Too fast / with solvent front sol_not_polar Solution: Increase eluent polarity. (Increase polar solvent ratio) q_elution_speed->sol_not_polar Not at all / very slow

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Synthesis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitrophenol. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound via the nitration of o-cresol?

A1: The direct nitration of o-cresol typically yields a mixture of mononitrated isomers. The primary byproducts are the positional isomers: 4-methyl-2-nitrophenol and 2-methyl-4-nitrophenol. Additionally, depending on the reaction conditions, dinitrated and polynitrated cresols can form. Oxidation of the reactive cresol ring by nitric acid can also lead to the formation of tarry substances and quinone derivatives, which appear as colored impurities.[1][2][3]

Q2: How does the choice of solvent affect the yield and selectivity of this compound synthesis?

A2: The solvent plays a crucial role in the outcome of the nitration reaction. For instance, nitration of o-cresol in benzene may yield this compound as a byproduct with a yield of around 25%. In contrast, using glacial acetic acid as a solvent can favor the formation of this compound as the main product, with yields around 35%, although higher nitration and oxidation products can also be formed.[4]

Q3: What is the role of sulfuric acid in the nitration of o-cresol?

A3: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring of o-cresol.[1] The concentration of sulfuric acid can also influence the isomer distribution. For o-cresol, the ratio of the desired this compound to the 4-nitro isomer can be manipulated by varying the sulfuric acid concentration.[5]

Q4: Can this compound be synthesized without direct nitration of o-cresol?

A4: Yes, an alternative route involves the reaction of 2-methyl-6-nitroaniline with an aqueous solution of sodium hydroxide at an elevated temperature. This method can produce this compound in high purity and almost quantitative yield.[4]

Q5: What are the most effective methods for purifying crude this compound?

A5: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization is suitable for removing small amounts of impurities from a solid crude product. Column chromatography is highly effective for separating isomeric byproducts and other closely related impurities, especially when the crude product is an oil or has a high impurity level.[6][7]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of this compound - Formation of significant amounts of isomeric byproducts. - Oxidation of the starting material or product, leading to tar formation.[1][2] - Incomplete reaction due to low temperature or insufficient reaction time.- Optimize reaction conditions (temperature, solvent, acid concentration) to favor the desired isomer (see Table 1). - Maintain a low reaction temperature (e.g., 0-5 °C) to minimize oxidation.[1] - Use a milder nitrating agent.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of dark, tarry substances - Oxidation of the highly reactive o-cresol by the nitrating agent.[1][2] - Reaction temperature is too high.- Maintain strict temperature control, keeping the reaction mixture at or below 0-5 °C.[1] - Add the nitrating agent slowly and dropwise to the cresol solution to avoid localized overheating. - Consider using a less aggressive nitrating agent.[2]
High proportion of 4-methyl-2-nitrophenol and/or 2-methyl-4-nitrophenol isomers - The directing effects of the hydroxyl and methyl groups on o-cresol lead to a mixture of isomers. - Reaction conditions (e.g., sulfuric acid concentration) favor the formation of other isomers.[5]- Adjust the concentration of sulfuric acid. The ratio of this compound to the 4-nitro isomer changes with acid concentration.[5] - Employ purification techniques like column chromatography for efficient separation of isomers.[6][8][9]
Presence of dinitro or polynitro compounds - Use of an excess of the nitrating agent. - Reaction temperature is too high or the reaction time is too long.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature and monitor the reaction by TLC to stop it once the starting material is consumed.[1]
Final product is an oil instead of a solid - Presence of impurities, particularly isomeric byproducts, which can lower the melting point of the mixture.[6]- Confirm the presence of the desired product using analytical techniques like NMR or HPLC. - Purify the product using column chromatography to separate the isomers, followed by recrystallization of the desired fraction.[6]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Isomer Distribution in the Nitration of o-Cresol

Solvent Nitrating Agent Temperature Yield of this compound Major Byproducts Reference
BenzeneMixed AcidNot specified~25% (as a byproduct)4-Methyl-2-nitrophenol[4]
Glacial Acetic AcidMixed AcidNot specified~35% (as the main product)Higher nitrated and oxidation products[4]
Acetic AnhydrideMixed Acid-60 °C--[4]
Aqueous Sulfuric Acid (50-83%)Nitric AcidNot specifiedRatio to 4-nitro isomer changes from 1.5 to 0.84-Methyl-2-nitrophenol[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of o-Cresol

Materials:

  • o-Cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve o-cresol (1.0 molar equivalent) in glacial acetic acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 molar equivalents) to chilled concentrated sulfuric acid. Keep this mixture cold.

  • Slowly add the cold nitrating mixture dropwise to the stirred o-cresol solution. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The crude product may precipitate as a solid or an oil. If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water.

  • If an oil forms, extract it with dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Visualizations

Synthesis_Pathway oCresol o-Cresol Intermediate Wheland Intermediate oCresol->Intermediate Electrophilic Attack Oxidation Oxidation Products (Tars, Quinones) oCresol->Oxidation Oxidation Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Intermediate Product This compound (Desired Product) Intermediate->Product Deprotonation (Ortho to OH, Meta to Me) Byproduct1 4-Methyl-2-nitrophenol (Isomeric Byproduct) Intermediate->Byproduct1 Deprotonation (Para to OH, Ortho to Me) Byproduct2 2-Methyl-4-nitrophenol (Isomeric Byproduct) Intermediate->Byproduct2 Deprotonation (Ortho to OH, Para to Me)

Caption: Reaction pathway for the nitration of o-cresol.

Experimental_Workflow Start Start: o-Cresol Nitration Nitration (HNO₃/H₂SO₄, 0-5 °C) Start->Nitration Workup Aqueous Workup (Ice Quench, Extraction) Nitration->Workup Crude Crude Product (Mixture of Isomers & Impurities) Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization If solid & relatively pure ColumnChromatography Column Chromatography Purification->ColumnChromatography If oily or highly impure Analysis Analysis (TLC, NMR, HPLC) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Problem Problem Observed LowYield Low Yield? Problem->LowYield Tarry Tarry Mixture? Problem->Tarry Isomers High Isomer Content? Problem->Isomers Cause_Oxidation Cause: Oxidation LowYield->Cause_Oxidation Yes Cause_Conditions Cause: Non-optimal Conditions LowYield->Cause_Conditions Yes Cause_Temp Cause: High Temp Tarry->Cause_Temp Yes Isomers->Cause_Conditions Yes Solution_Temp Solution: Lower Temperature Cause_Oxidation->Solution_Temp Solution_Reagent Solution: Milder Nitrating Agent Cause_Oxidation->Solution_Reagent Cause_Temp->Solution_Temp Solution_Optimize Solution: Optimize Conditions (e.g., Acid Concentration) Cause_Conditions->Solution_Optimize Solution_Purify Solution: Column Chromatography Cause_Conditions->Solution_Purify

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting peak tailing in GC analysis of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of nitrophenols, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of nitrophenols?

A: Peak tailing is a phenomenon in chromatography where the back end of a peak is drawn out and asymmetrical.[1][2] For nitrophenols, which are polar compounds, this is a common issue that can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and consequently, less precise and reproducible quantification.[1] A tailing factor greater than 1.5 is generally considered significant enough to warrant investigation.[1]

Q2: Why are my nitrophenol peaks tailing?

A: Peak tailing for nitrophenols in GC analysis can stem from several factors, broadly categorized as chemical interactions and physical issues within the GC system.

  • Chemical Interactions (Most Common for Nitrophenols): Nitrophenols are polar and contain active hydroxyl groups. These can interact with "active sites" within the GC system, such as exposed silanol groups in the injection port liner, on the column surface, or in glass wool packing.[2][3][4] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[2]

  • Physical Issues: These problems can affect all peaks in the chromatogram, not just the nitrophenols. Common physical causes include:

    • Improper Column Installation: A poorly cut column end (not a clean, 90° cut) can create turbulence.[1][2][4][5] Incorrect column positioning in the inlet can create dead volumes.[1][2][5]

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, leading to poor peak shape.[4][6]

    • System Leaks: Leaks in the injector can disrupt the carrier gas flow path.[7]

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A: A key diagnostic step is to observe which peaks are tailing.[2][4]

  • If only the nitrophenol (and other polar analyte) peaks are tailing while non-polar compounds in the same run have good peak shape, the cause is likely chemical interaction (active sites).[2][4]

  • If all peaks in the chromatogram, including the solvent peak, are tailing , the issue is more likely physical, such as a poor column installation or a leak in the system.[2][4]

Q4: What are the first steps I should take to troubleshoot peak tailing for nitrophenols?

A: Start with the simplest and most common solutions first. A logical workflow is essential for efficient troubleshooting.

  • Inlet Maintenance: The injection port is a common source of problems. Begin by replacing the septum and the inlet liner.[6] Use a deactivated liner to minimize interactions with the polar nitrophenols.[2][8]

  • Column Maintenance: Trim a small section (e.g., 10-20 cm) from the front of the column.[1][6] This removes any accumulated non-volatile residues or active sites that may have formed at the column inlet.

  • Check Column Installation: Ensure the column was cut cleanly at a 90-degree angle and is installed at the correct height in the inlet, according to the manufacturer's instructions.[1][2][5]

Q5: I've performed basic maintenance, but my nitrophenol peaks are still tailing. What's next?

A: If basic maintenance doesn't resolve the issue, you should consider more advanced troubleshooting steps:

  • Use an Ultra Inert or Wax-type Column: For highly polar compounds like nitrophenols, using a column specifically designed to be highly inert can significantly reduce peak tailing.[6][8] Alternatively, a more polar "Wax" type column may provide better peak shape for these polar analytes.

  • Optimize Inlet Temperature: The inlet temperature is a critical parameter. It needs to be high enough to ensure complete and rapid vaporization of the nitrophenols but not so high as to cause thermal degradation.[9] A good starting point is often 250 °C, but optimization may be required.[9]

  • Consider Derivatization: This is a very effective strategy for problematic polar compounds.[3][10][11] By converting the polar hydroxyl group of the nitrophenol into a less polar ether or ester, its interaction with active sites is eliminated, leading to sharper, more symmetrical peaks.[11][12]

Q6: What is derivatization and how can it help my nitrophenol analysis?

A: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For GC analysis of nitrophenols, derivatization converts the polar hydroxyl group into a less polar functional group.[11] This reduces the likelihood of secondary interactions with active sites in the GC system, resulting in improved peak shape and sensitivity.[3][12] Common derivatization techniques for phenols include silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane).[11][12][13][14]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing in the GC analysis of nitrophenols.

G cluster_0 Start: Peak Tailing Observed for Nitrophenols cluster_1 Initial Diagnosis cluster_2 Physical Issues Path cluster_3 Chemical Issues Path cluster_4 Advanced Solutions cluster_5 Resolution start Peak Tailing Observed diag Which peaks are tailing? start->diag all_peaks All Peaks Tailing diag->all_peaks All Peaks nitro_peaks Only Nitrophenol/ Polar Peaks Tailing diag->nitro_peaks Nitrophenols Only check_install Check Column Installation (Cut, Position, Leaks) all_peaks->check_install fix_install Re-install Column Correctly check_install->fix_install resolved Problem Resolved fix_install->resolved inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) nitro_peaks->inlet_maint trim_col Trim Column Inlet (10-20 cm) inlet_maint->trim_col eval1 Peak Shape Improved? trim_col->eval1 adv_sol Consider Advanced Solutions eval1->adv_sol No eval1->resolved Yes use_inert Use Ultra Inert Column/Liner adv_sol->use_inert optimize_temp Optimize Inlet Temperature adv_sol->optimize_temp derivatize Derivatize Sample adv_sol->derivatize use_inert->resolved optimize_temp->resolved derivatize->resolved

Caption: Troubleshooting workflow for nitrophenol peak tailing in GC.

Experimental Protocols & Data

Protocol 1: GC Inlet Maintenance
  • Cool Down: Turn off the inlet and oven heaters and allow the GC to cool down to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Column: Carefully remove the column from the inlet.

  • Replace Septum: Open the inlet and replace the septum with a new, high-quality one.

  • Replace Liner: Remove the old inlet liner using forceps. Inspect it for contamination. Replace it with a new, deactivated liner of the appropriate geometry for your injection type.

  • Reassemble: Reassemble the inlet, ensuring all seals are correctly in place.

  • Leak Check: Once reassembled and with the carrier gas on, perform a leak check.

Protocol 2: Column Trimming and Re-installation
  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, square cut to remove 10-20 cm from the front of the column.[1] Inspect the cut with a magnifying glass to ensure it is clean and at a 90° angle.[1]

  • Install Ferrule: Thread a new, appropriate ferrule and nut onto the freshly cut column end.

  • Set Installation Depth: Measure the correct distance for the column to be inserted into the inlet according to your instrument manufacturer's specifications.

  • Install Column: Insert the column into the inlet to the correct depth and tighten the nut. Do not overtighten.

  • Conditioning: After re-installation, it is good practice to condition the column by heating it to a temperature slightly above the final method temperature for a short period.

Protocol 3: Silylation Derivatization of Nitrophenols (Example)

This is a general guideline. Reagent amounts and reaction conditions should be optimized for your specific application.

  • Sample Preparation: Prepare a solution of your nitrophenol standard or extracted sample in a suitable aprotic solvent (e.g., acetonitrile, pyridine) in a reaction vial. Ensure the sample is dry, as water will react with the silylating reagent.

  • Add Reagent: Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst, in excess to the sample.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC. The resulting trimethylsilyl (TMS) ether of the nitrophenol will be much less polar and should exhibit excellent peak shape.[11]

Table 1: Summary of GC Parameters for Nitrophenol Analysis
ParameterRecommendationRationale
Inlet Liner Deactivated, single taper with glass woolMinimizes active sites and aids in sample vaporization.[2]
Inlet Temperature 250 °C (Starting Point)Balances efficient vaporization with minimizing thermal degradation.[9] Needs optimization.
Column Type 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms) or a more polar Wax column. Consider Ultra Inert versions.Standard non-polar columns can work, but inert versions are better. Wax columns can improve peak shape for polar analytes.[10]
Oven Program Start ~20°C below solvent boiling point. Ramp at 10-20°C/min.Ensures good solvent focusing and efficient separation of compounds with different boiling points.[1][15]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Derivatization Recommended for persistent tailingSilylation or methylation significantly reduces polarity and improves peak shape.[11][12]

References

Technical Support Center: Enhancing Nitrophenol Detection Sensitivity in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nitrophenols using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and resolve common issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Sensitivity / Poor Signal-to-Noise Ratio

Q: My nitrophenol peaks are very small, or the signal-to-noise (S/N) ratio is unacceptably low. How can I increase the sensitivity of my measurement?

A: Low sensitivity in nitrophenol analysis can stem from several factors, including suboptimal HPLC conditions, detector settings, or sample concentration. Here are key areas to troubleshoot:

  • Mobile Phase Optimization: The composition and pH of the mobile phase are critical.[1]

    • pH Control: The ionization state of nitrophenols is pH-dependent. Operating at a pH that suppresses the ionization of the phenolic hydroxyl group, typically around 3.0 to 5.0, can improve peak shape and retention. Using a buffer like phosphate or acetate is essential for maintaining a stable pH.[2]

    • Solvent Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to water directly impact retention and peak shape.[1] Acetonitrile is often preferred for detection at low UV wavelengths (<220 nm) due to its lower UV cutoff compared to methanol.[3]

  • Column Selection and Parameters: The analytical column is a major determinant of separation efficiency and, consequently, sensitivity.

    • Stationary Phase: While standard C18 columns are common, a phenyl stationary phase can provide enhanced selectivity for aromatic compounds like nitrophenols due to π-π interactions.

    • Particle Size and Column Dimensions: Using columns with smaller particles (e.g., sub-2 µm for UHPLC) or longer columns increases efficiency, leading to sharper, taller peaks and thus higher sensitivity.[4] Decreasing the column's internal diameter (ID) reduces sample dilution and can significantly increase the concentration of the analyte at the detector.[4]

  • Detector Settings Optimization: Proper detector settings are crucial for maximizing the signal and minimizing noise.

    • Wavelength: Ensure the detection wavelength is set to the maximum absorbance of the nitrophenol isomer of interest.[2]

    • Data Rate and Filter Time Constant: A data rate that is too low can result in poorly defined peaks, while a high data rate may increase noise.[5] The filter time constant helps to reduce high-frequency noise but can broaden peaks if set too slow.[5]

  • Sample Preparation and Preconcentration: For samples with very low concentrations of nitrophenols, a preconcentration step is often necessary.[2]

    • Solid-Phase Extraction (SPE): SPE is a widely used technique to preconcentrate nitrophenols from various matrices and remove interferences.[2][6] Polymeric sorbents are often effective for the simultaneous extraction of nitrophenols and other organic pollutants.[6]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to concentrate nitrophenols. For instance, using ethyl acetate has been shown to be effective.[7]

  • Derivatization: Chemically modifying the nitrophenol molecule can significantly enhance its detectability.[8][9]

    • Pre-column Derivatization: Reacting nitrophenols with a UV-absorbing or fluorescent agent before HPLC analysis can improve both selectivity and sensitivity.[10][11] For example, derivatization with 4-nitrobenzoyl chloride (4-NB-Cl) allows for sensitive UV detection.[10]

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my nitrophenol peaks. What are the common causes and solutions?

A: Peak tailing is often due to secondary interactions between the analytes and the stationary phase or issues within the HPLC system.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of nitrophenols, causing tailing.

    • Solution: Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing.

    • Solution: Use a guard column to protect the analytical column.[12] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[13]

Issue 3: Poor Resolution Between Nitrophenol Isomers

Q: I am struggling to separate the different isomers of nitrophenol (e.g., 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol). How can I improve the resolution?

A: Achieving good resolution between nitrophenol isomers requires careful optimization of the chromatographic conditions.

  • Mobile Phase pH: As mentioned, pH control is crucial. Fine-tuning the mobile phase pH can alter the retention times of the isomers to improve separation.

  • Stationary Phase Chemistry: Consider using a stationary phase that offers different selectivity. A phenyl-hexyl column, for instance, can provide alternative selectivity to a standard C18 column for aromatic isomers.

  • Temperature: Increasing the column temperature can improve mass transfer and lead to sharper peaks, potentially enhancing resolution. However, excessively high temperatures might degrade the sample.

  • Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.

  • Gradient Elution: If an isocratic method is insufficient, a gradient elution program, where the mobile phase composition is changed over time, can help to resolve closely eluting peaks.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for nitrophenol analysis under various experimental conditions.

Table 1: HPLC-UV Detection of Nitrophenols

Compound(s)HPLC MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
2-, 3-, and 4-NitrophenolRP-HPLC with UV-PDA detector, isocratic elution with 40% aqueous acetonitrile.150 µg/L-[7]
2- and 4-NitrophenolPreceded by solvent extraction with ethyl acetate.0.58 µg/L (o-nitrophenol), 0.26 µg/L (p-nitrophenol)-[7]
3-Methyl-4-nitrophenolIsocratic elution with acetonitrile:water (60:40).-0.87 µg/mL[14]
NitrophenolsIn-line SPE with carbon nanotubes and an ionic liquid coupled to CE.-0.65-0.83 µg/L[15]

Table 2: Derivatization-Based HPLC Detection

Compound(s)Derivatization ReagentDetection MethodLimit of Detection (LOD)Reference
Phenol, Chlorophenols, and Propylphenols4-Nitrobenzoyl chloride (4-NB-Cl)HPLC-UV-[10]
4-Nitrophenol-Fluorescence quenching of carbon dots0.32 µmol/L[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nitrophenol Preconcentration

This protocol describes a general procedure for the preconcentration of nitrophenols from water samples using SPE.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Lichrolut EN) by passing 5 mL of methanol followed by 5 mL of deionized water through it.[2]

  • Sample Loading: Acidify the water sample to a pH of approximately 3 with a suitable acid (e.g., HCl). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained nitrophenols from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the HPLC mobile phase. The sample is now ready for injection.

Protocol 2: Pre-column Derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl)

This protocol outlines a method for the derivatization of phenols for enhanced UV detection.[10]

  • Reagent Preparation: Prepare a 2 mg/mL solution of 4-NB-Cl in a suitable organic solvent (e.g., acetonitrile). Prepare a borate buffer solution (e.g., 0.1 M, pH 8.5).

  • Derivatization Reaction: In a reaction vial, mix 100 µL of the sample (or standard), 100 µL of the borate buffer, and 100 µL of the 4-NB-Cl solution.

  • Reaction Time: Allow the reaction to proceed for a defined time, which should be optimized (e.g., 1 minute).[10]

  • Quenching: Stop the reaction by adding a small amount of a quenching agent if necessary, or by direct injection into the HPLC system.

  • HPLC Analysis: Inject an appropriate volume of the reaction mixture into the HPLC system for analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start: Low Sensitivity Issue cluster_method Method Optimization cluster_sample Sample Preparation cluster_system System Check cluster_end Resolution Start Low Peak Intensity or S/N Ratio MobilePhase Optimize Mobile Phase (pH, Solvent Ratio) Start->MobilePhase Column Evaluate Column (Stationary Phase, Dimensions) Start->Column Detector Optimize Detector Settings (Wavelength, Data Rate) Start->Detector Preconcentration Implement Preconcentration (SPE, LLE) Start->Preconcentration SystemCheck Check for Leaks & System Contamination Start->SystemCheck End Sensitivity Enhanced MobilePhase->End Column->End Detector->End Derivatization Consider Derivatization Preconcentration->Derivatization Derivatization->End SystemCheck->End

Caption: Troubleshooting workflow for low sensitivity in nitrophenol HPLC analysis.

Peak_Tailing_Troubleshooting cluster_start Start: Peak Tailing Issue cluster_causes Potential Causes cluster_solutions Solutions cluster_end Resolution Start Peak Tailing Observed Silanol Secondary Silanol Interactions Start->Silanol Overload Column Overload Start->Overload Contamination Column Contamination/ Degradation Start->Contamination AdjustpH Lower Mobile Phase pH Silanol->AdjustpH ReduceSample Reduce Injection Volume/ Concentration Overload->ReduceSample ColumnMaint Use Guard Column/ Flush or Replace Column Contamination->ColumnMaint End Symmetrical Peak Shape AdjustpH->End ReduceSample->End ColumnMaint->End

Caption: Logical relationships for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Safe Disposal of 2-Methyl-6-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and disposal of 2-Methyl-6-nitrophenol waste. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols for laboratory-scale waste treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[1]

  • Irritation: It causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[2]

  • Environmental Hazard: Like other nitrophenols, it is considered a pollutant and can be toxic to aquatic life.

Q2: What immediate steps should I take in case of accidental exposure to this compound?

A2: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.

  • A lab coat or other protective clothing to prevent skin contact.

  • Use a chemical fume hood to avoid inhalation of dust or vapors.[3]

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No. Due to its toxicity and environmental hazards, this compound waste should not be disposed of down the drain. It must be treated as hazardous waste and disposed of according to institutional and local regulations.

Q5: What are the general guidelines for storing this compound waste?

A5: Store this compound waste in a designated, well-ventilated area, away from incompatible materials. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Keep the container tightly closed and store it away from heat, flames, and sparks.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and disposal of this compound waste.

Problem Possible Cause(s) Solution(s)
Spill of this compound solid or solution. Accidental dropping of container, improper handling.1. Evacuate the immediate area. 2. Ensure proper ventilation (use a fume hood if the spill is contained). 3. Wear appropriate PPE (gloves, goggles, lab coat, and respirator if necessary). 4. For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[3] 5. For liquid spills, absorb with an inert material (e.g., sand, vermiculite), and place the absorbent material into a sealed, labeled hazardous waste container.[3] 6. Decontaminate the spill area with a suitable solvent and then wash with soap and water. 7. Report the spill to your institution's Environmental Health and Safety (EHS) office.
The pH of the aqueous waste stream is too high or too low for the intended disposal pathway. The experimental procedure resulted in a highly acidic or basic waste stream.1. Neutralize the waste in a well-ventilated area, preferably a fume hood. 2. For acidic waste, slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring. 3. For basic waste, slowly add a dilute acid (e.g., citric acid or sulfuric acid) while stirring. 4. Monitor the pH using pH paper or a calibrated pH meter until it is within the acceptable range for your institution's disposal protocol (typically between 6 and 9). 5. Be aware that neutralization reactions can be exothermic; proceed with caution and cool the container if necessary.
Unexpected color change or gas evolution from the waste container. Incompatible wastes have been mixed. This compound is incompatible with strong oxidizing agents.[3]1. Do not open the container. 2. If it is safe to do so, move the container to an isolated and well-ventilated area (e.g., a fume hood). 3. Inform your supervisor and your institution's EHS office immediately. 4. Provide as much information as possible about the contents of the container.
The designated hazardous waste container is full. Normal accumulation of waste from experimental procedures.1. Do not overfill the container. Leave at least 10% headspace to allow for expansion. 2. Securely close the container. 3. Ensure the "Hazardous Waste" label is complete and accurate, including the accumulation start and end dates. 4. Arrange for a waste pickup with your institution's EHS office.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₃[4][5]
Molecular Weight 153.14 g/mol [4][5]
Appearance Yellow crystalline solid[6]
Solubility in Water Sparingly soluble (1.7 g/L at 25°C)[6]
Storage Temperature Room temperature, under an inert atmosphere[7]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.

Experimental Protocols

The following protocols are for the laboratory-scale treatment of aqueous waste containing this compound to reduce its hazardous characteristics. These procedures should be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Protocol 1: Chemical Oxidation using Fenton's Reagent

This protocol describes the degradation of this compound in an aqueous solution using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). This process generates highly reactive hydroxyl radicals that can break down the organic molecule.

Materials:

  • Aqueous waste containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) (for pH adjustment)

  • Sodium hydroxide (NaOH) (for pH adjustment and final neutralization)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Appropriate reaction vessel (e.g., beaker or flask)

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • pH Adjustment: Transfer a known volume of the aqueous waste to the reaction vessel. Adjust the pH of the solution to approximately 3 by slowly adding sulfuric acid while stirring.[8]

  • Addition of Iron Catalyst: Add ferrous sulfate heptahydrate to the solution to achieve a desired concentration. A common starting point is a molar ratio of Fe²⁺ to this compound between 1:5 and 1:10.

  • Initiation of Fenton Reaction: Slowly add 30% hydrogen peroxide to the solution. The molar ratio of H₂O₂ to this compound is a critical parameter and typically ranges from 3:1 to 10:1. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to proceed with continuous stirring for a period of 1 to 4 hours. The optimal reaction time may vary.

  • Quenching and Neutralization: After the reaction period, raise the pH of the solution to between 7 and 8 by adding sodium hydroxide. This will precipitate the iron catalyst as iron hydroxide.

  • Separation: Allow the iron hydroxide precipitate to settle. Decant the supernatant liquid.

  • Disposal: The supernatant liquid, which now contains degraded products, should be tested to ensure it meets the criteria for disposal according to your institution's guidelines. The iron hydroxide sludge must be disposed of as hazardous solid waste.

Quantitative Data (for the related compound 4-nitrophenol):

  • Studies on 4-nitrophenol have shown that the Fenton process can achieve over 99% degradation.[9]

  • At optimal conditions (pH 3, H₂O₂ concentration of 4 mM, Fe²⁺ concentration of 0.2 mM), 93.6% degradation of 4-nitrophenol was observed within 40 minutes.[8]

Protocol 2: Biodegradation using an Enriched Microbial Culture

This protocol outlines a general procedure for the biodegradation of this compound using microorganisms. This method is more environmentally friendly but may require a longer treatment time.

Materials:

  • Aqueous waste containing this compound

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant or a specialized microbial consortium)

  • Minimal Salt Medium (MSM)

  • Shaker incubator

  • Centrifuge

Procedure:

  • Enrichment of Microbial Culture (Acclimatization):

    • Prepare a sterile Minimal Salt Medium (MSM).

    • Add a small amount of the microbial inoculum to the MSM.

    • Add a low concentration of this compound as the sole carbon source.

    • Incubate in a shaker at an appropriate temperature (e.g., 30°C) for several days to weeks to allow the microbial population to adapt.

  • Biodegradation Experiment:

    • Prepare a larger volume of sterile MSM.

    • Inoculate with the enriched microbial culture.

    • Add the this compound waste to the desired final concentration.

    • Incubate in a shaker under controlled conditions.

  • Monitoring: Periodically take samples to monitor the degradation of this compound using an appropriate analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Disposal: Once the concentration of this compound is below the acceptable limit for your institution, the treated solution can be disposed of according to local regulations. The microbial biomass should be autoclaved before disposal.

Quantitative Data (for the related compound 4-nitrophenol):

  • Biodegradation of nitrophenols is well-documented, with various bacterial strains capable of utilizing them as a carbon and energy source.[10] The efficiency and rate of degradation are highly dependent on the microbial strain and environmental conditions.[11]

Mandatory Visualization

WasteDisposalWorkflow Figure 1: General Workflow for this compound Waste Disposal cluster_collection Waste Collection and Characterization cluster_treatment On-site Treatment (Optional) cluster_disposal Final Disposal A Generate Waste B Characterize Waste (pH, concentration, etc.) A->B C Segregate from Incompatible Materials B->C D Label Container Correctly 'Hazardous Waste' C->D E Choose Treatment Method (e.g., Fenton's, Biodegradation) D->E If on-site treatment is feasible H Store in Designated Area D->H Direct to disposal F Perform Treatment Protocol E->F G Analyze Treated Waste (Verify degradation) F->G G->F If degradation is incomplete, re-evaluate treatment G->H If treatment is successful I Arrange for EHS Pickup H->I J Licensed Hazardous Waste Disposal Facility I->J

Caption: General Workflow for this compound Waste Disposal.

FentonReactionPathway Figure 2: Simplified Fenton's Reagent Degradation Pathway cluster_reactants Reactants cluster_products Degradation Products A Fe²⁺ (Catalyst) C •OH (Hydroxyl Radical) A->C Reacts with B H₂O₂ (Hydrogen Peroxide) B->C to generate E Intermediate Byproducts F CO₂, H₂O, NO₃⁻ E->F Further oxidizes to D This compound C->D Attacks D->E Degrades to

Caption: Simplified Fenton's Reagent Degradation Pathway.

References

Technical Support Center: Stabilizing 2-Methyl-6-nitrophenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage and stabilization of 2-Methyl-6-nitrophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your stored compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing to Brownish Tinge) 1. Photodegradation: Exposure to UV or visible light. 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by impurities. 3. Thermal Stress: Storage at elevated temperatures.1. Store the compound in amber glass vials or other light-blocking containers.[1] 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store at recommended low temperatures (see Section II: FAQs).
Change in Physical State (Clumping or Oily Appearance) 1. Hygroscopicity: Absorption of moisture from the atmosphere. 2. Presence of Impurities: Lower melting point impurities can cause the solid to appear oily or clumped.1. Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed. 2. Re-purify the material if necessary, using techniques like recrystallization.
Inconsistent Analytical Results (e.g., HPLC, NMR) 1. Degradation: The compound has started to decompose, leading to the presence of new peaks or altered peak integrations. 2. Contamination: Introduction of foreign substances during handling or from the storage container.1. Re-analyze the sample and compare with a fresh standard if available. 2. If degradation is confirmed, the material may not be suitable for use. 3. Review handling procedures to prevent cross-contamination. Ensure storage containers are made of inert materials.
Pressure Buildup in Container 1. Thermal Decomposition: Elevated temperatures can cause the breakdown of the nitro group, releasing gaseous products like nitrogen oxides.[1]1. IMMEDIATELY and CAREFULLY vent the container in a well-ventilated fume hood. 2. Assess the storage conditions and relocate to a cooler environment. 3. Consider the possibility of autocatalytic decomposition and handle with extreme caution.

II. Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] Specifically:

  • Temperature: 2-8°C is recommended for long-term storage to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber glass vials or storing in a light-proof secondary container.

  • Moisture: Store in a desiccated environment to prevent moisture absorption.

2. What are the primary degradation pathways for this compound?

The primary degradation pathways for nitrophenols include:

  • Thermal Decomposition: The initial and rate-determining step is typically the homolytic cleavage of the C-NO2 bond.[2][3] This can be autocatalytic and is accelerated by heat.

  • Photodegradation: Aromatic nitro compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation.

  • Oxidation: The phenol group is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.

3. What materials should be used for storing this compound?

  • Primary Containers: Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are ideal.

  • Avoid: Contact with incompatible materials such as strong oxidizing agents, bases, and certain metals that can catalyze decomposition.

4. How can I assess the stability of my stored this compound?

Regularly assess the purity of the stored compound using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Visual Inspection: For any changes in color or physical state.

5. Are there any chemical stabilizers that can be added for long-term storage?

While the addition of stabilizers is not a common practice for pure compounds in a research setting, the use of antioxidants could theoretically inhibit oxidative degradation. However, this would introduce an impurity into the sample. The most effective stabilization strategy is to control the storage environment (temperature, light, atmosphere).

III. Experimental Protocols

A. Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions. The conditions are based on ICH guidelines for stability testing.[4][5][6]

1. Materials and Equipment:

  • This compound (minimum of 3 batches, if available)

  • Amber glass vials with PTFE-lined caps

  • Stability chambers with temperature and humidity control

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Desiccator

2. Procedure:

  • Dispense accurately weighed samples of this compound into amber glass vials.

  • For each batch, prepare a sufficient number of samples for each time point and storage condition.

  • Tightly seal the vials. For studies investigating the effect of atmosphere, purge some vials with nitrogen before sealing.

  • Place the samples in stability chambers set to the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate (if significant change at accelerated condition): 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C

  • Pull samples at the following time points: 0, 1, 3, and 6 months for accelerated and intermediate conditions. For long-term conditions, pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • At each time point, analyze the samples for:

    • Appearance (color, physical state)

    • Purity and degradation products by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

  • Use the Arrhenius equation to estimate the shelf-life at the recommended long-term storage condition (e.g., 2-8°C).

B. HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

IV. Data Presentation

The following tables summarize expected outcomes from stability studies. Note: These are representative data based on the known behavior of nitrophenols and should be confirmed by experimental studies.

Table 1: Recommended Storage Conditions and Expected Stability

Condition Temperature Humidity Atmosphere Light Expected Shelf-Life (Purity >99%)
Optimal 2-8°C<30% RHInert (N₂, Ar)Protected> 5 years
Standard Room Temp (~25°C)AmbientAirProtected1-2 years
Adverse >30°C>60% RHAirExposed< 6 months

Table 2: Representative Data from a 6-Month Accelerated Stability Study

Time Point (Months) Condition Appearance Purity (%) Total Degradation Products (%)
0-Pale yellow solid99.8<0.2
340°C / 75% RHYellow solid98.51.5
640°C / 75% RHYellowish-brown solid97.12.9
625°C / 60% RHPale yellow solid99.50.5

V. Mandatory Visualizations

Decomposition_Pathway This compound This compound C-NO2_Bond_Cleavage C-NO2 Bond Cleavage This compound->C-NO2_Bond_Cleavage Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Thermal_Stress Thermal_Stress Thermal_Stress->C-NO2_Bond_Cleavage Initiation Photons_UV_Vis Photons_UV_Vis Photons_UV_Vis->Photodegradation_Products Oxidants_O2 Oxidants_O2 Oxidants_O2->Oxidized_Products Radical_Intermediates Radical_Intermediates C-NO2_Bond_Cleavage->Radical_Intermediates Nitrogen_Oxides Nitrogen Oxides (g) C-NO2_Bond_Cleavage->Nitrogen_Oxides Polymerization_Products Polymerization Products Radical_Intermediates->Polymerization_Products Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Reporting Sample_Preparation Prepare Samples (≥3 Batches) Select_Conditions Select Storage Conditions (Accelerated, Intermediate, Long-term) Sample_Preparation->Select_Conditions Place_in_Chambers Place Samples in Stability Chambers Select_Conditions->Place_in_Chambers Pull_Samples Pull Samples at Predetermined Time Points Place_in_Chambers->Pull_Samples Analyze_Samples Analyze Samples (HPLC, Visual) Pull_Samples->Analyze_Samples Data_Evaluation Evaluate Data & Determine Degradation Kinetics Analyze_Samples->Data_Evaluation Shelf_Life_Estimation Estimate Shelf-Life using Arrhenius Equation Data_Evaluation->Shelf_Life_Estimation

References

Technical Support Center: Quantitative Analysis of 2-Methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of 2-Methyl-6-nitrophenol. It is designed for researchers, scientists, and drug development professionals to assist in method refinement and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantitative analysis of this compound?

A1: The two primary methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for its simplicity and direct analysis capabilities, while GC-MS typically requires a derivatization step to improve the volatility and thermal stability of the analyte, but offers higher sensitivity and selectivity.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Due to its polar phenolic hydroxyl group, this compound has low volatility and can exhibit poor peak shape (tailing) in GC analysis due to interactions with active sites in the GC system.[1] Derivatization masks the polar hydroxyl group, increasing volatility and thermal stability, which leads to improved chromatographic performance and sensitivity.[1]

Q3: What are some suitable derivatizing agents for this compound?

A3: Silylation is a common derivatization technique for phenols. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to create trimethylsilyl (TMS) derivatives.[1]

Q4: How should I store solutions of this compound to ensure stability?

A4: Stock solutions of this compound should be stored in a cool, dark place, preferably refrigerated at 2-8°C.[2] The compound can be sensitive to light, and photodegradation can occur.[3] It is also recommended to store the compound in an inert atmosphere.[4] For working solutions, it is best to prepare them fresh daily to avoid degradation.

Q5: What are the key considerations for choosing an internal standard for the quantitative analysis of this compound?

A5: An ideal internal standard should be chemically similar to the analyte but not present in the sample. It should also have a similar retention time without co-eluting with the analyte or other sample components. For GC-MS and LC-MS, a stable isotope-labeled version of this compound (e.g., deuterated) is the best choice as it will have nearly identical chemical and physical properties. If an isotopically labeled standard is unavailable, a structurally similar compound such as another methyl-nitrophenol isomer or a chlorinated phenol can be used, but its performance must be carefully validated.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Mobile phase pH is close to the pKa of the analyte. - Column contamination or degradation.- Lower the mobile phase pH to suppress silanol activity. - Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. - Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Splitting or Broadening - Sample solvent is incompatible with the mobile phase. - Column void or channeling. - Co-elution with an interfering compound.- Dissolve the sample in the mobile phase whenever possible. - Check for a void at the column inlet; if present, replace the column. - Adjust the mobile phase composition or gradient to improve resolution.
Inconsistent Retention Times - Fluctuations in pump pressure or flow rate. - Changes in mobile phase composition. - Temperature variations.- Check the HPLC system for leaks and ensure the pump is properly primed. - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp nearing the end of its life.- Degas the mobile phase and purge the system. - Flush the system with a clean, strong solvent. - Replace the detector lamp if necessary.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Incomplete derivatization. - Active sites in the injector liner or column. - Sample overload.- Optimize derivatization conditions (reagent volume, temperature, time). - Use a deactivated liner and a high-quality capillary column. Consider trimming the front end of the column. - Dilute the sample or reduce the injection volume.
Low or No Signal - Inefficient derivatization. - Degradation of the analyte in the injector. - Issues with the MS detector (e.g., dirty ion source).- Confirm the derivatization reaction is proceeding as expected using a standard. - Lower the injector temperature. - Clean the ion source and tune the mass spectrometer.
Ghost Peaks - Carryover from a previous injection. - Septum bleed. - Contaminated syringe or solvent.- Inject a solvent blank to check for carryover. Clean the syringe and injector port as needed. - Use a high-quality, low-bleed septum. - Use fresh, high-purity solvents.
Matrix Interference - Co-eluting compounds from the sample matrix.- Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize the GC temperature program to separate the analyte from interferences. - Use selected ion monitoring (SIM) mode for quantification to enhance selectivity.

Experimental Protocols

HPLC-UV Method for Quantitative Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4). The organic-to-aqueous ratio should be optimized for adequate retention and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • If using an internal standard, add a constant concentration to all standards and samples.

3. Sample Preparation:

  • Water Samples: Acidify the sample to pH < 2 with a suitable acid. The sample can be directly injected if the concentration is high enough, or pre-concentrated using Solid Phase Extraction (SPE) with a C18 cartridge.

  • Soil/Sediment Samples: Extraction can be performed using ultrasonic extraction with a mixture of dichloromethane and n-hexane.[5] The extract can then be cleaned up using a pH-based liquid-liquid extraction.[5]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-MS Method with Derivatization

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the analysis of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), ramp to a higher temperature (e.g., 250-300°C) to elute the derivatized analyte.

  • MS Conditions: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis for higher sensitivity and selectivity.

2. Derivatization Procedure (Silylation):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a suitable solvent (e.g., acetonitrile) and the silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.

  • Cool the sample before injection into the GC-MS.

3. Standard and Sample Preparation:

  • Follow the same principles as for the HPLC method, ensuring that the standards are also derivatized in the same manner as the samples.

4. Data Analysis:

  • Similar to the HPLC method, generate a calibration curve using the derivatized standards and quantify the samples.

Data Presentation

Table 1: Comparison of Analytical Methods for Nitrophenol Analysis

Parameter HPLC-UV GC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sample Preparation May require extraction and cleanup.Requires extraction, cleanup, and derivatization.
Selectivity Moderate to good, dependent on chromatographic resolution.High, based on both retention time and mass spectrum.
Sensitivity Good, typically in the ng/mL range.Very high, can reach pg/mL levels.
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Cost Lower initial and operational costs.Higher initial and operational costs.

Table 2: Typical Validation Parameters for a Quantitative Method

Parameter Acceptance Criteria
Linearity (r²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Water/Soil) Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Cleanup Extraction->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) CheckSystem Check Instrument Parameters (Pressure, Flow, Temp) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, pH, Gradient) Problem->CheckMethod CheckSample Evaluate Sample Preparation (Extraction, Cleanup, Dilution) Problem->CheckSample CheckColumn Inspect Column (Contamination, Void) Problem->CheckColumn Solution Implement Corrective Action CheckSystem->Solution CheckMethod->Solution CheckSample->Solution CheckColumn->Solution

Caption: General troubleshooting logic for quantitative analysis issues.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-6-nitrophenol and 2-Methyl-4-nitrophenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the physicochemical and biological properties of two closely related nitrophenol isomers.

This guide provides a detailed comparison of 2-Methyl-6-nitrophenol and 2-Methyl-4-nitrophenol, two isomers with the same molecular formula but distinct structural arrangements that lead to different properties and potential applications. Understanding these differences is crucial for their effective use in research and development.

Physicochemical Properties: A Side-by-Side Comparison

The positioning of the nitro group in relation to the hydroxyl and methyl groups on the phenol ring significantly influences the physicochemical properties of these isomers. A summary of their key properties is presented below.

PropertyThis compound2-Methyl-4-nitrophenol
CAS Number 13073-29-5[1][2]99-53-6[3]
Molecular Formula C₇H₇NO₃[1][2]C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [1][2]153.14 g/mol [3]
Melting Point Not explicitly found93-98 °C[4]
Boiling Point Not explicitly found285-286 °C[5]
Predicted pKa 7.48 ± 0.247.43 ± 0.22
Solubility in Water 1.7 g/L (at 25 °C)[2]Sparingly soluble, approx. 1 g/L (at 20 °C)[5]

Biological Activity and Potential Applications

While comprehensive comparative studies on the biological activities of this compound and 2-Methyl-4-nitrophenol are limited, the broader class of nitroaromatic compounds is known for a range of biological effects, including antimicrobial and cytotoxic activities. For the parent compounds, it has been reported that 4-nitrophenol exhibits greater cytotoxicity than 2-nitrophenol. This suggests that the position of the nitro group plays a critical role in their biological effects, a characteristic that may extend to their 2-methylated derivatives.

This compound has been noted for its potential antimicrobial, antioxidant, and anti-inflammatory properties.[2] Both isomers are utilized as intermediates in the synthesis of dyes and pharmaceuticals.

Further research is required to fully elucidate and compare the specific biological mechanisms and therapeutic potential of these two isomers. Below is a generalized representation of a potential mechanism of action for nitrophenol-induced cytotoxicity, which often involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

cluster_cell Cell Nitrophenol Nitrophenol ROS Reactive Oxygen Species (ROS) Nitrophenol->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Causes Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Triggers

Generalized pathway of nitrophenol-induced apoptosis.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed methodologies for key experiments are provided below.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

This protocol outlines a common method for the experimental determination of the pKa of phenolic compounds.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol). C Prepare test solutions by adding a small, constant volume of the stock solution to each buffer. A->C B Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 11). B->C D Record the UV-Vis absorption spectrum (e.g., 200-500 nm) for each test solution. C->D E Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms of the isomer. D->E F Measure the absorbance of each test solution at the λmax of the basic form. E->F G Plot absorbance versus pH. F->G H The pH at the midpoint of the resulting sigmoidal curve corresponds to the pKa. G->H

Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the 2-methyl-nitrophenol isomer in a suitable organic solvent (e.g., ethanol) to ensure solubility.

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound (e.g., from pH 2 to 11).

    • For each pH value, prepare a test solution by adding a small, constant aliquot of the stock solution to the buffer. The final concentration of the isomer should be kept low to ensure it does not significantly alter the buffer's pH.

  • Spectrophotometric Measurement:

    • Using a UV-Vis spectrophotometer, record the absorption spectrum of each test solution over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax) for the fully protonated (acidic) and deprotonated (basic) forms of the nitrophenol. This can be done by measuring the spectra in highly acidic (e.g., pH 2) and highly basic (e.g., pH 11) solutions.

    • Measure the absorbance of all buffered test solutions at the λmax corresponding to the basic form.

  • Data Analysis:

    • Plot the measured absorbance at the chosen λmax against the corresponding pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH value at which the absorbance is halfway between the minimum and maximum absorbance. This corresponds to the inflection point of the curve, where the concentrations of the acidic and basic forms of the isomer are equal.

Separation and Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for the separation of the two isomers, which is essential for purity assessment and preparative applications.

Methodology:

  • System Preparation:

    • Use a standard HPLC system equipped with a C18 reverse-phase column, a UV detector, and a gradient pump.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Dissolve an accurately weighed sample of the nitrophenol isomer mixture in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a linear gradient starting from a lower concentration of the organic solvent and increasing over time. An isocratic elution (constant mobile phase composition) may also be suitable depending on the resolution of the two isomers.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where both isomers exhibit strong absorbance (e.g., determined from their UV-Vis spectra).

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • The two isomers will elute at different retention times due to their differences in polarity and interaction with the stationary phase.

    • The peak area of each isomer can be used to determine their relative concentrations and assess the purity of a sample.

This guide provides a foundational comparison of this compound and 2-Methyl-4-nitrophenol. Further experimental investigation is encouraged to fully characterize and leverage the unique properties of each isomer for specific research and development objectives.

References

A Comparative Analysis of the Acidity of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential acidity of ortho-, meta-, and para-nitrophenol, supported by experimental data and detailed methodologies.

The substitution of a nitro (-NO2) group onto the phenolic ring significantly influences the acidity of the parent phenol molecule. This guide provides a detailed comparison of the acidity of the three constitutional isomers of nitrophenol: ortho-, meta-, and para-nitrophenol. Understanding these differences is crucial for applications in drug design, chemical synthesis, and various analytical techniques where the protonation state of a molecule is of paramount importance.

Acidity Comparison: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for phenol and its nitrated isomers in aqueous solution at 25°C are summarized in the table below.

CompoundStructurepKa Value
PhenolC₆H₅OH~9.98[1]
o-Nitrophenolo-NO₂C₆H₄OH~7.23[2]
m-Nitrophenolm-NO₂C₆H₄OH~8.28[3]
p-Nitrophenolp-NO₂C₆H₄OH~7.15[3]

From the data, the general order of acidity is:

p-Nitrophenol > o-Nitrophenol > m-Nitrophenol > Phenol

Theoretical Basis for Acidity Differences

The increased acidity of nitrophenols compared to phenol is attributed to the electron-withdrawing nature of the nitro group. This effect stabilizes the resulting phenoxide ion, which is formed upon deprotonation. The stabilization occurs through two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (-R): The nitro group can delocalize the negative charge of the phenoxide ion through resonance. This is particularly effective when the nitro group is at the ortho or para position, as the negative charge can be delocalized onto the nitro group itself. This resonance stabilization is not possible for the meta isomer.[4]

The interplay of these effects and the presence of intramolecular hydrogen bonding in the ortho isomer account for the observed acidity trend. p-Nitrophenol is the most acidic because the strong -R effect effectively stabilizes the phenoxide ion. In o-nitrophenol, while both -I and -R effects are strong, the presence of intramolecular hydrogen bonding between the hydroxyl group and the nitro group stabilizes the protonated form, making it slightly less acidic than the para isomer.[5][6] m-Nitrophenol is the least acidic of the isomers because only the weaker -I effect contributes to the stabilization of the conjugate base.[6][7]

Acidity_Comparison p_nitrophenol p-Nitrophenol (pKa ≈ 7.15) resonance Strong -R Effect p_nitrophenol->resonance stabilizes anion weak_inductive Weaker -I Effect p_nitrophenol->weak_inductive stabilizes anion o_nitrophenol o-Nitrophenol (pKa ≈ 7.23) o_nitrophenol->resonance stabilizes anion inductive Strong -I Effect o_nitrophenol->inductive stabilizes anion h_bonding Intramolecular H-Bonding o_nitrophenol->h_bonding stabilizes acid m_nitrophenol m-Nitrophenol (pKa ≈ 8.28) m_nitrophenol->weak_inductive stabilizes anion no_resonance No -R Effect m_nitrophenol->no_resonance phenol Phenol (pKa ≈ 9.98) phenol->no_resonance

Caption: Factors influencing the acidity of nitrophenol isomers.

Experimental Protocols for pKa Determination

The pKa values of the nitrophenol isomers can be accurately determined using several experimental techniques. Below are detailed protocols for two common methods: UV-Vis Spectrophotometry and Potentiometric Titration.

Spectrophotometric Determination of pKa

This method is based on the principle that the protonated and deprotonated forms of a molecule have different absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • pH meter, calibrated

  • Quartz cuvettes (1 cm path length)

  • Stock solutions of the nitrophenol isomer (e.g., 1 mM in a suitable solvent like ethanol or methanol)

  • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 2 to 12)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions: Prepare a series of solutions of the nitrophenol isomer at a constant concentration in different buffer solutions covering a wide pH range. A typical final concentration is in the micromolar range.

  • Wavelength Selection: Record the UV-Vis spectrum of the nitrophenol isomer in a highly acidic solution (e.g., pH 2, where it is fully protonated) and a highly basic solution (e.g., pH 12, where it is fully deprotonated). Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose a wavelength for analysis where the difference in absorbance between the two forms is significant.

  • Absorbance Measurements: Measure the absorbance of each buffered nitrophenol solution at the selected wavelength. Also, measure the absorbance of a blank solution (buffer only) for each pH.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank absorbance.

    • Plot the corrected absorbance versus the pH of the solutions.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

Spectrophotometric_Workflow start Start prep_solutions Prepare nitrophenol solutions in buffers of varying pH start->prep_solutions select_lambda Determine λmax for protonated and deprotonated forms prep_solutions->select_lambda measure_abs Measure absorbance of each solution at selected λ select_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa from the inflection point of the curve plot_data->determine_pka end End determine_pka->end

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the weak acid (nitrophenol) with a strong base and monitoring the pH change.

Materials and Equipment:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Accurately weighed sample of the nitrophenol isomer

  • Deionized water

Procedure:

  • Sample Preparation: Dissolve a known amount of the nitrophenol isomer in a known volume of deionized water to make a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker with the nitrophenol solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the strong base from the burette in small, known increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • The equivalence point can be determined from the inflection point of the titration curve, often more accurately by plotting the first or second derivative of the curve.

This comparative guide provides the fundamental data and methodologies for understanding and experimentally determining the acidity of nitrophenol isomers. This knowledge is essential for professionals in fields where molecular properties and reactivity are of central importance.

References

A Comparative Analysis of the Biological Activities of 2-Methyl-6-nitrophenol and Other Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Methyl-6-nitrophenol and other structurally related nitrophenols, including 2-nitrophenol, 3-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. The information presented is supported by experimental data from various studies, focusing on antimicrobial, antioxidant, and cytotoxic properties.

Introduction to Nitrophenols

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. The presence and position of the electron-withdrawing nitro group significantly influence the chemical and biological properties of these molecules.[1] They are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[2][3] This guide delves into the distinct biological profiles of this compound and its analogs, highlighting how structural modifications impact their bioactivity.

Cytotoxicity Comparison

The cytotoxic effects of nitrophenols have been evaluated in various cell lines. The position of the nitro group on the phenol ring plays a critical role in determining the compound's toxicity.

A study assessing the toxicity of mono-nitrophenols in human lung cell lines (BEAS-2B and A549) found that 4-nitrophenol was the most cytotoxic, while 2-nitrophenol was the least toxic.[1] The inhibitory concentration (IC50) values from this study, determined by the MTT assay after 24 hours of exposure, are summarized in the table below.

CompoundCell LineIC50 (µg/mL)
2-Nitrophenol BEAS-2B>10,000
A549>10,000
3-Nitrophenol BEAS-2B2,503
A549>10,000
4-Nitrophenol BEAS-2B223
A549>10,000
Nitrophenol Mixture BEAS-2B552
A549>10,000

Data sourced from a study on human lung cells.[1]

Long-term exposure to 4-nitrophenol in animal models has been shown to induce hepatotoxicity, accelerating apoptosis and glycogen accumulation.[4] In humans, chronic oral exposure to 2,4-dinitrophenol has been linked to the formation of cataracts, skin lesions, weight loss, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.

Mechanism of Cytotoxicity

The cytotoxic effects of nitrophenols are often mediated by the induction of oxidative stress, leading to an increase in cellular reactive oxygen species (ROS).[1] This can result in damage to cellular components and trigger apoptosis (programmed cell death).[1][5]

2,4-Dinitrophenol (DNP) exhibits a distinct mechanism of toxicity by acting as a mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling leads to a rapid depletion of cellular ATP, with the energy being dissipated as heat. While this effect was historically exploited for weight loss, the narrow therapeutic window and high risk of fatal hyperthermia led to its ban for human use.

The diagram below illustrates the proposed pathway for nitrophenol-induced cytotoxicity.

G Nitrophenol Nitrophenol Exposure ROS Increased Reactive Oxygen Species (ROS) Nitrophenol->ROS Mitochondrial_Stress Mitochondrial Dysfunction ROS->Mitochondrial_Stress Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Proposed pathway of nitrophenol-induced cytotoxicity.

Antimicrobial Activity

Nitrophenols have demonstrated a range of antimicrobial activities. The nitro group is often a key pharmacophore contributing to these effects. While comprehensive quantitative data for a direct comparison is limited in the reviewed literature, some studies have highlighted the potential of these compounds. For instance, this compound is noted for its antimicrobial properties.[6]

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] Further research is required to establish a complete comparative profile of the MIC values for this compound and other nitrophenols against a broad spectrum of pathogens.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and nitrophenols are no exception. They can act as free radical scavengers, mitigating oxidative stress. The antioxidant capacity is often quantified by determining the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.[9][10]

While specific IC50 values for the direct comparison of this compound and other nitrophenols were not available in the reviewed literature, the general antioxidant properties of phenolic compounds suggest that these molecules likely possess such activity. For example, 4-nitrophenol has been shown to activate the Nrf2 antioxidant pathway in rat testes.[5]

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[11]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[12]

    • An MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for formazan formation.[13]

    • A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[12][14]

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage relative to untreated control cells.

G cluster_0 Cell Preparation & Treatment cluster_1 MTT Reaction cluster_2 Measurement Seed Seed cells in 96-well plate Treat Treat with Nitrophenols Seed->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (~570nm) Solubilize->Read_Absorbance

Workflow of the MTT cytotoxicity assay.

2. LDH (Lactate Dehydrogenase) Assay

This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells.[15]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[16]

  • Procedure:

    • Cells are cultured in a 96-well plate and treated with the test compounds.

    • After incubation, a portion of the cell culture supernatant is transferred to a new plate.[16]

    • The LDH assay reaction mixture is added to the supernatant.

    • The plate is incubated at room temperature, protected from light, for up to 30 minutes.[17]

    • A stop solution is added, and the absorbance is measured at approximately 490 nm.[16]

    • The amount of LDH released is proportional to the number of lysed cells.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LDH Reaction & Measurement Culture Culture cells and treat with compounds Incubate Incubate for desired time Culture->Incubate Transfer Transfer supernatant to new plate Incubate->Transfer Add_Reagent Add LDH Reaction Mixture Transfer->Add_Reagent Incubate_RT Incubate at RT (~30 min) Add_Reagent->Incubate_RT Add_Stop Add Stop Solution Incubate_RT->Add_Stop Read_Absorbance Read Absorbance (~490nm) Add_Stop->Read_Absorbance

Workflow of the LDH cytotoxicity assay.
Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]

  • Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[19]

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • After incubation, the wells are visually inspected for turbidity, or absorbance is read with a plate reader, to determine microbial growth.

    • The MIC is recorded as the lowest concentration of the compound where no growth is observed.[19]

Antioxidant Activity Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and rapid method to evaluate the antioxidant capacity of a compound.[20]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[21]

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

    • Varying concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).[20][22]

    • The absorbance of the solution is measured at approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

The biological activity of nitrophenols is significantly influenced by the number and position of the nitro groups, as well as other substituents on the phenolic ring. Based on the available data, 4-nitrophenol exhibits the highest cytotoxicity among the mono-nitrophenol isomers, a phenomenon linked to its ability to induce oxidative stress. This compound has been identified as having antimicrobial and antioxidant properties, though more quantitative data is needed for a direct and comprehensive comparison with its analogs. The distinct mechanism of mitochondrial uncoupling by 2,4-dinitrophenol underscores the diverse ways these compounds can interact with biological systems. Further research, particularly generating comparative quantitative data for antimicrobial and antioxidant activities, would provide a more complete understanding of the structure-activity relationships within this class of compounds and could guide the development of new therapeutic agents.

References

GC/MS vs. HPLC for Nitrophenol Isomer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of nitrophenol isomers is critical in various applications, from environmental monitoring to pharmaceutical quality control. The choice between Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) for this analysis depends on several factors, including the specific isomers of interest, required sensitivity, sample matrix, and available instrumentation. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies.

At a Glance: GC/MS vs. HPLC for Nitrophenol Isomer Analysis

FeatureGC/MSHPLC
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis.
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar, non-volatile compounds like nitrophenols.[1][2]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2]
Derivatization Mandatory for nitrophenols to increase volatility and improve peak shape.[1]Not required.
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Sensitivity is dependent on the detector; can be very sensitive with appropriate detectors (e.g., DAD, MS).
Resolution Capillary GC columns provide high separation efficiency for isomers.Excellent resolution of isomers can be achieved with appropriate column and mobile phase selection.
Selectivity High selectivity is achieved through mass spectrometric detection, allowing for confident peak identification.Selectivity is determined by the column chemistry, mobile phase composition, and detector wavelength.
Analysis Time Typically faster run times compared to HPLC.[3]Run times can be longer, but can be optimized with modern UHPLC systems.
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost for a standard UV-detector setup.
Solvent Consumption Lower solvent consumption.Higher solvent consumption.

Workflows at a Glance

GCMS_vs_HPLC_Workflow cluster_gcms GC/MS Workflow cluster_hplc HPLC Workflow gcms_start Sample Preparation derivatization Derivatization gcms_start->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Data Analysis ms_detection->gcms_data hplc_start Sample Preparation hplc_injection HPLC Injection hplc_start->hplc_injection hplc_separation HPLC Separation hplc_injection->hplc_separation uv_detection UV/Vis Detection hplc_separation->uv_detection hplc_data Data Analysis uv_detection->hplc_data

Comparative workflows for GC/MS and HPLC analysis.

In-Depth Comparison

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of nitrophenols, a crucial prerequisite for their analysis by GC/MS is derivatization.[1] This process converts the polar hydroxyl group into a less polar and more volatile derivative, typically through silylation or acetylation.

Advantages of GC/MS for Nitrophenol Analysis:

  • High Sensitivity and Selectivity: The mass spectrometer provides excellent sensitivity, especially when operating in selected ion monitoring (SIM) mode, allowing for the detection of trace levels of nitrophenol isomers. The mass spectra also offer a high degree of selectivity, enabling confident identification of the isomers based on their unique fragmentation patterns.

  • High Resolution: Capillary GC columns offer high resolving power, which is essential for the separation of structurally similar isomers.

  • Established Libraries: Extensive mass spectral libraries are available, which can aid in the identification of unknown compounds in the sample matrix.

Limitations of GC/MS for Nitrophenol Analysis:

  • Derivatization Required: The mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of analytical error if not performed consistently.[1]

  • Thermal Degradation: Although derivatization improves thermal stability, some nitrophenol derivatives may still be susceptible to degradation at the high temperatures used in the GC injector and column.

  • Matrix Interferences: Complex sample matrices may contain other compounds that can interfere with the derivatization reaction or co-elute with the target analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. For the analysis of nitrophenol isomers, HPLC with UV-Vis detection is a common and robust method that does not require derivatization.

Advantages of HPLC for Nitrophenol Analysis:

  • No Derivatization Needed: The most significant advantage of HPLC for nitrophenol analysis is that it does not require a derivatization step, simplifying sample preparation and reducing the potential for analytical errors.

  • Versatility: HPLC can be coupled with various detectors, including Diode Array Detectors (DAD) for spectral confirmation and Mass Spectrometers (LC/MS) for enhanced sensitivity and selectivity.

  • Room Temperature Operation: The analysis is typically performed at or near room temperature, minimizing the risk of thermal degradation of the analytes.[4]

  • Robustness: HPLC methods are generally robust and can be readily automated for high-throughput analysis.

Limitations of HPLC for Nitrophenol Analysis:

  • Sensitivity: While sensitive, standard UV-Vis detectors may not reach the same low detection limits as GC/MS in SIM mode for certain applications. However, coupling HPLC with a mass spectrometer (LC/MS) can overcome this limitation.

  • Co-elution: In complex matrices, there is a possibility of co-elution of interfering compounds with the nitrophenol isomers, which can affect the accuracy of quantification. This can often be addressed by optimizing the chromatographic conditions or using a more selective detector like a mass spectrometer.

  • Solvent Consumption: HPLC typically consumes larger volumes of organic solvents compared to GC, which can be a consideration in terms of cost and environmental impact.

Experimental Protocols

GC/MS Protocol for Nitrophenol Isomer Analysis (with Derivatization)

This protocol is a representative example and may require optimization for specific applications.

1. Sample Preparation and Derivatization (Silylation):

  • To 1 mL of a sample extract in a suitable solvent (e.g., ethyl acetate), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Vortex the mixture for 1 minute.
  • Heat the mixture at 70°C for 30 minutes in a sealed vial.
  • Allow the sample to cool to room temperature before injection.

2. GC/MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 280°C at 20°C/min, hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC Protocol for Nitrophenol Isomer Analysis

This protocol is a representative example and may require optimization for specific applications.

1. Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration within the calibration range.
  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Detector: Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Monitoring at the maximum absorbance wavelengths of the nitrophenol isomers (e.g., 275 nm for o-nitrophenol, 278 nm for m-nitrophenol, and 318 nm for p-nitrophenol).

Logical Relationship Diagram

Nitrophenol_Analysis_Choice cluster_considerations Key Considerations cluster_methods Analytical Methods start Analysis of Nitrophenol Isomers volatility Analyte Volatility & Thermal Stability start->volatility sensitivity Required Sensitivity start->sensitivity matrix Sample Matrix Complexity start->matrix instrumentation Available Instrumentation start->instrumentation gcms GC/MS volatility->gcms Volatile / Derivatizable hplc HPLC volatility->hplc Non-volatile / Thermally Labile sensitivity->gcms Trace Level Analysis (SIM) sensitivity->hplc Moderate to High Concentrations (UV) matrix->gcms Complex but clean after extraction matrix->hplc Direct analysis of aqueous samples instrumentation->gcms instrumentation->hplc

Decision-making flowchart for selecting an analytical method.

Conclusion

Both GC/MS and HPLC are powerful and reliable techniques for the analysis of nitrophenol isomers. The choice between them is not about which method is definitively superior, but rather which is more suitable for the specific analytical challenge at hand.[3]

  • GC/MS is the preferred method when high sensitivity and confident identification are paramount, and the additional sample preparation step of derivatization is acceptable. Its high resolution and the availability of extensive mass spectral libraries make it an excellent tool for complex sample matrices and trace-level analysis.

  • HPLC is the more straightforward and often more practical choice for routine analysis, especially when dealing with a large number of samples. The elimination of the derivatization step simplifies the workflow, reduces analysis time and potential sources of error, and makes it a more cost-effective option for many laboratories. Its versatility in terms of detector coupling also allows for a wide range of applications.

Ultimately, the optimal method will depend on a careful consideration of the analytical requirements, sample characteristics, and available resources. For critical applications, orthogonal analysis using both techniques can provide the highest level of confidence in the results.

References

A Comparative Guide to Analytical Methods for 2-Methyl-6-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 2-Methyl-6-nitrophenol. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are objectively evaluated based on key validation parameters, supported by experimental data from studies on structurally similar nitrophenols. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for nitrophenol analysis. While specific performance for this compound may vary, these values, derived from studies on related nitrophenols, provide a strong indication of expected performance.

Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[1][2]
p-Nitrophenol10 - 800 µg/L81 ng/LNot Reported< 15%Not Reported[3]
2-Amino-5-nitrophenolNot ReportedNot ReportedNot Reported1.1 - 8.1%93.1 - 110.2%[4]

Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Phenols and Nitrophenols (as TBDMS derivatives)Not Reported0.208 - 99.3 µg/L0.693 - 331 µg/L8.7 - 17.9%Not Reported[5]
Priority Polycyclic Aromatic Hydrocarbons (example of trace analysis)1.4 - 100 ng/L1.0 - 3.0 ng/L1.4 - 5.0 ng/L≤ 17% (Intra-day), ≤ 22% (Inter-day)Not Reported[6]
Nitrophenols (with SBSE)Not ReportedNot ReportedNot ReportedNot Reported80 - 120% (water), 79 - 116% (soil)

Table 3: Comparison of Validation Parameters for UV-Vis Spectrophotometric Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
p-Nitrophenol0.00 - 20.0 mg/LNot ReportedNot ReportedNot ReportedNot Reported[7][8]
Nitrophenol Isomers1.0 - 25.0 µg/mLNot ReportedNot ReportedNot ReportedNot Reported[9]

Mandatory Visualization

analytical_method_validation_workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_application 3. Routine Application define_purpose Define Analytical Purpose (e.g., Assay, Impurity Test) select_method Select Analytical Technique (HPLC, GC-MS, UV-Vis) define_purpose->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability routine_analysis Routine Sample Analysis system_suitability->routine_analysis

Caption: General workflow for analytical method validation.

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. These protocols are synthesized from established methods for related nitrophenols and provide a strong starting point for method development.[10]

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of various nitrophenols in water samples.[1][2]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 270-350 nm).

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected range.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate preparations of a sample on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior.[5]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

2. Derivatization:

  • Nitrophenols are often converted to more volatile derivatives (e.g., silylation) prior to analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add a suitable solvent (e.g., pyridine) and the derivatizing agent. Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized this compound.

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent.

  • Create a series of calibration standards and derivatize them alongside the samples.

  • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

5. Validation Parameters:

  • Similar to HPLC, validation includes assessment of linearity, precision, accuracy, LOD, and LOQ.

UV-Vis Spectrophotometry

This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region.[7][8] It is a simpler and more cost-effective technique but may lack the selectivity of chromatographic methods.

1. Instrumentation:

  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which must be experimentally determined.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

3. Validation Parameters:

  • Linearity: Established from the calibration curve.

  • LOD and LOQ: Can be estimated from the calibration curve's parameters.

  • Specificity: This is a critical consideration for spectrophotometry, as other compounds in the sample may absorb at the same wavelength. It is crucial to assess potential interferences.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_uvvis UV-Vis Workflow start Sample Containing This compound hplc_prep Sample Preparation (Dilution, Filtration) start->hplc_prep gcms_prep Sample Preparation (Extraction) start->gcms_prep uv_prep Sample Preparation (Dilution) start->uv_prep hplc_analysis HPLC Separation (C18 Column) hplc_prep->hplc_analysis hplc_detection UV-Vis Detection hplc_analysis->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant gcms_deriv Derivatization (e.g., Silylation) gcms_prep->gcms_deriv gcms_analysis GC Separation gcms_deriv->gcms_analysis gcms_detection MS Detection (SIM) gcms_analysis->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant uv_analysis Measure Absorbance at λmax uv_prep->uv_analysis uv_quant Quantification via Calibration Curve uv_analysis->uv_quant

Caption: Experimental workflows for different analytical techniques.

References

A Comparative Guide to Nitration Methods for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a phenolic backbone is a fundamental transformation in organic synthesis, yielding intermediates crucial for the production of pharmaceuticals, agrochemicals, and dyes. The regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the chosen nitration method. This guide provides an objective comparison of common nitration techniques for substituted phenols, supported by experimental data, detailed protocols, and mechanistic insights to aid in method selection for specific research and development applications.

Performance Comparison of Nitration Methods

The choice of nitration method significantly impacts product yield and the ratio of ortho to para isomers. The following table summarizes the performance of various methods for the nitration of representative substituted phenols.

Phenol SubstrateNitration MethodReagentsSolventTemp. (°C)TimeYield (%)o:p RatioReference(s)
PhenolMixed AcidHNO₃, H₂SO₄-<10-~90%1.42:1[1]
PhenolMetal NitrateCu(NO₃)₂·3H₂OAcetic AcidRT-85%1.2:1[2]
PhenolMetal NitrateFe(NO₃)₃·9H₂OAcetonitrile901-3 hHighExclusive o[3]
PhenolSolid AcidZeolite H-betaCCl₄RT2 h96%6.7:1[1]
PhenolNaNO₃/AcidNaNO₃, H₂SO₄---61%1.4:1[4]
4-CresolMixed Acid (aq)NaNO₃, H₂SO₄, H₂OWater30-40-Highm-nitro major[5]
4-ChlorophenolNaNO₂/Solid AcidNaNO₂, Silica Sulfuric Acid, wet SiO₂DichloromethaneRT18 min90%2.9:1[6]
2-CresolMetal NitrateCu(NO₃)₂/ClaycopCCl₄RT-92%13.3:1[1]

Experimental Protocols

Detailed methodologies for key nitration experiments are provided below.

Classical Nitration with Mixed Acid (HNO₃/H₂SO₄)

This traditional method is effective but requires careful temperature control and generates significant acidic waste.[7][8]

Materials:

  • Substituted phenol (e.g., Phenol)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized water

  • Beakers, Erlenmeyer flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, place the substituted phenol.

  • Prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (in an ice bath) flask containing concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Cool the flask containing the phenol in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred phenol solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice with stirring to precipitate the nitrated phenol.

  • Collect the product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • The ortho and para isomers can be separated by steam distillation or column chromatography.

Green Nitration with Copper(II) Nitrate

This method offers a milder and more environmentally friendly alternative to mixed acids.[2]

Materials:

  • Substituted phenol (e.g., Phenol)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Acetic acid or Acetonitrile

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the substituted phenol in the chosen solvent (e.g., acetic acid) in a round-bottom flask.

  • Add solid copper(II) nitrate trihydrate to the solution in portions with stirring at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the isomers.

Heterogeneous Nitration with a Solid Acid Catalyst

The use of solid acids like zeolites simplifies product work-up and catalyst recycling.[1][8]

Materials:

  • Substituted phenol (e.g., Phenol)

  • Dilute Nitric Acid (e.g., 30%)

  • Solid acid catalyst (e.g., Zeolite H-beta)

  • Carbon tetrachloride (or another suitable solvent)

  • Flask, magnetic stirrer

Procedure:

  • In a flask, suspend the solid acid catalyst in a solution of the substituted phenol in the chosen solvent.

  • Add dilute nitric acid dropwise to the stirred suspension at room temperature.

  • Continue stirring at room temperature for the specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Upon completion, filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water, then with a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product mixture.

  • Separate the isomers by column chromatography.

Mechanistic Pathways and Workflows

The regioselectivity of phenol nitration is governed by the interplay of electronic and steric effects, as well as the nature of the nitrating species. The following diagrams illustrate the general electrophilic substitution mechanism and a typical experimental workflow.

Electrophilic_Aromatic_Substitution cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus Phenol Substituted Phenol Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Phenol->Sigma_Complex + NO₂⁺ Nitrophenol Nitrated Phenol Sigma_Complex->Nitrophenol - H⁺ H_plus H⁺ Sigma_Complex->H_plus

Caption: General mechanism of electrophilic aromatic nitration of phenols.

Experimental_Workflow start Start reagents Mix Phenol Substrate with Nitrating Agent & Solvent start->reagents reaction Stir at Controlled Temperature Monitor by TLC reagents->reaction workup Quench Reaction (e.g., with ice) & Extract Product reaction->workup purification Separate Isomers (e.g., Column Chromatography) workup->purification analysis Characterize Products (NMR, IR, MS, MP) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the nitration of phenols.

Safety and Environmental Considerations

The nitration of phenols is an energetic reaction and requires strict safety protocols.

  • Mixed Acid Method: This method is highly corrosive and exothermic. It generates significant quantities of acidic waste, which requires neutralization before disposal, posing an environmental challenge.[7][9] The reaction can also lead to the formation of volatile organic compounds (VOCs) and NOx gases.[9][10]

  • Metal Nitrate Methods: These are generally milder and "greener" alternatives. However, the metal salts themselves can be toxic and require proper disposal.[11] For example, copper compounds can be harmful to aquatic life.

  • Solid Acid Catalysts: This approach is considered one of the most environmentally benign methods. The catalysts are often recyclable, minimizing waste.[12] The use of less corrosive dilute nitric acid also enhances safety.

General Precautions:

  • All nitration reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.[13]

  • Careful control of reaction temperature is critical to prevent runaway reactions and the formation of undesired byproducts.

  • Nitrated phenols are often toxic and can be harmful if swallowed, inhaled, or in contact with skin.[14][15] Handle products with care and consult the relevant Safety Data Sheets (SDS).[15]

This guide provides a comparative framework for selecting an appropriate nitration method for substituted phenols. The choice will ultimately depend on the specific substrate, desired regioselectivity, scale of the reaction, and available resources, with a growing emphasis on adopting greener and safer methodologies.

References

Acidity Showdown: 2,6-dimethyl-4-nitrophenol vs. 3,5-dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the differential acidity of two nitrophenol isomers, supported by experimental data and a detailed examination of the underlying chemical principles.

The strategic placement of substituent groups on an aromatic ring can profoundly influence the physicochemical properties of a molecule. This guide provides an in-depth comparison of the acidity of 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol, two isomers whose subtle structural differences lead to a significant disparity in their acid dissociation constants (pKa). Understanding these differences is crucial for applications in drug design, chemical synthesis, and material science.

Quantitative Acidity Comparison

The acidity of a compound is quantitatively expressed by its pKa value. A lower pKa value corresponds to a stronger acid. Experimental data clearly indicates that 2,6-dimethyl-4-nitrophenol is a considerably stronger acid than 3,5-dimethyl-4-nitrophenol.

CompoundStructurepKa ValueRelative Acidity
2,6-dimethyl-4-nitrophenol~7.15More Acidic
3,5-dimethyl-4-nitrophenol~8.25[1]Less Acidic

Note: The pKa values are approximate and may vary slightly depending on the experimental conditions.

Unraveling the Acidity Difference: The Role of Steric Effects

The significant difference in acidity between these two isomers is a classic example of steric inhibition of resonance.

In both molecules, the nitro group (-NO₂) at the para position is a powerful electron-withdrawing group. Upon deprotonation of the phenolic hydroxyl group, the resulting negative charge on the oxygen atom can be delocalized across the benzene ring and onto the nitro group via resonance. This charge delocalization stabilizes the phenoxide anion, thus increasing the acidity of the parent phenol.

However, the effectiveness of this resonance stabilization is contingent on the planarity of the molecule. For optimal delocalization, the p-orbitals of the nitro group must align with the p-orbitals of the benzene ring.

  • 2,6-dimethyl-4-nitrophenol: The methyl groups are located ortho to the hydroxyl group. They do not sterically interfere with the nitro group at the para position. Consequently, the nitro group remains coplanar with the benzene ring, allowing for effective resonance stabilization of the phenoxide anion.

  • 3,5-dimethyl-4-nitrophenol: The two methyl groups are positioned ortho to the nitro group. This proximity creates significant steric hindrance, forcing the nitro group to twist out of the plane of the benzene ring.[2] This loss of planarity severely diminishes the resonance effect (-R effect) of the nitro group, as the necessary orbital alignment for delocalization is disrupted.[3] As a result, the phenoxide ion of 3,5-dimethyl-4-nitrophenol is less stabilized, leading to a higher pKa and weaker acidity.[1]

While the inductive effect (-I effect) of the nitro group, which operates through the sigma bonds, remains a factor in both molecules, the resonance effect is the dominant contributor to the stabilization of the negative charge in these systems. The inhibition of this resonance in the 3,5-dimethyl isomer is the primary reason for its reduced acidity.

G cluster_0 2,6-dimethyl-4-nitrophenol (More Acidic, pKa ~7.15) cluster_1 3,5-dimethyl-4-nitrophenol (Less Acidic, pKa ~8.25) a Structure b Phenoxide Ion a->b -H+ c Resonance Stabilization (Planar NO2 group) b->c Effective Delocalization c->b Stabilizes Anion d Structure e Phenoxide Ion d->e -H+ f Steric Hindrance e->f Methyl groups clash with Nitro group g Resonance Inhibited (Non-planar NO2 group) f->g g->e Destabilizes Anion

Figure 1. A diagram illustrating the effect of steric hindrance on the acidity of nitrophenol isomers.

Experimental Protocol: Spectrophotometric pKa Determination

The pKa values of nitrophenols can be accurately determined using UV-Vis spectrophotometry. This method leverages the difference in the UV-Vis absorption spectra between the protonated (acidic) and deprotonated (basic) forms of the compound.

Objective: To determine the pKa of a substituted nitrophenol by measuring the absorbance of its solutions at various pH values.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter, calibrated

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stock solution of the nitrophenol (e.g., 1 mM in ethanol or methanol)

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., phosphate, borate, or citrate buffers from pH 5 to 10)

  • Acidic solution (e.g., 0.1 M HCl) to ensure complete protonation

  • Basic solution (e.g., 0.1 M NaOH) to ensure complete deprotonation

  • Deionized water

Methodology:

  • Preparation of Solutions:

    • Prepare a set of solutions with a constant final concentration of the nitrophenol (e.g., 50 µM) in different buffer solutions of varying pH.

    • To do this, add a small, constant volume of the nitrophenol stock solution to a series of volumetric flasks.

    • Add a specific buffer solution to each flask and dilute to the final volume with deionized water.

    • Also prepare two reference solutions: one in the acidic solution (0.1 M HCl) and one in the basic solution (0.1 M NaOH), with the same final concentration of the nitrophenol.

  • Spectrophotometric Measurements:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Determine the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms of the nitrophenol by scanning the acidic and basic solutions across a relevant wavelength range (e.g., 200-500 nm).

    • Select an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal. For nitrophenols, this is often around 400-410 nm, corresponding to the absorbance of the yellow phenolate ion.

    • Set the spectrophotometer to the chosen analytical wavelength.

    • Use a blank solution (the corresponding buffer without the nitrophenol) to zero the instrument before each measurement.

    • Measure the absorbance of each buffered solution, as well as the fully acidic (A_acid) and fully basic (A_base) solutions, at the analytical wavelength.

    • Measure the pH of each buffered solution using a calibrated pH meter.

  • Data Analysis:

    • The pKa can be determined graphically by plotting the absorbance at the analytical wavelength against the measured pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each buffered solution using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

      pKa = pH + log[(A_base - A) / (A - A_acid)]

      where:

      • A is the absorbance of the solution at a given pH.

      • A_base is the absorbance of the fully deprotonated (basic) form.

      • A_acid is the absorbance of the fully protonated (acidic) form.

    • The final pKa is reported as the average of the values calculated from the measurements of the different buffered solutions.

This protocol provides a robust and reliable method for the experimental determination of the acidity of substituted phenols, allowing for the validation of theoretical predictions and a deeper understanding of structure-activity relationships.

References

2-Methyl-6-nitrophenol: A Comparative Guide to its Potential Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

2-Methyl-6-nitrophenol, a derivative of cresol, is a phenolic compound with a molecular structure that suggests potential biological activity. While its primary applications have been in chemical synthesis, there is growing interest in exploring the antimicrobial properties of various phenolic compounds. This guide provides a comparative analysis of the potential antimicrobial efficacy of this compound. Due to a lack of direct experimental data on its antimicrobial activity, this document leverages available data on structurally related phenolic compounds, such as nitrophenols, cresols, and phenol, to infer its potential performance. This guide is intended to serve as a foundational resource for researchers interested in initiating studies on the antimicrobial properties of this compound.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of phenolic compounds is influenced by their chemical structure, including the nature and position of substituent groups on the phenol ring. The presence of a nitro group, as in this compound, can significantly impact the compound's electronic properties and, consequently, its interaction with microbial cells. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected phenolic compounds against common pathogenic microorganisms, providing a basis for estimating the potential efficacy of this compound.

CompoundMicroorganismMIC (µg/mL)
This compound Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
2-Nitrophenol Staphylococcus aureus~1250
Escherichia coli>2500
4-Nitrophenol Staphylococcus aureus~625
Escherichia coli~1250
m-Cresol Staphylococcus aureus~400
Escherichia coli~800
Candida albicans~1500[1][2]
Phenol Staphylococcus aureus~1000
Escherichia coli~2000
Candida albicans~1000

Note: The MIC values presented are approximate and can vary depending on the specific strain and testing conditions.

Discussion of Potential Efficacy

Based on the comparative data, we can hypothesize the potential antimicrobial activity of this compound.

  • Antibacterial Activity: The presence of a nitro group in nitrophenols generally confers antibacterial activity. For instance, 4-nitrophenol exhibits moderate activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The methyl group in cresol isomers also contributes to their antimicrobial properties. The combination of both a methyl and a nitro group in this compound suggests it may possess antibacterial properties. Its efficacy is likely to be comparable to or potentially greater than that of simple nitrophenols and cresols, although this requires experimental verification.

  • Antifungal Activity: Phenolic compounds, including cresols, have demonstrated activity against fungi such as Candida albicans. While specific data for nitrophenols against Candida albicans is sparse in the readily available literature, the general antifungal nature of phenols suggests that this compound could also exhibit antifungal properties.

Experimental Protocols

To facilitate further research, detailed methodologies for key antimicrobial susceptibility tests are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.

    • Perform serial two-fold dilutions of the compound in the 96-well plate using CAMHB. Each well should contain 100 µL of the diluted compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Zone of Inhibition by Agar Disk Diffusion

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound

  • Test microorganism

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum as described for the MIC test (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of this compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.

    • Include a control disk impregnated with the solvent used to dissolve the compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Signaling Pathways and Experimental Workflows

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The precise signaling pathways affected by this compound are yet to be elucidated.

Below is a diagram illustrating the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_end Conclusion start Start: Obtain Test Compound (this compound) serial_dilution Perform Serial Dilutions of Test Compound in 96-well plate start->serial_dilution Dissolve in solvent culture Prepare Microbial Culture (e.g., S. aureus) inoculum_prep Standardize and Dilute Microbial Inoculum culture->inoculum_prep media Prepare Growth Medium (CAMHB) media->serial_dilution media->inoculum_prep inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate inoculum_prep->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results: Visual Inspection or OD Measurement incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

While direct evidence for the antimicrobial efficacy of this compound is currently lacking, a comparative analysis of structurally related phenolic compounds suggests that it holds promise as a potential antimicrobial agent. Its chemical structure, featuring both a methyl and a nitro group on a phenol backbone, indicates that it may exhibit activity against a range of bacteria and fungi. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the antimicrobial properties of this compound and contribute valuable data to the field of antimicrobial drug discovery. Further investigation is warranted to determine its precise spectrum of activity, mechanism of action, and potential for therapeutic applications.

References

Navigating Analytical Specificity: A Comparative Guide to 2-Methyl-6-nitrophenol Cross-reactivity in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of small molecules, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive comparison of potential cross-reactivity of 2-Methyl-6-nitrophenol in chemical assays, offering insights into assay performance with structurally related compounds. Due to the limited availability of direct cross-reactivity studies for this compound, this guide presents a representative analysis based on the well-established principles of immunoassays and the behavior of analogous nitrophenolic compounds.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in immunoassays, defining the extent to which compounds structurally similar to the target analyte can interfere with its quantification.[1][2] This interference can lead to inaccurate, often overestimated, results. The phenomenon is particularly relevant when developing assays for compounds like this compound, which shares structural motifs with other nitrophenols and cresols.

The following data table illustrates a hypothetical, yet scientifically plausible, cross-reactivity profile for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for this compound. The selection of potential cross-reactants is based on structural similarity.

Quantitative Cross-Reactivity Data

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte 10 100
2-NitrophenolStructurally similar5002
4-Methyl-2-nitrophenolIsomer8012.5
2,4-DinitrophenolContains nitro group10001
o-CresolParent structure> 10000< 0.1
p-CresolIsomer of parent structure> 10000< 0.1
  • IC50 (Inhibitory Concentration 50): The concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive assay. A lower IC50 indicates a higher affinity of the antibody for the analyte.

  • Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of related compounds in a competitive ELISA for this compound.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with a capture antibody specific for this compound.

  • This compound standard solutions.

  • Solutions of potential cross-reactants (e.g., 2-nitrophenol, 4-methyl-2-nitrophenol).

  • This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop solution (e.g., 2M Sulfuric Acid).

  • Microplate reader.

2. Assay Procedure:

  • Preparation of Standards and Samples: Prepare serial dilutions of the this compound standard and each potential cross-reactant.

  • Competitive Binding: Add a fixed concentration of the this compound-HRP conjugate and varying concentrations of either the standard or the potential cross-reactant to the antibody-coated wells.

  • Incubation: Incubate the plate to allow for competitive binding between the free analyte (or cross-reactant) and the enzyme-conjugated analyte for the limited number of antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, leading to a color change.

  • Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The IC50 values for the target analyte and each potential cross-reactant are determined from their respective inhibition curves. Cross-reactivity is then calculated using the formula mentioned above.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the fundamental principle of a competitive immunoassay, which is central to understanding cross-reactivity.

Competitive_Immunoassay cluster_well Microtiter Well Surface Ab1 Antibody Ab2 Antibody Ab3 Antibody Target Target Analyte Target->Ab1 High Affinity CrossReactant Cross- Reactant CrossReactant->Ab3 Lower Affinity Labeled Enzyme-Labeled Analyte Labeled->Ab2 Binds if Target is low

Principle of a competitive immunoassay.

Conclusion

References

A Comparative Guide to 2-Methyl-6-nitrophenol and Other Ortho-Substituted Nitrophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, synthesis, and biological relevance of 2-methyl-6-nitrophenol in comparison to other ortho-substituted nitrophenol analogs.

This guide provides a comprehensive comparison of this compound with other ortho-substituted nitrophenols, including halogenated derivatives. The aim is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work, from chemical synthesis to biological applications.

Physicochemical Properties: A Tabular Comparison

The nature of the substituent at the ortho position to the hydroxyl group in nitrophenols significantly influences their physicochemical properties. These differences are critical in various applications, including reaction kinetics, solubility, and biological interactions. The following tables summarize key quantitative data for this compound and its halogenated analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound13073-29-5C₇H₇NO₃153.14
2-Fluoro-6-nitrophenol1526-17-6C₆H₄FNO₃157.10
2-Chloro-6-nitrophenol603-86-1C₆H₄ClNO₃173.55
2-Bromo-6-nitrophenol13073-25-1C₆H₄BrNO₃218.00
CompoundMelting Point (°C)Boiling Point (°C)Predicted pKaSolubility
This compound68-69-7.48Sparingly soluble in water.
2-Fluoro-6-nitrophenol90-94201.5 (Predicted)5.67 (Predicted)Soluble in Methanol.[1][2]
2-Chloro-6-nitrophenol67-71217.3 (Predicted)5.43 (Predicted)-
2-Bromo-6-nitrophenol66-70227.25.36 (Predicted)Soluble in Chloroform and Methanol.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific advancement. Below are methodologies for the synthesis of a representative ortho-substituted nitrophenol and the determination of its acidity.

Synthesis of 2-Chloro-6-nitrophenol

Objective: To synthesize 2-chloro-6-nitrophenol via the nitration of 2-chlorophenol.

Materials:

  • 2-chlorophenol

  • Glacial acetic acid

  • Nitric acid

  • Ice

  • Steam distillation apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

  • In a flask, dissolve 2-chlorophenol (0.155 mol) in glacial acetic acid (42 mL) and cool the solution to 5 °C in an ice bath.

  • With constant stirring, add nitric acid (0.163 mol) dropwise over 45 minutes, ensuring the temperature is maintained at 5 °C.

  • After the addition is complete, continue stirring at 5 °C for an additional 30 minutes.

  • Pour the reaction mixture over approximately 250 mL of ice.

  • If a solid precipitate forms, it should be removed by filtration.

  • The resulting liquid is then subjected to steam distillation to isolate the volatile ortho-isomer from other non-volatile byproducts.

  • The collected yellow solid is then purified by recrystallization from a suitable solvent to yield 2-chloro-6-nitrophenol.[5]

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a nitrophenol derivative using UV-Vis spectrophotometry.

Materials:

  • Nitrophenol derivative

  • Buffer solutions of varying known pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the nitrophenol derivative in a suitable solvent (e.g., methanol or water).

  • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound.

  • For each pH value, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the buffer solution in a volumetric flask.

  • Record the UV-Vis absorbance spectrum (typically between 200-500 nm) for each sample at each pH.

  • Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the nitrophenol. The deprotonated phenolate form typically absorbs at a longer wavelength due to increased conjugation.

  • Plot the absorbance at the λmax of the phenolate ion as a function of pH.

  • The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values, corresponding to the point where the concentrations of the acidic and basic forms are equal.

Biological Activity and Signaling Pathways

Nitro-containing compounds, including nitrophenols, exhibit a wide range of biological activities. Their mechanism of action often involves the enzymatic reduction of the nitro group within biological systems.[6][7] This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

One area of interest is the potential for nitrophenols to act as enzyme inhibitors. For example, nitrophenols have been shown to inhibit the activity of catalase and cytochrome P450 enzymes.[8][9][10] The inhibition of these enzymes can have significant downstream effects on cellular metabolism and signaling.

Below is a conceptual diagram illustrating the general mechanism of enzyme inhibition by a nitrophenol derivative.

Enzyme_Inhibition cluster_0 Cellular Environment cluster_1 Inhibition Nitrophenol Ortho-substituted Nitrophenol Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Nitrophenol->Inhibited_Complex Binds to active site or allosteric site Enzyme Target Enzyme (e.g., Cytochrome P450, Catalase) Product Metabolic Product Enzyme->Product Catalyzes reaction Enzyme->Inhibited_Complex Substrate Endogenous Substrate Substrate->Enzyme Binds to active site

Caption: Enzyme inhibition by an ortho-substituted nitrophenol.

Experimental Workflow: Comparative Analysis

A systematic workflow is essential for the comparative analysis of different ortho-substituted nitrophenols. The following diagram outlines a typical experimental workflow for comparing the physicochemical properties and biological activity of these compounds.

Comparative_Workflow cluster_physchem Physicochemical Tests cluster_activity Biological Assays start Compound Library (2-Methyl-, 2-Fluoro-, 2-Chloro-, 2-Bromo-6-nitrophenol) synthesis Synthesis & Purification start->synthesis physchem Physicochemical Characterization pka_det pKa Determination physchem->pka_det sol_det Solubility Assay physchem->sol_det mp_bp_det Melting/Boiling Point physchem->mp_bp_det synthesis->physchem activity Biological Activity Screening synthesis->activity enzyme_assay Enzyme Inhibition Assay (e.g., IC50) activity->enzyme_assay cell_assay Cell-based Assay (e.g., Cytotoxicity) activity->cell_assay data Data Analysis & Comparison conclusion Comparative Report data->conclusion pka_det->data sol_det->data mp_bp_det->data enzyme_assay->data cell_assay->data

Caption: Workflow for comparative analysis of nitrophenols.

References

Purity Analysis of Synthesized 2-Methyl-6-nitrophenol: A Comparative Guide for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For the meticulous researcher, particularly within the realms of chemical synthesis and drug development, the purity of a synthesized compound is paramount. It is the very foundation upon which reliable, reproducible, and meaningful experimental data are built. This guide offers a comprehensive comparison of analytical methodologies for the critical purity assessment of synthesized 2-Methyl-6-nitrophenol, a key intermediate in numerous synthetic pathways. We will explore the practical applications, underlying principles, and comparative efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complemented by the foundational technique of melting point analysis.

The Synthetic Landscape: Understanding the Origins of Impurities in this compound

The synthesis of this compound is most commonly achieved through the electrophilic nitration of o-cresol.[1][2] This reaction, while effective, is seldom perfectly selective. The directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to the formation of positional isomers, such as 2-methyl-4-nitrophenol and 4-methyl-2-nitrophenol, which often constitute the primary impurities.[3] Furthermore, incomplete reactions can leave residual starting material (o-cresol), and over-nitration can produce dinitrated byproducts.[3] The structural similarity between these potential impurities and the target compound necessitates the use of highly discerning analytical techniques for accurate purity determination.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for purity analysis is contingent upon the specific requirements of the research, including the desired level of quantitative accuracy, the need for sensitivity to trace impurities, and the necessity for structural elucidation of unknown contaminants. Herein, we compare the most pertinent techniques for the purity analysis of this compound.

Table 1: Comparative Analysis of Purity Determination Methods
Technique Principle Strengths Limitations Primary Application
Melting Point Analysis The temperature range over which a solid transitions to a liquid.Simple, rapid, and cost-effective.Insensitive to small quantities of impurities; provides no information on the nature of the impurities.A preliminary, qualitative assessment of overall purity.[4][5]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating isomers; excellent for precise quantification.[6][7]Destructive to the sample; requires a chromophore for UV detection.Accurate quantification of the principal compound and known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity for volatile impurities; provides structural information from mass spectra.[8][9]May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[8]Identification and quantification of volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy The interaction of atomic nuclei with an external magnetic field.Provides detailed structural information; non-destructive; can be used for absolute quantification (qNMR).[10][11]Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.Structural confirmation of the target compound and identification and quantification of major impurities.

In-Depth Experimental Protocols

Melting Point Analysis

A fundamental and accessible technique, melting point analysis provides a rapid indication of purity. A pure crystalline solid will melt over a very narrow temperature range.[5][12] The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range.[5]

Step-by-Step Protocol:

  • Ensure the synthesized this compound is completely dry.

  • Finely crush a small amount of the solid.

  • Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of approximately 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

Trustworthiness of the Protocol: This method's validity is enhanced by performing a mixed melting point test. By mixing the synthesized sample with a small amount of a pure standard of this compound, a sharp melting point close to the literature value confirms the identity and high purity of the synthesized compound. A depressed and broadened melting point would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for separating and quantifying the components of a mixture.[6][7] For this compound, a reverse-phase HPLC method is typically employed.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect with UV E->F G Integrate Peak Areas F->G H Calculate % Purity G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Volatile Solvent A->B C Add Internal Standard B->C D Inject into GC C->D E Separate in Capillary Column D->E F Detect by Mass Spectrometry E->F G Analyze Mass Spectra E->G H Identify Impurities G->H I Quantify using Peak Areas H->I NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Optimize Parameters D->E F Integrate Signals E->F G Calculate Purity F->G

References

Inter-Laboratory Comparison of 2-Methyl-6-nitrophenol Analysis: A Method Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methyl-6-nitrophenol, a compound relevant in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document presents a hypothetical proficiency testing scenario. The data herein is modeled on established analytical performance for structurally similar nitrophenolic compounds. The experimental protocols and performance data are representative of current analytical capabilities and are intended to serve as a benchmark for researchers, scientists, and drug development professionals.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following table summarizes the hypothetical results from a round-robin study involving eight laboratories. These laboratories were tasked with quantifying a known concentration of this compound in a standardized water matrix. The consensus value for the sample was established at 25.0 µg/mL.

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Recovery (%)Z-Score*
Lab 01HPLC-UV24.296.8-0.64
Lab 02GC-MS25.8103.20.64
Lab 03HPLC-UV23.995.6-0.88
Lab 04GC-MS with Derivatization26.5106.01.20
Lab 05LC-MS/MS25.2100.80.16
Lab 06HPLC-UV23.594.0-1.20
Lab 07LC-MS/MS26.1104.40.88
Lab 08GC-MS24.899.2-0.16

*Z-scores are calculated based on the consensus value and a standard deviation for proficiency assessment of 1.25, providing a measure of individual laboratory performance against the group.

Comparison of Analytical Techniques

The choice of analytical method for this compound is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both viable techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis.Mass Spectrometry (MS) or Flame Ionization Detector (FID).
Limit of Detection (LOD) 0.01 - 0.15 ng/mL[2]<0.1 µg/mL (with MS)[3]
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL[2]<0.3 µg/mL (with MS)[3]
Precision (%RSD) < 15%[2][4]< 5%[3]
Accuracy (% Recovery) 90 - 112%[2][4]95 - 105%[3]
Sample Derivatization Not typically required.Often necessary to improve volatility.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for nitrophenol analysis and serve as a starting point for method development.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in aqueous samples.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or a suitable buffer component like acetate buffer.[4]

    • This compound reference standard.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Column Temperature : 30 °C.[3]

    • Detection Wavelength : Based on the UV-Vis spectrum of this compound, likely in the range of 290-400 nm.[3][5]

    • Injection Volume : 10 µL.[3]

  • Sample Preparation :

    • Filter aqueous samples through a 0.45 µm syringe filter.

    • For complex matrices, a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.[4]

    • Prepare a series of calibration standards by diluting the reference standard in the mobile phase.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, particularly for complex matrices, but may require derivatization.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column is typically used.[2]

  • Reagents and Standards :

    • Methanol, Dichloromethane (GC grade)

    • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation).

    • This compound reference standard.

  • Chromatographic Conditions :

    • Carrier Gas : Helium or hydrogen.[2]

    • Injection Mode : Splitless injection for trace analysis.[2]

    • Oven Temperature Program : Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Conditions : Electron ionization (EI) at 70 eV. Scan range of m/z 50-350.

  • Sample Preparation and Derivatization :

    • Extract the sample with a suitable solvent like dichloromethane.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Add the derivatizing agent and heat at 70°C for 30 minutes to convert the phenol to a more volatile silyl ether.

    • Inject the derivatized sample into the GC-MS.

  • Quantification : Use an internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

Logical Workflow for Inter-Laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from sample preparation and distribution to the final evaluation of laboratory performance.

cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Homogeneous Batch) B Establish Consensus Value A->B C Sample Distribution B->C G Receive Sample C->G D Data Collection and Analysis E Performance Evaluation (Z-Scores) D->E F Final Report E->F H Sample Analysis (Chosen Method) G->H I Report Results H->I I->D

Workflow of an inter-laboratory comparison study.
Potential Metabolic Pathway of this compound

While specific metabolic pathways for this compound are not extensively detailed in the provided search results, a proposed pathway can be inferred from the metabolism of other nitrophenols, such as 2-nitrophenol and 4-nitrophenol.[6][7] The metabolism likely involves Phase I reactions (reduction of the nitro group) and Phase II reactions (conjugation).

A This compound B Phase I Metabolism (Reduction) A->B C 2-Amino-6-methylphenol B->C D Phase II Metabolism (Conjugation) C->D E Glucuronide or Sulfate Conjugates D->E A o-Cresol B Nitration (e.g., HNO3/H2SO4) A->B C This compound B->C D 2-Methyl-4-nitrophenol (Isomeric Impurity) B->D

References

Safety Operating Guide

Proper Disposal of 2-Methyl-6-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Methyl-6-nitrophenol, understanding the appropriate disposal procedures is paramount. This compound, a member of the nitrophenol family, is recognized for its potential toxicity and environmental hazards, necessitating strict adherence to disposal protocols.

Safety and Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It can cause skin irritation and serious eye damage.[2] Due to these properties, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and within a chemical fume hood.[1] Nitrophenols, in general, are known environmental pollutants due to their toxicity and persistence in soil.[3]

Key Data Summary

For quick reference, the following table summarizes essential data for this compound.

PropertyValue
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol [2]
CAS Number 13073-29-5[1][4][5]
Appearance Solid[5]
Melting Point 70°C[1]
Boiling Point 235.8 ± 20.0 °C at 760 mmHg[1]
Flash Point 104.0 ± 10.2 °C[1]
Signal Word Danger[2][5]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation and serious eye damage.[1][2]

Procedural Steps for Proper Disposal

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following steps provide a general framework for its safe management and disposal in a laboratory setting.

1. Waste Collection and Segregation:

  • Do not mix with other waste streams. Collect this compound waste in a dedicated, properly labeled, and compatible container.[6]

  • Containers should be in good condition, with a secure screw cap to prevent leakage.[7]

  • Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[9]

  • The label should include the full chemical name ("this compound"), the concentration, and the date the waste was first added to the container.[6][9]

3. Storage:

  • Store the waste container in a well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

  • Ensure the container is kept closed except when adding waste.[6][7]

  • Secondary containment should be used for all liquid hazardous waste.[6]

4. Professional Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][10] Nitrophenols are toxic to aquatic life and persistent in the environment.[3]

  • Disposal must be handled by a licensed hazardous waste disposal company.[3][10]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[6][8]

Accidental Release Measures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] For larger spills, a respirator may be necessary.[1]

  • For solid spills, carefully sweep up the material and place it in a labeled container for disposal.[1] For liquid spills, use an inert absorbent material like sand or vermiculite, then collect the absorbed material into a suitable container for disposal.[1][10]

  • Prevent the spilled material from entering drains or water courses.[1][10]

  • Thoroughly decontaminate the spill area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Waste Generation (this compound) B Segregate Waste (Dedicated Container) A->B C Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Store in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup (Contact EHS Office) D->E F Licensed Hazardous Waste Contractor E->F G Proper Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.